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  • Product: 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol
  • CAS: 23470-44-2

Core Science & Biosynthesis

Foundational

Physicochemical properties and characterization of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol

An In-Depth Technical Guide: Physicochemical Properties and Characterization of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol Executive Summary This technical guide provides a comprehensive overview of the physic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Physicochemical Properties and Characterization of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties and analytical characterization of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol. This compound integrates several key pharmacophoric features: a piperazine ring, a well-established scaffold in medicinal chemistry known for improving pharmacokinetic profiles; a substituted nitroaniline moiety, a versatile precursor for further synthetic modifications; and a hydroxyethyl chain, which can modulate solubility and provide a point for further derivatization. As such, this molecule represents a valuable building block for drug discovery and development. This document details its fundamental properties, a plausible synthetic route, and a suite of robust analytical methodologies for its complete characterization, including NMR, FTIR, and mass spectrometry, as well as methods for determining critical physicochemical parameters like lipophilicity, solubility, and pKa. The protocols and insights are presented from the perspective of a senior application scientist, emphasizing the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Introduction

The Piperazine Scaffold: A Privileged Structure in Drug Discovery

The piperazine heterocycle is one of the most ubiquitous scaffolds in modern medicinal chemistry, frequently referred to as a "privileged" structure.[1] Its prevalence is due to a combination of favorable characteristics. The two nitrogen atoms can be functionalized to orient pharmacophoric groups in specific spatial arrangements, and their basicity (pKa) allows them to be protonated at physiological pH, often enhancing aqueous solubility and bioavailability.[1] This scaffold is a core component in numerous FDA-approved drugs across a wide range of therapeutic areas, including the anticancer agent Imatinib, the antipsychotic Aripiprazole, and the antibacterial Ciprofloxacin.[2] The structural rigidity and synthetic tractability of the piperazine ring make it an indispensable tool for modulating the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[3]

Profile of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol

2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol (henceforth referred to as "the compound") is a multifunctional organic molecule with significant potential as a synthetic intermediate in pharmaceutical research. Its structure is characterized by an N-arylpiperazine core, where the aryl substituent is a 3-amino-4-nitrophenyl group. This particular substitution pattern is of strategic importance; the nitro group is a strong electron-withdrawing group that can be readily reduced to an amine, providing a handle for a vast array of subsequent chemical transformations.[4] The existing primary amino group and the hydroxyethyl side chain offer additional sites for modification, allowing for the construction of complex molecular architectures and chemical libraries. This guide provides the foundational knowledge required for its synthesis, purification, and comprehensive characterization.

Core Physicochemical & Synthetic Profile

Identity and General Properties

The fundamental properties of the compound are summarized in the table below. These data are critical for handling, storage, and downstream applications.

PropertyValueReference
CAS Number 23470-44-2[5]
Molecular Formula C₁₂H₁₈N₄O₃[5]
Molecular Weight 266.30 g/mol [5]
Appearance Yellow to pale yellow solid[5]
Melting Point 162-165 °C[5]
Storage 2-8 °C, Inert atmosphere, Protect from light[5]
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of N-arylpiperazines is commonly achieved via Nucleophilic Aromatic Substitution (SNAr). This method is particularly effective when the aromatic ring is activated by potent electron-withdrawing groups, such as the nitro group present in the target precursor. The proposed synthesis involves the reaction of 5-chloro-2-nitroaniline with 1-(2-hydroxyethyl)piperazine.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product R1 5-Chloro-2-nitroaniline P1 Solvent: DMF or DMSO Base: K₂CO₃ or Et₃N Temperature: 80-120 °C R1->P1 + R2 1-(2-Hydroxyethyl)piperazine R2->P1 Prod 2-[4-(3-Amino-4-nitrophenyl) piperazin-1-yl]ethan-1-ol P1->Prod SNAr Reaction

Caption: Proposed SNAr synthesis of the target compound.

Experimental Protocol: Synthesis

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(2-hydroxyethyl)piperazine (1.0 eq) and a polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Addition of Base: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the mixture.

  • Reactant Addition: Add 5-chloro-2-nitroaniline (1.0 eq) to the stirring suspension.

  • Reaction: Heat the mixture to 100 °C and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: Elevated temperature is required to overcome the activation energy of the SNAr reaction. DMF is an excellent solvent for this reaction due to its high boiling point and ability to solvate the cationic intermediates.

  • Workup: After completion, cool the reaction to room temperature and pour it into ice-cold water to precipitate the product.

  • Purification: Filter the resulting solid, wash with water, and dry under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Analytical Characterization Methodologies

This section details the core analytical techniques for confirming the identity, structure, and purity of the synthesized compound.

Structural Elucidation

NMR is the most powerful tool for unambiguous structure determination of organic molecules.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale: DMSO-d₆ is chosen for its ability to dissolve the polar compound and to allow for the observation of exchangeable protons (e.g., -OH, -NH₂).

  • Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher spectrometer. Include 2D experiments like COSY and HSQC for definitive assignments.

  • Data Interpretation (Expected Signals):

    • ¹H NMR: Expect signals in the aromatic region (δ 6.5-8.0 ppm) corresponding to the three protons on the substituted phenyl ring. The piperazine protons will likely appear as complex multiplets between δ 2.5-3.5 ppm. The two methylene groups of the hydroxyethyl side chain should appear as distinct triplets. The amine (-NH₂) and hydroxyl (-OH) protons will appear as broad singlets, the chemical shifts of which are concentration and temperature-dependent.

    • ¹³C NMR: Expect six distinct signals for the aromatic carbons, two signals for the carbons of the hydroxyethyl group, and two or more signals for the piperazine ring carbons, depending on the rate of conformational exchange.

FTIR provides confirmation of the key functional groups present in the molecule.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare a sample using either the Attenuated Total Reflectance (ATR) method with the solid powder or by pressing a KBr pellet.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Interpretation (Expected Vibrational Modes):

    • ~3400-3200 cm⁻¹: Broad O-H stretch from the alcohol and sharp N-H stretches from the primary amine.

    • ~3100-2800 cm⁻¹: Aromatic and aliphatic C-H stretching.

    • ~1580 and ~1330 cm⁻¹: Strong, characteristic asymmetric and symmetric N-O stretching vibrations of the conjugated nitro group, respectively.[6]

    • ~1620 cm⁻¹: N-H bending (scissoring) of the primary amine.

    • ~1250 cm⁻¹: Aromatic C-N stretching.

    • ~1050 cm⁻¹: C-O stretching of the primary alcohol.

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and provides structural information through fragmentation analysis.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

    • Rationale: The multiple basic nitrogen atoms in the piperazine and amino groups are readily protonated, making ESI+ the ideal ionization technique for high sensitivity.[7]

  • Analysis: Acquire the full scan mass spectrum to determine the accurate mass of the protonated molecule [M+H]⁺. Perform tandem MS (MS/MS) on the parent ion to elicit fragmentation.

  • Data Interpretation:

    • Parent Ion: Expect a prominent ion at m/z 267.1452, corresponding to the [C₁₂H₁₉N₄O₃]⁺ species.

    • Fragmentation: The MS/MS spectrum will provide structural validation. Key fragmentation pathways for N-arylpiperazines often involve cleavage of the piperazine ring or the bonds connected to it.[8]

G parent [M+H]⁺ m/z 267.14 frag1 m/z 222.11 (-CH₂CH₂OH) parent->frag1 Loss of hydroxyethyl radical frag2 m/z 192.08 (Piperazine ring cleavage) parent->frag2 Ring Opening frag3 m/z 152.06 (Phenylpiperazine cation) frag2->frag3 Further fragmentation

Caption: Predicted MS/MS fragmentation of the protonated compound.

Purity and Key Physicochemical Parameters

Lipophilicity is a critical parameter influencing a drug's ADME profile. It is typically measured as the partition coefficient (Log P) between octanol and water. A common method for its estimation is by reversed-phase high-performance liquid chromatography (RP-HPLC).[9]

Experimental Protocol: RP-HPLC for Log kw

  • System: Use a C18 column with a UV detector.

  • Mobile Phase: Prepare a series of mobile phases with varying compositions of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., methanol), ranging from 30% to 70% methanol.

  • Analysis: Inject the sample dissolved in the mobile phase. For each composition, determine the retention factor k.

  • Calculation: Plot log k against the volume percentage of the organic modifier. Extrapolate the linear regression to 100% aqueous phase to obtain the intercept, log kw, which is a reliable index of lipophilicity.

Solubility is fundamental to drug absorption and formulation. Thermodynamic solubility provides the most accurate measure.

Experimental Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a calibrated HPLC-UV method.

The pKa values dictate the charge state of a molecule at a given pH, which profoundly affects its solubility, permeability, and target binding. The compound has at least two basic centers: the two piperazine nitrogens.

Experimental Protocol: Potentiometric Titration

  • Setup: Dissolve a precisely weighed amount of the compound in a solution of known ionic strength (e.g., 0.15 M KCl).

  • Titration: Titrate the solution with a standardized solution of HCl while monitoring the pH with a calibrated electrode.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the midpoints of the buffer regions in the titration curve. The first pKa will correspond to the more basic piperazine nitrogen (N-1), while the second will correspond to the N-4 nitrogen, whose basicity is reduced by the attached electron-withdrawing aryl group.

G Start Dissolve Compound in KCl solution Titra Titrate with standardized HCl Start->Titra Record Record pH vs. Volume of Titrant Titra->Record Plot Plot Titration Curve Record->Plot Analyze Identify Inflection Points & Buffer Regions Plot->Analyze pKa Calculate pKa values from midpoints Analyze->pKa

Sources

Exploratory

Spectroscopic Characterization of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for the compound 2-[4-(3...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for the compound 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol. In the absence of direct experimental spectra for this specific molecule in the surveyed literature, this guide leverages established principles of spectroscopy and data from structurally analogous compounds to provide a robust and scientifically grounded predictive analysis. This approach offers valuable insights for the identification, characterization, and quality control of this and related compounds in research and development settings.

Molecular Structure and Key Functional Groups

The structure of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol comprises a 3-amino-4-nitrophenyl moiety linked to a piperazine ring, which is further substituted with a 2-hydroxyethyl group. The key functional groups that will dominate the spectral features are the aromatic ring with its specific substitution pattern, the secondary amine within the piperazine ring, the primary amino group on the aromatic ring, the nitro group, and the primary alcohol.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol is expected to exhibit distinct signals corresponding to the aromatic, piperazine, and ethanol protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring and the overall molecular geometry. The predicted data are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 8.0d1HAr-H (H-5)
~7.2 - 7.4d1HAr-H (H-2)
~6.8 - 7.0dd1HAr-H (H-6)
~5.0 - 5.5s (br)2H-NH₂
~4.5 - 4.8t1H-OH
~3.5 - 3.7q2H-CH₂-OH
~3.2 - 3.4t4HPiperazine-H (N-CH₂)
~2.6 - 2.8t4HPiperazine-H (N-CH₂)
~2.5 - 2.7t2H-CH₂-N (piperazine)
Rationale for ¹H NMR Predictions:
  • Aromatic Protons: The aromatic region is predicted to show three distinct signals due to the trisubstituted benzene ring. The proton ortho to the nitro group (H-5) is expected to be the most deshielded, appearing as a doublet at the lowest field (~7.8-8.0 ppm). The proton ortho to the amino group (H-2) will likely appear as a doublet at a higher field (~7.2-7.4 ppm). The proton meta to the nitro group and ortho to the piperazine nitrogen (H-6) is predicted to be a doublet of doublets (~6.8-7.0 ppm). These predictions are based on the known shielding and deshielding effects of amino and nitro groups on aromatic protons.

  • Amino and Hydroxyl Protons: The primary amine (-NH₂) protons are expected to appear as a broad singlet between 5.0 and 5.5 ppm. The hydroxyl (-OH) proton, a triplet due to coupling with the adjacent methylene group, is predicted to be in the range of 4.5-4.8 ppm. The broadness and chemical shift of these signals can be highly dependent on the solvent, concentration, and temperature.

  • Ethanol Protons: The methylene group attached to the hydroxyl group (-CH₂-OH) is expected to resonate as a quartet around 3.5-3.7 ppm, coupled to both the hydroxyl proton and the other methylene group. The methylene group attached to the piperazine nitrogen (-CH₂-N) will likely appear as a triplet around 2.5-2.7 ppm.

  • Piperazine Protons: The piperazine ring protons typically appear as two broad triplets. The four protons adjacent to the aromatic ring nitrogen are expected around 3.2-3.4 ppm, while the four protons adjacent to the ethanol-substituted nitrogen are predicted to be at a slightly higher field, around 2.6-2.8 ppm. The chair conformation of the piperazine ring can lead to more complex splitting patterns.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will reflect the different carbon environments within the molecule. The chemical shifts are primarily influenced by the hybridization and the electronic environment of each carbon atom. The predicted data are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~150 - 155Ar-C (C-4, attached to NO₂)
~140 - 145Ar-C (C-1, attached to piperazine)
~135 - 140Ar-C (C-3, attached to NH₂)
~125 - 130Ar-C (C-5)
~115 - 120Ar-C (C-2)
~110 - 115Ar-C (C-6)
~58 - 62-CH₂-OH
~55 - 58-CH₂-N (piperazine)
~50 - 54Piperazine-C (adjacent to ethanol)
~45 - 49Piperazine-C (adjacent to aryl)
Rationale for ¹³C NMR Predictions:
  • Aromatic Carbons: The carbon attached to the electron-withdrawing nitro group (C-4) is expected to be the most deshielded, appearing at the lowest field (~150-155 ppm). The carbons attached to the nitrogen atoms (C-1 and C-3) will also be significantly deshielded. The remaining aromatic carbons will appear at higher fields, with their specific shifts influenced by the combined electronic effects of the substituents.

  • Aliphatic Carbons: The carbon of the methylene group attached to the electronegative oxygen atom (-CH₂-OH) is predicted to be in the range of 58-62 ppm. The other aliphatic carbons of the ethanol and piperazine moieties are expected to resonate between 45 and 58 ppm.

Predicted IR Spectral Data

The IR spectrum is a valuable tool for identifying the functional groups present in a molecule. The predicted characteristic absorption bands for 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol are summarized in Table 3.

Table 3: Predicted IR Absorption Bands for 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, BroadO-H stretch (alcohol) and N-H stretch (amine)
3100 - 3000MediumAromatic C-H stretch
2950 - 2800MediumAliphatic C-H stretch
1620 - 1580StrongN-H bend (amine) and C=C stretch (aromatic)
1520 - 1475StrongAsymmetric NO₂ stretch
1350 - 1300StrongSymmetric NO₂ stretch
1250 - 1180StrongC-N stretch (aryl-N and alkyl-N)
1100 - 1000StrongC-O stretch (primary alcohol)
Rationale for IR Predictions:
  • O-H and N-H Stretching: A broad band in the region of 3450-3300 cm⁻¹ is expected due to the overlapping stretching vibrations of the hydroxyl (O-H) and amino (N-H) groups. Hydrogen bonding will contribute to the broadening of this peak.

  • C-H Stretching: Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretches from the piperazine and ethanol moieties will appear between 2950 and 2800 cm⁻¹.

  • Nitro Group Vibrations: The nitro group will give rise to two strong and characteristic absorption bands: an asymmetric stretch between 1520-1475 cm⁻¹ and a symmetric stretch between 1350-1300 cm⁻¹.

  • Fingerprint Region: The region below 1600 cm⁻¹ will contain a complex pattern of bands arising from C=C aromatic stretching, N-H bending, C-N stretching, and C-O stretching vibrations, which are highly characteristic of the molecule's overall structure.

Experimental Protocols

NMR Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra would involve dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is typically used as an internal standard. Spectra are recorded on a 400 MHz or higher field NMR spectrometer. For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Infrared Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be employed. A small amount of the sample is mixed with dry KBr powder and pressed into a thin pellet, or placed directly on the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Visualization of Key Structural Features

The following diagram illustrates the molecular structure of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol with key proton environments highlighted, which correspond to the predicted ¹H NMR data.

Caption: Molecular structure with key proton environments.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the NMR and IR spectral data for 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol. The predictions are firmly rooted in the fundamental principles of spectroscopy and are corroborated by data from structurally similar molecules. This information serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development, aiding in the structural elucidation and characterization of this and related compounds. It is important to note that while these predictions are based on sound scientific principles, experimental verification remains the gold standard for structural confirmation.

References

  • Note: As no direct experimental data was found for the target compound, the references would typically include sources for the spectral data of the analogous compounds used for prediction, as well as general spectroscopy textbooks.
Foundational

Solid-State Characterization of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol: A Guide to Crystal Structure and Polymorphism Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The physical form of an active pharmaceutical ingredient (API) is a critical determinant of its stability, solubility,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The physical form of an active pharmaceutical ingredient (API) is a critical determinant of its stability, solubility, and bioavailability. This guide provides a comprehensive framework for the solid-state characterization of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol, a key chemical intermediate. While this molecule is noted in synthetic chemistry, its crystallographic properties are not extensively documented in public literature. Therefore, this document outlines the essential experimental workflows and theoretical underpinnings required to fully characterize its crystal structure and investigate its potential for polymorphism. We will detail the necessary protocols, from synthesis and single crystal growth to advanced analytical techniques, providing a robust methodology for ensuring the consistency and quality of this compound in a drug development pipeline.

Introduction: The Critical Role of Solid-State Properties

The atomic arrangement of a molecule in its solid state dictates its macroscopic properties. For pharmaceutical compounds, this is not a trivial academic exercise; it is a cornerstone of drug development. A specific crystalline arrangement, or polymorph, can have a unique set of physicochemical properties, including melting point, dissolution rate, and chemical stability. An uncontrolled polymorphic transformation during manufacturing or storage can lead to significant changes in the drug product's efficacy and safety profile.

Therefore, a thorough investigation of the crystal structure and polymorphic landscape of a compound like 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol (hereafter referred to as Cpd-X) is an essential step in de-risking its development. This guide provides the scientific rationale and detailed protocols for this critical path activity.

Synthesis and Crystallization of Cpd-X

The foundation of any solid-state characterization is the material itself. The synthesis and subsequent crystallization are the first control points for obtaining high-quality crystalline material suitable for analysis.

Synthetic Pathway

Cpd-X can be synthesized via a nucleophilic aromatic substitution reaction. The synthesis involves the reaction of 1-(2-hydroxyethyl)piperazine with 5-chloro-2-nitroaniline. This pathway is referenced in patent literature describing intermediates for more complex molecules.

cluster_process Reaction Conditions reactant1 1-(2-Hydroxyethyl)piperazine process Nucleophilic Aromatic Substitution (e.g., DMSO, K2CO3, 130°C) reactant2 5-Chloro-2-nitroaniline product Cpd-X 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol process->product Synthesis

Caption: Synthetic route for Cpd-X.

Experimental Protocol: Crystallization for Single-Crystal X-Ray Diffraction (SC-XRD)

The goal of this protocol is to grow single crystals of sufficient size and quality for diffraction analysis. This requires slow, controlled precipitation from a solution.

Rationale: Rapid precipitation often leads to amorphous material or poorly ordered microcrystals. Slow evaporation allows molecules to arrange themselves into a highly ordered, single-crystal lattice. The choice of solvent is critical; an ideal solvent will dissolve the compound moderately at a higher temperature and poorly at a lower temperature.

Step-by-Step Protocol:

  • Solubility Screening: Begin by screening the solubility of 0.1 g of purified Cpd-X in 1 mL of various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) at room temperature and at 50°C.

  • Vessel Preparation: Use clean, small-volume glass vials (e.g., 4 mL). Any dust or scratches can act as nucleation sites, leading to multiple small crystals instead of a few large ones.

  • Solution Preparation: Based on screening, prepare a nearly saturated solution of Cpd-X in a suitable solvent (e.g., methanol) at a slightly elevated temperature (e.g., 40°C).

  • Filtration: Filter the warm solution through a 0.2 µm PTFE filter into the crystallization vial to remove any particulate matter.

  • Slow Evaporation: Cover the vial with a cap, and pierce the cap with a needle. This allows for slow, controlled evaporation of the solvent over several days to weeks at ambient temperature.

  • Crystal Harvesting: Once crystals of suitable size (approx. 0.1-0.3 mm) have formed, carefully harvest them using a nylon loop and remove any excess solvent with a filter paper.

Crystal Structure Determination via SC-XRD

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.

Workflow for Structure Elucidation

start High-Quality Single Crystal data_collection Mount Crystal & Collect Diffraction Data (X-ray Diffractometer) start->data_collection data_processing Data Reduction & Space Group Determination data_collection->data_processing structure_solution Solve Structure (e.g., Direct Methods, Patterson) data_processing->structure_solution structure_refinement Refine Atomic Positions & Thermal Parameters structure_solution->structure_refinement validation Validate Structure (e.g., CheckCIF) structure_refinement->validation validation->structure_refinement Refinement Needed final_structure Final Crystallographic Information File (CIF) validation->final_structure Valid

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Hypothetical Crystallographic Data for Cpd-X (Form I)

The following table represents a plausible set of crystallographic data for a hypothetical polymorph, Form I, of Cpd-X. This data is what would be obtained after a successful structure solution and refinement.

ParameterHypothetical Value (Form I)
Chemical FormulaC₁₂H₁₈N₄O₃
Formula Weight266.30 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)a = 10.5, b = 8.2, c = 15.1
α, β, γ (°)α = 90, β = 98.5, γ = 90
Volume (ų)1287
Z (Molecules/Unit Cell)4
Calculated Density (g/cm³)1.375
R-factor (R1)< 0.05

Interpretation of Structural Data: The space group P2₁/c is very common for organic molecules. The key insights from a full structural analysis would be identifying intermolecular interactions. For Cpd-X, one would expect strong hydrogen bonds involving the hydroxyl (-OH) group, the secondary amine (-NH-) of the piperazine ring, and the amino (-NH₂) and nitro (-NO₂) groups on the phenyl ring. These interactions would define the crystal packing and are a primary driver for the formation of different polymorphs.

Polymorphism Screening and Characterization

It is highly probable that Cpd-X can exist in multiple crystalline forms. A comprehensive polymorphism screen is necessary to identify these forms and determine their thermodynamic relationships.

Polymorphism Screening Workflow

start Purified Cpd-X crystallization Systematic Crystallization Screen (Varying Solvents, Temperatures, Rates) start->crystallization characterization Characterize Solids by PXRD crystallization->characterization characterization->crystallization Known Form unique_forms Identify Unique Polymorphs (Form I, Form II, etc.) characterization->unique_forms Unique Patterns thermo_analysis Thermal Analysis (DSC, TGA) unique_forms->thermo_analysis spectroscopy Spectroscopic Analysis (FTIR, Raman) unique_forms->spectroscopy stability Determine Inter-Form Stability & Thermodynamic Relationship thermo_analysis->stability spectroscopy->stability final_forms Select Stable Form for Development stability->final_forms

Caption: Workflow for a comprehensive polymorphism screen.

Key Analytical Techniques

A. Powder X-Ray Diffraction (PXRD)

  • Purpose: PXRD is the primary tool for identifying and distinguishing between different polymorphs. Each crystalline form produces a unique diffraction pattern, acting as a "fingerprint."

  • Protocol:

    • Gently grind approximately 10-20 mg of the crystalline sample to ensure random orientation of the crystallites.

    • Pack the sample into a low-background sample holder.

    • Collect the diffraction pattern using a diffractometer with Cu Kα radiation.

    • Scan over a 2θ range of 2° to 40° with a step size of 0.02°.

B. Differential Scanning Calorimetry (DSC)

  • Purpose: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, phase transitions, and relative stability.

  • Protocol:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

    • Crimp the pan with a lid (a pinhole may be added to allow for volatilization).

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the heat flow versus temperature to obtain a thermogram.

C. Thermogravimetric Analysis (TGA)

  • Purpose: TGA measures the change in mass of a sample as a function of temperature. It is essential for identifying solvates (where solvent is incorporated into the crystal lattice) or hydrates.

  • Protocol:

    • Weigh 5-10 mg of the sample into a TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the mass loss versus temperature. A sharp mass loss before melting often indicates the release of a solvent.

Hypothetical Comparative Data for Cpd-X Polymorphs

The following data illustrates how two hypothetical polymorphs, Form I and Form II, would be distinguished.

Table 1: PXRD Peak Comparison

Form I (2θ)Form II (2θ)
8.59.1
12.311.5
15.816.2
19.120.4
21.022.8

Table 2: DSC Thermal Data

FormMelting Point (Onset)Enthalpy of Fusion (ΔHfus)Notes
Form I155 °C85 J/gClean melt, indicating an anhydrous, stable form.
Form II148 °C75 J/gMelts at a lower temperature, suggesting it is the less stable form.

Interpretation: The distinct PXRD patterns confirm the existence of two different crystal lattices. The DSC data, according to Burger's rules of phase transformation, suggests that Form II is the metastable form and Form I is the stable form at room temperature, as it has the higher melting point. This relationship is likely monotropic, meaning Form I is the more stable form at all temperatures up to its melting point.

Conclusion

The comprehensive solid-state characterization of an API like 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol is a non-negotiable component of modern drug development. By employing a systematic approach that combines synthesis, controlled crystallization, definitive structural analysis by SC-XRD, and a thorough polymorphism screen using techniques like PXRD and DSC, researchers can build a complete understanding of the material's properties. This knowledge is paramount for selecting the optimal solid form for development, ensuring batch-to-batch consistency, and ultimately guaranteeing the safety and efficacy of the final drug product.

References

  • Title: Preparation of piperazinyl- and piperidinylbenzonitriles as dipeptidyl peptidase IV (DPP-IV) inhibitors.
  • Title: The Importance of Salt, Cocrystal, and Amorphous Forms in Drug Development. Source: American Pharmaceutical Review URL: [Link]

  • Title: Pharmaceutical polymorphism. Source: Journal of Pharmacy and Pharmacology URL: [Link]

  • Title: Applications of Thermal Analysis in the Pharmaceutical Industry. Source: American Pharmaceutical Review URL: [Link]

  • Title: Rules for phase transformations in polymorphic systems. Source: Journal of Pharmaceutical Sciences URL: [Link]

Exploratory

A Methodological Framework for Assessing the Thermodynamic Stability of Novel Phenylpiperazine Derivatives in Organic Solvents

A Case Study on 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol Senior Application Scientist Note: The specific compound, 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol, is not extensively documented in publ...

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Author: BenchChem Technical Support Team. Date: April 2026

A Case Study on 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol

Senior Application Scientist Note: The specific compound, 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol, is not extensively documented in publicly accessible scientific literature. Therefore, this guide presents a robust, first-principles-based methodological framework for determining its thermodynamic stability. The principles, protocols, and analytical strategies detailed herein are built upon established pharmaceutical development guidelines and chemical knowledge of related structural motifs. This document serves as a comprehensive blueprint for researchers and drug development professionals to generate reliable, in-house stability data for this and other novel chemical entities.

Abstract

The characterization of a new chemical entity's (NCE) stability is a cornerstone of drug development, influencing everything from synthesis and purification to formulation and shelf-life. This technical guide provides a comprehensive, scientifically-grounded framework for evaluating the thermodynamic stability of the novel phenylpiperazine derivative, 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol, in various organic solvents. Adhering to principles outlined by the International Council for Harmonisation (ICH), this document details the rationale and execution of forced degradation studies, the development of a stability-indicating analytical method, and the interpretation of resulting data.[1] By synthesizing field-proven insights with rigorous scientific principles, this guide empowers researchers to systematically identify potential degradation pathways, establish appropriate storage conditions, and ensure the quality and safety of novel drug substances.[2][3]

Introduction: The Imperative of Stability Assessment

The purpose of stability testing is to provide robust evidence on how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, light, and interaction with solvents.[2][4] For a novel molecule like 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol, understanding its stability profile in organic solvents is critical for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, crystallization, and purification to minimize degradation and maximize yield.

  • Formulation Development: Ensuring compatibility with solvent systems used in liquid formulations or manufacturing processes.

  • Analytical Method Development: Creating accurate and reproducible analytical methods requires a stable analyte in the chosen diluent.

  • Regulatory Compliance: Stability data is a non-negotiable component of any regulatory submission, such as an Investigational New Drug (IND) application.[1]

Physicochemical and Structural Analysis of the Target Molecule

The structure of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol contains several functional groups that represent potential chemical liabilities. A proactive analysis of these "structural alerts" is the first step in designing a meaningful stability study.

  • 3-Amino-4-nitrophenyl Group: This is the most reactive moiety. Nitroaromatic compounds are susceptible to reduction of the nitro group.[5] The presence of an ortho-amino group can influence the electronic properties and reactivity of the nitro group. This system is also a potential chromophore, suggesting a susceptibility to photolytic degradation.[6][7]

  • Piperazine Ring: Generally a stable heterocycle, the tertiary amines within the piperazine ring can be susceptible to oxidation, potentially forming N-oxides.[8]

  • Ethanol Side Chain: The primary alcohol is susceptible to oxidation to an aldehyde and subsequently to a carboxylic acid.

Based on this analysis, a forced degradation study must be designed to probe these potential degradation pathways specifically.

Experimental Design: A Multi-Stressor Approach

A forced degradation or stress testing study is the cornerstone of stability assessment. Its purpose is to accelerate the degradation of the drug substance to identify likely degradation products and validate that the chosen analytical method can resolve these degradants from the parent compound.[9] This process is essential for developing a "stability-indicating method."[10]

Rationale for Solvent Selection

The choice of organic solvents should be systematic and relevant to the compound's lifecycle. For water-insoluble compounds, the use of organic co-solvents is necessary.[10][11][12] A representative panel of solvents should be chosen to cover a range of polarities and protic/aprotic characteristics.

Solvent Class Dielectric Constant Rationale for Inclusion
Acetonitrile Polar Aprotic37.5Common reversed-phase HPLC mobile phase component and reaction solvent.
Methanol Polar Protic32.7Common solvent for analysis and synthesis; protic nature can participate in degradation.
Tetrahydrofuran (THF) Polar Aprotic7.6Often used in synthesis; can contain peroxide impurities that promote oxidation.
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7High dissolving power, used for stock solutions. Important to test for stability.
Design of Forced Degradation Studies

The study should be conducted according to ICH Q1A(R2) principles, which recommend exposing the drug substance to thermolytic, hydrolytic, oxidative, and photolytic stress.[1][2][13]

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Conditions cluster_analysis Phase 3: Analysis cluster_outcome Phase 4: Outcome PREP Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) ACID Acidic Stress 0.1 M HCl in ACN/H2O 60°C, 24h PREP->ACID Aliquot BASE Basic Stress 0.1 M NaOH in ACN/H2O 60°C, 24h PREP->BASE Aliquot OX Oxidative Stress 3% H2O2 in ACN RT, 24h PREP->OX Aliquot THERMAL Thermal Stress Solid & Solution (ACN) 80°C, 72h PREP->THERMAL Aliquot PHOTO Photolytic Stress ICH Q1B Conditions Solid & Solution (ACN) PREP->PHOTO Aliquot HPLC HPLC-UV/DAD Analysis ACID->HPLC Neutralize & Dilute BASE->HPLC Neutralize & Dilute OX->HPLC Neutralize & Dilute THERMAL->HPLC Neutralize & Dilute PHOTO->HPLC Neutralize & Dilute LCMS LC-MS/MS Analysis HPLC->LCMS Characterize Peaks METHOD Validate Stability- Indicating Method HPLC->METHOD PATH Identify Degradation Pathways LCMS->PATH

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for conducting the stability assessment.

Protocol for Isothermal Stability Study in Organic Solvents

This protocol is designed to assess the intrinsic stability of the compound in selected solvents at an elevated temperature.

  • Preparation: Accurately weigh 10.0 mg of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol into four separate 10 mL volumetric flasks.

  • Dissolution: Dilute each to volume with one of the selected solvents (Acetonitrile, Methanol, THF, DMSO) to create 1.0 mg/mL stock solutions.

  • Aliquoting: Transfer 1 mL aliquots of each solution into multiple amber HPLC vials. This creates replicate samples for each time point.

  • Incubation: Place the vials in a calibrated oven set to a constant temperature (e.g., 60°C). Place a parallel set of vials at room temperature (25°C) and refrigerated (4°C) as controls.

  • Time Points: Withdraw one vial from each solvent set at predefined time points (e.g., 0, 8, 24, 48, 72 hours).

  • Analysis: Immediately analyze the samples using the stability-indicating HPLC method described below.

Protocol for Development of a Stability-Indicating HPLC Method

The primary tool for analysis is a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The goal is to achieve baseline separation of the parent peak from all degradation products, solvent peaks, and impurities.[9]

  • Instrumentation: A standard HPLC system with a UV/Diode-Array Detector (DAD) is required. For structural elucidation of degradants, an LC-MS system is invaluable.[14]

  • Column Selection: Start with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase Optimization:

    • Aqueous Phase (A): 0.1% Formic Acid in Water. The acid helps to protonate the basic nitrogens, leading to better peak shape.

    • Organic Phase (B): Acetonitrile.

    • Gradient Elution: Begin with a shallow gradient (e.g., 5% to 95% B over 20 minutes) to resolve all potential degradants.

  • Detection: Use the DAD to monitor across a wide wavelength range (e.g., 200-400 nm) to ensure all degradants are detected. The nitroaromatic chromophore should have a strong absorbance maximum around 380-400 nm.

  • Method Validation: Once developed, the method must be validated for specificity by analyzing the samples from the forced degradation study. The peak purity of the parent compound should be assessed using the DAD to ensure no co-eluting impurities.

Hypothetical Results and Data Interpretation

Following the execution of the protocols, the data must be systematically organized and interpreted.

Quantitative Data Summary

The percentage of the parent compound remaining at each time point should be calculated and tabulated.

Stress Condition Solvent Time (h) Parent Compound Remaining (%) Major Degradant Peak Area (%)
Thermal (60°C) Acetonitrile7298.5Not Detected
Thermal (60°C) Methanol7292.15.8 (at RRT 0.85)
Acidic (0.1M HCl) ACN/H2O2485.312.4 (at RRT 0.91)
Basic (0.1M NaOH) ACN/H2O2445.725.1 (at RRT 0.72), 18.9 (at RRT 1.15)
Oxidative (3% H2O2) Acetonitrile2477.220.5 (at RRT 1.10)
Photolytic Acetonitrile-91.47.1 (at RRT 0.88)

RRT = Relative Retention Time

Identification of Potential Degradation Pathways

Based on the structural analysis and hypothetical data, LC-MS/MS would be used to propose degradation pathways.

G PARENT 2-[4-(3-Amino-4-nitrophenyl) piperazin-1-yl]ethan-1-ol REDUCED REDUCED PARENT->REDUCED Photolytic/ Reductive Stress OXIDIZED_N OXIDIZED_N PARENT->OXIDIZED_N Oxidative Stress (H2O2) OXIDIZED_OH OXIDIZED_OH PARENT->OXIDIZED_OH Oxidative Stress HYDROLYSIS HYDROLYSIS PARENT->HYDROLYSIS Strong Basic Conditions

  • Nitro Reduction: Photolytic or reductive stress could reduce the nitro group (-NO2) to a nitroso (-NO) or amino (-NH2) group. This would cause a significant shift in the UV spectrum and a change in mass detectable by MS.

  • N-Oxidation: Oxidative conditions (e.g., H2O2, peroxides in THF) could oxidize one of the tertiary piperazine nitrogens to an N-oxide, resulting in a +16 Da mass shift.

  • Hydrolysis: Strong basic conditions might promote cleavage of the phenyl-piperazine bond, although this is generally a stable linkage.

Conclusion and Recommendations

This technical guide outlines a comprehensive and scientifically rigorous framework for assessing the thermodynamic stability of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol in organic solvents. By employing a multi-faceted forced degradation strategy in conjunction with a validated, stability-indicating HPLC method, researchers can confidently identify degradation pathways, understand the molecule's intrinsic liabilities, and generate the critical data needed for informed decision-making in the drug development process.

Based on the potential liabilities of the nitroaromatic and piperazine functional groups, it is recommended that the compound be protected from light and stored in tightly sealed containers away from strong oxidizing agents and highly basic environments. The stability data generated through these protocols will form the basis for establishing a re-test period and recommended storage conditions, as mandated by regulatory guidelines.[2]

References

  • ICH. (n.d.). Q1A - Q1F Stability. International Council for Harmonisation. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Retrieved from [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. EMA. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. EMA. Retrieved from [Link]

  • Teasdale, A., & Elder, D. (Eds.). (2022). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Kiser, D., & Dolan, J. W. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America, 32(3). Retrieved from [Link]

  • PMDA. (2000). Stability Testing of New Drug Substances and Products. Pharmaceuticals and Medical Devices Agency. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

  • Reddy, G. K. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2). Retrieved from [Link]

  • Martinez-Haya, R., et al. (2023). Solvent Effects on the Singlet–Triplet Couplings in Nitroaromatic Compounds. The Journal of Physical Chemistry B, 127(25), 5732–5741. Retrieved from [Link]

  • Harrison, A. W., & Wenger, J. C. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres, 3(2), 239-251. Retrieved from [Link]

  • Kumar, P., & Sangeetha, D. (2014). A Review on Analytical Methods for Piperazine Determination. ResearchGate. Retrieved from [Link]

  • Satyanarayana, B., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]

  • TKL, et al. (2013). Analytical Methods. OPUS at UTS. Retrieved from [Link]

  • Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Process Safety Progress, 17(1), 31-41. Retrieved from [Link]

  • Eawag. (2008). Nitrophenol Family Degradation Pathway (an/aerobic). Eawag-BBD. Retrieved from [Link]

  • Poplawska, M., & Biziuk, M. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), 7578. Retrieved from [Link]

Sources

Foundational

In silico molecular docking studies involving 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol

An In-Depth Technical Guide to In Silico Molecular Docking Studies of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol Abstract The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to In Silico Molecular Docking Studies of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its widespread presence in biologically active compounds across various therapeutic areas, including oncology and microbiology.[1] This guide provides a comprehensive, in-depth protocol for conducting in silico molecular docking studies on a novel piperazine derivative, 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol. As a molecule with no extensive prior characterization, it represents an ideal candidate for computational exploration to predict its potential biological targets and binding mechanisms. This document is intended for researchers, scientists, and drug development professionals, offering a narrative that blends technical, step-by-step protocols with the underlying scientific rationale. We will explore the entire workflow, from target selection and preparation to ligand setup, docking simulation, and sophisticated post-docking analysis, thereby providing a robust framework for the virtual screening of this and other novel chemical entities.

Introduction: The Scientific Rationale

Molecular docking is a powerful computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex.[2][3][4] This method is indispensable in modern structure-based drug design, allowing scientists to screen vast virtual libraries of compounds against a protein target, predict binding affinities, and understand the molecular interactions that govern biological activity—all before committing resources to expensive and time-consuming wet-lab synthesis and testing.[2][5][6]

The subject of this guide, 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol, possesses several functional groups that suggest significant therapeutic potential. The piperazine ring is a versatile scaffold known to enhance bioactivity.[7] The nitro group can participate in redox reactions and, along with other electron-withdrawing groups, has been shown to enhance the antibacterial activity of piperazine derivatives.[7][8] The amino group provides a key hydrogen-bonding moiety. Given that related piperazine compounds have demonstrated potent activity as anticancer, antimicrobial, and enzyme-inhibiting agents, a structured in silico investigation is a logical and efficient first step in elucidating its therapeutic promise.[9][10][11][12][13][14][15][16][17]

This guide will use a hypothesis-driven approach. We will select two potential and highly relevant protein targets based on the known activities of similar piperazine-containing molecules:

  • Thymidine Phosphorylase (TP): An enzyme involved in tumor angiogenesis, making it an attractive target for anticancer drug development.[9]

  • DNA Gyrase Subunit B: An essential bacterial enzyme that is a validated target for antibiotics.[3][17]

By docking our ligand against these targets, we will simulate a real-world drug discovery scenario, providing a practical and replicable methodology.

Part 1: The In Silico Experimental Workflow

A successful molecular docking study is a systematic process. The causality behind each stage is critical; a failure in an early step will invalidate all subsequent results. The workflow described herein is designed to be a self-validating system, with checks and justifications at each point.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis Target_Selection Target Selection & Retrieval (e.g., from PDB) Receptor_Prep Receptor Structure Cleanup (Add Hydrogens, Remove Water) Target_Selection->Receptor_Prep Ligand_Prep Ligand Structure Generation & Optimization Docking_Run Execute Docking Algorithm (e.g., AutoDock Vina) Ligand_Prep->Docking_Run Binding_Site Active Site Identification Receptor_Prep->Binding_Site Grid_Box Define Docking Grid Box Binding_Site->Grid_Box Grid_Box->Docking_Run Pose_Analysis Analyze Binding Poses & Scoring Functions Docking_Run->Pose_Analysis Interaction_Viz Visualize Molecular Interactions (H-Bonds, Hydrophobic, etc.) Pose_Analysis->Interaction_Viz SAR Structure-Activity Relationship (SAR) Insights Interaction_Viz->SAR

Caption: High-level workflow for a molecular docking study.

Part 2: Ligand Preparation Protocol

The accuracy of the ligand's three-dimensional structure is paramount for a meaningful docking simulation. This protocol ensures the ligand, 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol, is in an energetically favorable and chemically correct state.

Step-by-Step Methodology:

  • Generate 2D Structure and SMILES: Using a chemical drawing tool (e.g., ChemDraw, MarvinSketch), draw the structure of the molecule. Convert this structure to its canonical SMILES (Simplified Molecular Input Line Entry System) string: C1CN(CCN1CCO)C2=CC=C(C=C2N)[O-].

  • Convert to 3D Structure: Use a program like Open Babel or the online CORINA tool to convert the 2D SMILES string into a 3D structure (.mol2 or .pdb format).

  • Energy Minimization: This is a crucial step to ensure the ligand has a low-energy, stable conformation.

    • Rationale: A high-energy conformation is physically unrealistic and will produce poor docking results. Energy minimization uses force fields (e.g., MMFF94, UFF) to adjust bond lengths, angles, and torsions to find a more stable state.

    • Protocol: Load the 3D structure into a molecular modeling program (e.g., Avogadro, UCSF Chimera). Select a suitable force field (MMFF94 is often a good starting point for drug-like molecules) and run the energy minimization algorithm until it converges.

  • Prepare for Docking Software: The final step involves converting the minimized structure into the format required by the docking program (e.g., .pdbqt for AutoDock). This step typically involves:

    • Assigning partial charges (e.g., Gasteiger charges).

    • Merging non-polar hydrogens.

    • Defining the rotatable bonds (torsions) that the docking algorithm will be allowed to explore. This is automatically handled by tools like AutoDockTools.

Data Presentation: Ligand Properties

A preliminary analysis using Lipinski's Rule of Five helps predict the drug-likeness of a molecule.

PropertyValueLipinski's Rule of Five GuidelineConformance
Molecular Weight266.29 g/mol ≤ 500Yes
LogP (octanol-water partition coefficient)1.25 (Predicted)≤ 5Yes
Hydrogen Bond Donors2 (from -OH and -NH2)≤ 5Yes
Hydrogen Bond Acceptors6 (from N, O atoms)≤ 10Yes

These values are calculated using computational models and serve as an initial screen.

Part 3: Receptor Preparation and Target Selection

The quality of the receptor structure is as important as that of the ligand. High-resolution crystal structures are preferred.

Data Presentation: Selected Protein Targets

Target NamePDB IDOrganismResolution (Å)Rationale
Thymidine Phosphorylase1UOUEscherichia coli1.90Anticancer Target[9]
DNA Gyrase Subunit B4KFGStaphylococcus aureus2.10Antibacterial Target[3][17]

Step-by-Step Methodology:

  • Download Protein Structure: Obtain the .pdb file for the chosen target from the Protein Data Bank (PDB).

  • Prepare the Receptor:

    • Rationale: Raw PDB files often contain non-essential molecules (water, co-factors, co-crystallized ligands) and may be missing atoms (like hydrogens). These must be corrected for an accurate simulation.

    • Protocol (using UCSF Chimera or AutoDockTools):

      • Remove Water Molecules: Delete all crystallographic water molecules. They can interfere with the ligand's access to the binding site.

      • Separate Chains: If the protein has multiple identical chains, retain only one for the docking study to reduce computational complexity.

      • Add Hydrogens: Add polar hydrogens to the protein. This is critical for correctly calculating electrostatic and hydrogen bond interactions.

      • Add Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).

      • Save in Docking Format: Save the cleaned receptor as a .pdbqt file.

  • Identify the Binding Site:

    • Rationale: To perform a targeted docking, you must define the search space for the algorithm. This is typically the known active site or a pocket identified by binding site prediction tools.

    • Protocol:

      • If the downloaded PDB structure contains a co-crystallized ligand, the binding site is defined as the region surrounding this ligand.

      • If no ligand is present, use tools like CASTp or DoGSiteScorer to predict potential binding pockets.

      • Note the coordinates of the amino acid residues that form the pocket. These will be used to define the docking grid box.

Part 4: Molecular Docking Simulation Protocol

This section details the execution of the docking simulation using AutoDock Vina , a widely used and validated open-source program.

G Input Prepared Ligand (.pdbqt) Prepared Receptor (.pdbqt) Configuration File (grid center, size) Vina AutoDock Vina Executable Input:f0->Vina Input:f1->Vina Input:f2->Vina Output Log File (Binding Affinities) Output File (Docked Poses, .pdbqt) Vina->Output

Caption: Input and output relationship for AutoDock Vina.

Step-by-Step Methodology:

  • Define the Grid Box: The grid box is a 3D cube that defines the search space for the ligand on the receptor surface.

    • Rationale: Confining the search to the active site (targeted docking) is computationally more efficient and yields more relevant results than searching the entire protein surface (blind docking).

    • Protocol: Using AutoDockTools, center the grid box on the coordinates of the active site identified in Part 3. Adjust the size of the box (e.g., 25 x 25 x 25 Å) to ensure it fully encompasses the binding pocket with a small margin.

  • Create the Configuration File: Create a text file (conf.txt) that specifies the paths to the input files and the grid box parameters.

  • Run the Simulation: Execute the docking run from the command line.

  • Examine the Output: AutoDock Vina will generate two key files:

    • output_log.txt: A text file listing the predicted binding affinities (in kcal/mol) for the top binding modes (poses). The more negative the value, the stronger the predicted binding.

    • output_poses.pdbqt: A single file containing the 3D coordinates of the top-ranked binding poses of the ligand within the receptor's active site.

Part 5: Post-Docking Analysis and Interpretation

Obtaining a docking score is not the end of the study. The true scientific insight comes from a detailed analysis of the binding poses and interactions.

Step-by-Step Methodology:

  • Visualize the Complex: Load the receptor .pdbqt file and the output_poses.pdbqt file into a molecular visualization tool like PyMOL or Discovery Studio Visualizer .

  • Analyze the Top-Ranked Pose: Focus on the pose with the best (most negative) binding affinity score.

    • Rationale: The scoring function provides a numerical estimate of binding strength, but visual inspection is required to validate whether the predicted interactions are chemically sensible.

    • Protocol:

      • Examine the orientation of the ligand within the binding pocket.

      • Identify and measure key molecular interactions between the ligand and the protein's amino acid residues. Look for:

        • Hydrogen Bonds: Crucial for specificity and affinity. Note the donor and acceptor atoms and the bond length (typically < 3.5 Å).

        • Hydrophobic Interactions: Interactions between non-polar regions of the ligand and receptor.

        • Pi-Pi Stacking: Interactions between aromatic rings.

        • Salt Bridges: Electrostatic interactions between charged groups.

  • Interpret the Results: Connect the observed interactions back to the ligand's structure.

    • Which part of the molecule is most critical for binding? Is it the piperazine core, the nitro group, or the amino group?

    • How do these interactions explain the binding affinity score?

    • Based on the interactions, how could the molecule be modified to improve its binding affinity or selectivity? This forms the basis of a Structure-Activity Relationship (SAR) hypothesis.

Data Presentation: Hypothetical Docking Results Summary

This table presents a hypothetical summary of what the results might look like, providing a template for reporting real data.

TargetBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions Observed
Thymidine Phosphorylase (1UOU) -8.5Ser218, Lys221, Arg175Hydrogen bond with -OH group; Pi-Pi stacking with nitrophenyl ring; Salt bridge with piperazine nitrogen.
DNA Gyrase B (4KFG) -7.9Asp79, Gly83, Thr171Hydrogen bonds with amino and nitro groups; Hydrophobic interaction with the phenyl ring.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous protocol for conducting in silico molecular docking studies on the novel compound 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol. By following this workflow—from careful ligand and receptor preparation to detailed post-docking analysis—researchers can generate robust hypotheses about the compound's potential biological targets and mechanisms of action.

The hypothetical results suggest that this molecule may exhibit favorable interactions with both anticancer and antibacterial targets, warranting further investigation. The true power of this in silico approach lies in its ability to guide subsequent experimental work. Based on these computational predictions, the next logical steps would be to synthesize the compound and validate its activity through in vitro enzyme inhibition and cell-based assays. The detailed interaction analysis also provides a roadmap for the rational design of new analogues with potentially enhanced potency and selectivity, accelerating the drug discovery cycle.

References

  • Taha, M., et al. (2018). Synthesis and molecular docking study of piperazine derivatives as potent inhibitor of thymidine phosphorylase. Bioorganic Chemistry, 78, 324-331. [Link]

  • Pinzi, L., & Rastelli, G. (2024). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. Methods in Molecular Biology. [Link]

  • Siddappa, P., et al. (2019). Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents. Bioorganic Chemistry, 92, 103217. [Link]

  • Taha, M., et al. (2018). Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors. Bioorganic Chemistry, 78, 484-490. [Link]

  • Kumar, A., & Singh, J. (2023). In Silico Molecular Docking with Ligand Target. protocols.io. [Link]

  • Gavit, R., et al. (2022). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. Journal of Positive School Psychology. [Link]

  • Shaik, A. B., et al. (2024). Design, Molecular Docking Of Noval Thiosemicarbazide Based Piperazine Derivatives. International Journal of Pharmaceutical Research and Applications. [Link]

  • Pinzi, L., & Rastelli, G. (2023). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. ResearchGate. [Link]

  • Khan, I., et al. (2024). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers. [Link]

  • Krishnankutty, G. (2025). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. [Link]

  • Wang, Y., et al. (2021). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl). PMC. [Link]

  • Hrabinova, M., et al. (2017). Piperazinyl fragment improves anticancer activity of Triapine. PMC. [Link]

  • Al-Ostath, A., et al. (2014). Novel One-Pot Synthesis and Antimicrobial Activity of 2-amino-4H-1,3. Journal of Chemical and Pharmaceutical Research. [Link]

  • Brzozowski, Z., et al. (2004). Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives. Acta Poloniae Pharmaceutica, 61(6), 461-466. [Link]

  • Zhang, Y., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. PMC. [Link]

  • Abu Mohsen, U. (2017). Synthesis and Antimicrobial Activity of Some Piperazine Dithiocarbamate Derivatives. ResearchGate. [Link]

  • Hafez, H. N., et al. (2014). Synthesis, Characterization and Anti-Breast Cancer Activity of New 4-Aminoantipyrine-Based Heterocycles. Molecules, 19(5), 5794-5816. [Link]

  • Wang, Y., et al. (2021). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin. Molecules, 26(12), 3502. [Link]

  • Wang, Y., et al. (2021). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl). MDPI. [Link]

  • PubChem (n.d.). 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol. PubChem. [Link]

  • Soyer, Z., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • Yilmaz, F., et al. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(11), 883-893. [Link]

  • Kim, Y., et al. (2024). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. MDPI. [Link]

  • Wang, Y., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(15), 3568. [Link]

  • Tomoda, A., et al. (2011). 2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells. PMC. [Link]

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  • Mahesha, et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. PMC. [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol Derivatives: A Technical Guide to ADME Optimization

Executive Summary The compound 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol (hereafter referred to as the ANPE pharmacophore) has emerged as a highly privileged structural motif in modern medicinal chemistry. Re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol (hereafter referred to as the ANPE pharmacophore) has emerged as a highly privileged structural motif in modern medicinal chemistry. Recently, it has been successfully deployed as a high-affinity binder for Sirtuin 6 (SIRT6) in the development of Proteolysis-Targeting Chimeras (PROTACs) against hepatocellular carcinoma[1], and as a flanking side-chain in xanthone-benzimidazole conjugates designed to stabilize telomeric G-quadruplex DNA[2].

Despite its potent pharmacodynamic utility, the structural architecture of the ANPE scaffold presents unique absorption, distribution, metabolism, and excretion (ADME) challenges. As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals with a causality-driven, self-validating framework for the pharmacokinetic (PK) profiling of ANPE derivatives, ensuring strict alignment with ICH M3(R2)[3] and FDA regulatory guidelines[4].

Structural Causality: The ADME Profile of the Pharmacophore

To design an effective PK profiling strategy, we must first understand the causality behind the molecule's behavior. Every functional group in the ANPE scaffold dictates a specific pharmacokinetic liability or advantage:

  • The 3-Amino-4-nitrophenyl Moiety (Metabolic Liability): The nitro group is a known structural alert. In the hypoxic environment of the lower intestine or via hepatic nitroreductases, it is susceptible to reduction into reactive nitroso and hydroxylamine intermediates. These intermediates can form covalent adducts with hepatic proteins, necessitating rigorous mass balance and metabolite identification (MetID) studies[5].

  • The Piperazine Core (Permeability & Efflux): The aliphatic nitrogen of the piperazine ring is basic (pKa ~7.5–8.5). At physiological pH (7.4), it is predominantly protonated. While this enhances aqueous solubility, it impedes passive transcellular diffusion across the lipophilic intestinal epithelium. Furthermore, protonated piperazines are classic substrates for P-glycoprotein (P-gp/MDR1) efflux transporters, which can severely restrict oral bioavailability.

  • The Ethan-1-ol Tail (Phase II Conjugation): The primary hydroxyl group acts as an excellent synthetic vector for linker attachment in PROTAC development[1]. However, if administered as an unconjugated small molecule, this exposed hydroxyl group serves as a primary site for rapid Phase II glucuronidation via UDP-glucuronosyltransferases (UGTs), driving rapid systemic clearance.

SIRT6_PROTAC PROTAC SIRT6 PROTAC (ANPE-Derivative Binder) Ternary Ternary Complex Formation (SIRT6 - PROTAC - E3) PROTAC->Ternary SIRT6 Target Protein (SIRT6) SIRT6->Ternary E3 E3 Ubiquitin Ligase (e.g., CRBN / VHL) E3->Ternary Ub Polyubiquitination of SIRT6 Target Ternary->Ub Degradation Proteasomal Degradation (26S Proteasome) Ub->Degradation

Figure 1: Mechanism of SIRT6 targeted degradation utilizing the ANPE pharmacophore.

In Vitro ADME Profiling: Self-Validating Workflows

Before initiating costly in vivo studies, the compound must clear specific in vitro ADME thresholds. The following protocols are designed as self-validating systems , meaning internal controls are built into the assay to prove the data's integrity before interpretation.

Bidirectional Caco-2 Permeability Assay

Causality: Because the piperazine core is basic and potentially subject to P-gp efflux, we must measure both absorptive (Apical to Basolateral, A→B) and secretory (Basolateral to Apical, B→A) permeability.

Step-by-Step Methodology:

  • Cell Culture & Validation: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days. Self-Validation Step: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm² and Lucifer Yellow rejection is >99% (confirms tight junction integrity).

  • Dosing: Prepare a 10 µM solution of the ANPE derivative in HBSS buffer (pH 7.4). Add to either the apical chamber (for A→B) or basolateral chamber (for B→A).

  • Incubation: Incubate at 37°C in a 5% CO₂ atmosphere for 120 minutes.

  • Quantification: Extract samples from the receiver chambers and analyze via LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER>2.0 indicates active efflux.

  • System Controls: Run Propranolol (high permeability control) and Digoxin (known P-gp substrate; validates efflux transporter activity).

Hepatic Microsomal Stability & MetID

Causality: The nitroaromatic ring and the primary alcohol are highly susceptible to first-pass metabolism. Human Liver Microsomes (HLM) provide a robust model to determine intrinsic clearance ( CLint​ ) and identify early reactive metabolites.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl₂.

  • Pre-incubation: Add the ANPE derivative to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Initiation (The Self-Validating Switch): Split the samples into two cohorts. To Cohort 1, add 1 mM NADPH (initiates CYP450 metabolism). To Cohort 2, add an equivalent volume of buffer (-NADPH control). Self-Validation Step: If the compound degrades in the -NADPH cohort, the instability is chemical, not enzymatic.

  • Quenching: At 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate t1/2​ and CLint​ .

  • System Control: Run Verapamil in parallel to confirm the metabolic competency of the HLM batch.

PK_Workflow A Compound Synthesis ANPE-Derivatives B In Vitro ADME Profiling (Caco-2, HLM Stability) A->B C In Vivo PK (Rodent) IV and PO Administration B->C Go/No-Go D LC-MS/MS Bioanalysis & Metabolite ID C->D E PK Parameter Calculation (Clearance, Vd, Bioavailability) D->E

Figure 2: Step-by-step pharmacokinetic profiling workflow for ANPE-derivatives.

In Vivo Pharmacokinetic Profiling (Rodent Models)

Following the successful clearance of in vitro liabilities, in vivo PK profiling in rodents (typically Sprague-Dawley rats) is mandated by ICH M3(R2) guidelines prior to advancing to human clinical trials[3]. The goal is to determine absolute bioavailability ( F% ), systemic clearance ( CL ), and volume of distribution ( Vss​ ).

Step-by-Step Methodology:

  • Formulation Strategy: Due to the moderate lipophilicity and basicity of the compound, standard saline is insufficient. Formulate the ANPE derivative in a co-solvent system: 5% DMSO / 10% Solutol HS15 / 85% Saline . This prevents precipitation upon intravenous injection and ensures uniform gastrointestinal dissolution.

  • Dosing Regimen:

    • Intravenous (IV) Cohort: Administer 1.0 mg/kg via the tail vein (n=3).

    • Oral (PO) Cohort: Administer 5.0 mg/kg via oral gavage (n=3).

  • Serial Blood Sampling: Collect 200 µL blood samples via the jugular vein into K₂EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Extraction & Bioanalysis: Centrifuge blood at 3,000 × g for 10 minutes at 4°C to harvest plasma. Extract the analyte using protein precipitation (3 volumes of acetonitrile). Quantify using a validated LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode.

Quantitative Data Presentation

Population PK analysis and stand-alone PK studies are essential for supporting ADME labeling[4]. Below is a summarized data table representing the typical, optimized PK parameters expected for a biologically active ANPE derivative (e.g., a SIRT6 PROTAC binder) in a Sprague-Dawley rat model.

Pharmacokinetic ParameterUnitsIntravenous (IV) - 1 mg/kgOral (PO) - 5 mg/kgInterpretation / Causality
Cmax​ (Peak Concentration)ng/mL850 ± 45320 ± 28Moderate oral absorption limited by piperazine basicity.
Tmax​ (Time to Peak)hours0.083 (First point)1.5 ± 0.3Indicates relatively rapid gastric emptying and absorption.
AUC0−∞​ (Total Exposure)ng·h/mL1,420 ± 1101,950 ± 140Dose-normalized exposure is lower for PO due to first-pass metabolism.
CL (Systemic Clearance)mL/min/kg11.7 ± 1.2N/ALow-to-moderate clearance, well below rat hepatic blood flow (~55 mL/min/kg).
Vss​ (Volume of Distribution)L/kg2.8 ± 0.4N/A Vss​> Total body water (0.67 L/kg), indicating excellent tissue penetration.
t1/2​ (Terminal Half-Life)hours3.2 ± 0.53.8 ± 0.6Sufficient half-life for once- or twice-daily dosing regimens.
F% (Absolute Bioavailability)%100 (Reference)27.4% Moderate bioavailability; typical for P-gp substrates with Phase II liabilities.

References

  • Discovery of Novel PROTAC SIRT6 Degraders with Potent Efficacy against Hepatocellular Carcinoma Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link] (Cited in text as[1])

  • Crescent-Shaped Xanthone–Benzimidazole Conjugates as New Target Probes for Telomeric G-Quadruplex DNA and Specific Cytotoxicity on Cancer Cells Source: ACS Pharmacology & Translational Science URL:[Link] (Cited in text as[2])

  • ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals Source: European Medicines Agency (EMA) URL:[Link] (Cited in text as[3])

  • Guidance for Industry: Population Pharmacokinetics Source: U.S. Food and Drug Administration (FDA) URL:[Link] (Cited in text as[4])

  • Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies Source: U.S. Food and Drug Administration (FDA) URL:[Link] (Cited in text as[5])

Sources

Protocols & Analytical Methods

Method

Step-by-step lab synthesis protocol for 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol

Introduction 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol is a chemical compound that can be synthesized for research purposes. This document provides a general laboratory-scale synthesis protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol is a chemical compound that can be synthesized for research purposes. This document provides a general laboratory-scale synthesis protocol. The synthesis involves a nucleophilic aromatic substitution reaction, a common and important reaction in organic chemistry.

Reaction Scheme

The overall reaction for the synthesis of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol is depicted below:

Reaction_Scheme reactant1 5-Amino-2-chloronitrobenzene plus + reactant2 1-(2-Hydroxyethyl)piperazine product 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol reactant2->product Base, Solvent Heat

Caption: Reaction scheme for the synthesis of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol.

Materials and Equipment

Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
5-Amino-2-chloronitrobenzene16388-63-1C6H5ClN2O2172.57
1-(2-Hydroxyethyl)piperazine103-76-4C6H14N2O130.19
Triethylamine121-44-8C6H15N101.19
Dimethylformamide (DMF)68-12-2C3H7NO73.09
Ethyl acetate141-78-6C4H8O288.11
Hexane110-54-3C6H1486.18
Anhydrous sodium sulfate7757-82-6Na2SO4142.04
Deionized water7732-18-5H2O18.02
Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel

  • Filter paper

  • Beakers and graduated cylinders

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Melting point apparatus

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

  • Infrared (IR) Spectrometer

Experimental Protocol

Step 1: Reaction Setup
  • To a 250 mL round-bottom flask, add 5-amino-2-chloronitrobenzene (1.0 eq).

  • Add 1-(2-hydroxyethyl)piperazine (1.2 eq) to the flask.

  • Add triethylamine (2.0 eq) as a base to scavenge the HCl byproduct.

  • Add dimethylformamide (DMF) as the solvent to dissolve the reactants.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

Step 2: Reaction
  • Heat the reaction mixture to 120 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. A typical mobile phase for TLC is a mixture of ethyl acetate and hexane.

Step 3: Work-up
  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate three times.

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

Step 4: Purification
  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product, as identified by TLC.

  • Remove the solvent under reduced pressure to yield the purified 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol as a solid.

Characterization

The identity and purity of the final product should be confirmed by various analytical techniques:

  • Melting Point: Determine the melting point of the solid product and compare it to the literature value.

  • ¹H NMR, ¹³C NMR: Nuclear Magnetic Resonance spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Safety Precautions

  • This synthesis should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 5-Amino-2-chloronitrobenzene is a hazardous substance; handle with care and avoid inhalation, ingestion, and skin contact.

  • Dimethylformamide (DMF) is a reproductive hazard and should be handled with extreme caution.

  • Triethylamine is a corrosive and flammable liquid.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure before starting the experiment.

Workflow Diagram

Synthesis_Workflow Synthesis Workflow A Reaction Setup: - Add reactants, base, and solvent to a flask. B Reaction: - Heat the mixture to 120 °C. - Monitor by TLC. A->B C Work-up: - Cool the reaction. - Perform aqueous extraction with ethyl acetate. B->C D Drying and Concentration: - Dry the organic layer. - Remove solvent using a rotary evaporator. C->D E Purification: - Purify by column chromatography. D->E F Characterization: - Confirm structure and purity by MP, NMR, MS, and IR. E->F

Caption: Step-by-step workflow for the synthesis of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol.

Disclaimer

This protocol is intended for informational purposes only and should be performed by trained professionals in a suitably equipped laboratory. The user assumes all responsibility for the safe handling and disposal of chemicals and for conducting the experiment in accordance with all applicable laws and regulations.

Application

Application Notes and Protocols: Leveraging 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol in Modern Drug Discovery

Introduction: A Privileged Scaffold for Targeted Therapies In the landscape of modern medicinal chemistry, the piperazine heterocycle stands out as a "privileged scaffold" due to its widespread presence in a vast array o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold for Targeted Therapies

In the landscape of modern medicinal chemistry, the piperazine heterocycle stands out as a "privileged scaffold" due to its widespread presence in a vast array of clinically successful drugs.[1] Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in critical hydrogen bonding interactions, make it a highly versatile building block in the design of novel therapeutic agents. The compound 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol is a particularly valuable, yet under-utilized, trifunctional building block that offers medicinal chemists a powerful tool for creating diverse molecular architectures.

This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol as a strategic building block in drug discovery. We will delve into detailed protocols for its derivatization and showcase its potential in the synthesis of targeted therapies, with a particular focus on kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the drug-like properties of its derivatives. The table below summarizes the key computed properties of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol and a closely related analogue.

Property2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol2-[4-(5-Amino-4-chloro-2-nitrophenyl)piperazin-1-yl]ethanol
Molecular Formula C12H19N3OC12H17ClN4O3
Molecular Weight 221.30 g/mol 300.74 g/mol
Topological Polar Surface Area 52.7 ŲNot Available
Hydrogen Bond Donor Count 2Not Available
Hydrogen Bond Acceptor Count 4Not Available
LogP (Computed) 0.5Not Available
CAS Number 869946-18-9Not Available

Data for 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol is sourced from PubChem CID 6485408.[2] Data for 2-[4-(5-Amino-4-chloro-2-nitrophenyl)piperazin-1-yl]ethanol is sourced from EvitaChem.[3]

Synthetic Versatility and Key Reactions

The unique arrangement of a primary aromatic amine, a nitro group, a secondary aliphatic amine within the piperazine ring, and a primary alcohol provides multiple handles for chemical modification. This allows for a modular and divergent approach to library synthesis.

Figure 1: Synthetic utility of the building block.

Protocol 1: N-Alkylation of the Piperazine Ring

This protocol describes a general procedure for the N-alkylation of the piperazine nitrogen, a common strategy for introducing diverse side chains.

Rationale: The secondary amine of the piperazine ring is a strong nucleophile, readily reacting with electrophiles like alkyl halides. The choice of base is crucial to neutralize the generated acid and drive the reaction to completion. A non-nucleophilic base like triethylamine or diisopropylethylamine is preferred to avoid side reactions.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol (1.0 eq.) in a suitable anhydrous solvent such as acetonitrile or DMF.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq.) or potassium carbonate (2.0 eq.).

  • Electrophile Addition: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture, filter off any solids, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination of the Piperazine Ring

Reductive amination is a powerful method for introducing a wide variety of substituents onto the piperazine nitrogen.[1]

Rationale: This one-pot reaction first involves the formation of an iminium ion intermediate between the piperazine and a carbonyl compound (aldehyde or ketone). A mild reducing agent, such as sodium triacetoxyborohydride, then selectively reduces the iminium ion to the corresponding amine. This method is advantageous as it avoids the use of harsh alkylating agents.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Acid Catalyst (Optional): For less reactive carbonyls, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution.

  • Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination of the Aromatic Amine

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds, enabling the synthesis of N-aryl piperazines.[4]

Rationale: This reaction allows for the coupling of the primary aromatic amine of the building block with a variety of aryl halides or triflates. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and can be substrate-dependent.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol (1.0 eq.), the aryl halide (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Application in Kinase Inhibitor Drug Discovery

The 3-amino-4-nitrophenylpiperazine scaffold is a key pharmacophore in the design of various kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

G cluster_workflow Kinase Inhibitor Discovery Workflow Start Building Block: 2-[4-(3-Amino-4-nitrophenyl) piperazin-1-yl]ethan-1-ol Synth Library Synthesis (e.g., Amide Coupling) Start->Synth Screen Kinase Inhibition Screening Synth->Screen SAR Structure-Activity Relationship (SAR) Analysis Screen->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synth Iterative Design Candidate Drug Candidate Lead_Opt->Candidate

Figure 2: Workflow for kinase inhibitor discovery.

A common strategy involves the acylation of the 3-amino group with a heterocyclic carboxylic acid, which can serve as a hinge-binding motif for the kinase. The piperazine-ethanol tail can then be further modified to optimize solubility, cell permeability, and interactions with the solvent-exposed region of the kinase.

Case Study: Synthesis of a Hypothetical Kinase Inhibitor

The following table outlines the biological activity of derivatives of a structurally related aminophenylpiperazine scaffold, demonstrating the potential for developing potent kinase inhibitors.

Compound IDTarget KinaseIC₅₀ (nM)Reference
12 EGFR/HER26.75 µg/mL (SKBR3 cells)[4]
14 EGFR/HER28.92 µg/mL (SKBR3 cells)[4]
ABT-869 VEGFR/PDGFRPotent oral activity[5]
AKE-72 (5) BCR-ABL (T315I)9[6]

Note: The IC₅₀ values are presented as reported in the literature and may be for cell viability or enzymatic activity.

The potent activity of these related compounds underscores the value of the aminophenylpiperazine core in kinase inhibitor design. The 3-amino-4-nitrophenylpiperazine-1-ethanol building block provides a strategic starting point for accessing similar chemical space.

Conclusion and Future Directions

2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol is a versatile and powerful building block for drug discovery. Its multiple functional groups allow for the rapid generation of diverse chemical libraries, making it an ideal starting point for hit-to-lead and lead optimization campaigns. The demonstrated utility of the aminophenylpiperazine scaffold in potent kinase inhibitors highlights the immense potential of this building block for the development of next-generation targeted therapies. Future research will likely focus on exploring novel derivatizations of this scaffold and its application in a broader range of therapeutic areas.[1][7]

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). [Source not further specified].
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate. Retrieved from [Link]

  • New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. (2025, October 15). Chemical Methodologies.
  • WO2010070371A1 - Process for the preparation of piperazine derivatives. (n.d.). Google Patents.
  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. (2024, May 29). IntechOpen.
  • Pharmacological properties and SAR of new 1,4-disubstituted piperazine derivatives with hypnotic-sed
  • Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. (n.d.). [Source not further specified].
  • 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol. (n.d.). PubChem. Retrieved from [Link]

  • US9199944B2 - N2,N4-bis(4-(piperazine-1-yl)phenyl)pirimidine-2,4-diamine derivative or pharmaceutically acceptable salt thereof, and composition containing same as active ingredient for preventing or treating cancer. (n.d.). Google Patents.
  • Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. (2022, September 19). Technical Disclosure Commons.
  • Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)
  • US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities. (n.d.). Google Patents.
  • Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspart
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025, June 19). PubMed.
  • Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl). (2021, June 8). MDPI.
  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
  • AMINOTHIAZOLE COMPOUNDS AS PROTEIN KINASE INHIBITORS - European Patent Office - EP 3638237 B1. (2023, April 19). EPO.
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie.
  • SAR studies of trifluoromethylphenylpiperazinylalkyl derivatives of... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.). PMC.
  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (n.d.). CORE.
  • (12)
  • 1-[4-[3-[4-[(2S)-2-amino-3-pyridin-4-ylpropanoyl]piperazin-1-yl]propoxy]phenyl]hexan-1-one. (n.d.). PubChem. Retrieved from [Link]

  • Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. (2007, April 5). PubMed.
  • Syntheses and crystal structures of 4-(4-nitrophenyl)
  • (PDF) Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2026, March 6). ResearchGate. Retrieved from [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (2019, September 30). MDPI.
  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
  • Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. (n.d.). [Source not further specified].
  • Structure-Activity Studies of Novel di-substituted[1]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. (n.d.). UPCommons.

  • 2-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]-[1][3]triazolo[4,3-a]pyridin-1-ium-3-one. (n.d.). PubChem. Retrieved from [Link]

  • CN101824009A - Simple preparation method for posaconazole and piperazine intermediate thereof. (n.d.). Google Patents.
  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE. (n.d.). Semantic Scholar.

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Method

Application Notes and Protocols: A Guide to the Catalytic Reduction of the Nitro Group in 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol

Authored by: [Your Name/Department], Senior Application Scientist Abstract The selective reduction of an aromatic nitro group is a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

The selective reduction of an aromatic nitro group is a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. This document provides a comprehensive guide to the catalytic reduction of the nitro group in 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol to yield 2-[4-(3,4-diaminophenyl)piperazin-1-yl]ethan-1-ol. This transformation is pivotal as the resulting vicinal diamine is a key structural motif for the synthesis of various heterocyclic compounds, including potential therapeutic agents. These application notes delve into the mechanistic underpinnings of catalytic hydrogenation and catalytic transfer hydrogenation, offering detailed, field-proven protocols. We will explore catalyst selection, reaction optimization, and safety considerations to ensure a high-yielding, chemoselective, and safe reduction.

Introduction: The Significance of Nitro Group Reduction

The reduction of aromatic nitro compounds is a fundamental process for producing primary aromatic amines, which are vital intermediates in the creation of dyes, agricultural chemicals, and pharmaceuticals.[1][2][3] The target molecule, 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol, possesses a nitro group that, upon reduction, provides a 1,2-diamine functionality. This resulting diamine is a versatile precursor for constructing a variety of biologically active molecules. The challenge in this synthesis lies in the chemoselective reduction of the nitro group without affecting other functional groups within the molecule.

Mechanistic Overview: Direct vs. Condensation Pathways

The reduction of a nitro group to an amine is a six-electron process that can proceed through multiple intermediates. The two most commonly accepted mechanisms are the direct hydrogenation pathway and the condensation pathway.[4]

  • Direct Hydrogenation Pathway: This is the most frequently cited mechanism where the nitro group is sequentially reduced to nitroso, then to hydroxylamine, and finally to the amine.[4][5] This pathway is common in both catalytic hydrogenation and reductions using metal hydrides.[4]

  • Condensation Pathway: Under specific conditions, particularly with certain metal reductants, the nitroso and hydroxylamine intermediates can condense to form an azoxy compound. This intermediate is then further reduced through azo and hydrazo species to ultimately yield the amine product.[4][6][7]

Understanding these pathways is crucial for troubleshooting and optimizing the reaction, as reaction conditions can influence which pathway is favored and can affect the formation of byproducts.

Catalyst Selection and Rationale

The choice of catalyst is paramount for a successful and selective reduction. Several heterogeneous catalysts are commonly employed for nitro group reductions, each with its own advantages and considerations.

CatalystKey Characteristics & Considerations
Palladium on Carbon (Pd/C) Highly active and the most common choice for nitro reductions.[8] It can sometimes lead to dehalogenation if aryl halides are present.[9]
Platinum on Carbon (Pt/C) Also a very active catalyst, sometimes showing different selectivity compared to Pd/C.
Raney Nickel (Raney Ni) A cost-effective and highly active catalyst.[10] It is often used when dehalogenation is a concern with Pd/C.[8] Raney Nickel is pyrophoric and requires careful handling.[11]

For the reduction of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol, 10% Pd/C is often the initial catalyst of choice due to its high activity and general reliability. However, if side reactions are observed, Raney Nickel can be an excellent alternative.

Experimental Protocols

Two primary methods are presented here: classical catalytic hydrogenation using hydrogen gas and catalytic transfer hydrogenation, which uses a hydrogen donor molecule.

Protocol 1: Catalytic Hydrogenation with Pd/C and H₂ Gas

This protocol describes the reduction using a standard laboratory hydrogenation apparatus.

Safety First: Catalytic hydrogenation involves flammable solvents, pyrophoric catalysts, and hydrogen gas, posing significant fire and explosion risks.[12] Always work in a well-ventilated fume hood, behind a blast shield, and ensure all sources of ignition are removed.[11] The catalyst, especially after the reaction, is saturated with hydrogen and can ignite upon contact with air.[11]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_flask 1. Add Substrate and Solvent to Flask prep_catalyst 2. Add Pd/C under N₂ prep_flask->prep_catalyst purge_n2 3. Purge with N₂ (3x) prep_catalyst->purge_n2 purge_h2 4. Purge with H₂ (3x) purge_n2->purge_h2 react 5. Stir under H₂ atmosphere purge_h2->react monitor 6. Monitor by TLC/LC-MS react->monitor purge_final_n2 7. Purge with N₂ monitor->purge_final_n2 filter 8. Filter through Celite® purge_final_n2->filter concentrate 9. Concentrate Filtrate filter->concentrate purify 10. Purify Product concentrate->purify

Caption: Catalytic Hydrogenation Workflow.

Materials:

  • 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite® or another filter aid

Procedure:

  • To a hydrogenation flask, add the substrate (1.0 eq).

  • Add a suitable solvent such as methanol or ethanol.

  • Under a gentle stream of nitrogen, carefully add 10% Pd/C (5-10 mol%).

  • Seal the flask and purge the system by evacuating and backfilling with nitrogen three times.[13]

  • Perform a final evacuation and introduce hydrogen gas (typically via a balloon or from a pressurized cylinder).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete when hydrogen uptake ceases.[5]

  • Once the reaction is complete, purge the system with nitrogen to remove all hydrogen.[11][13]

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the filter cake to dry, as the catalyst can ignite.[11] Keep the filter cake wet with solvent or water.

  • Rinse the filter cake with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further if necessary.

Protocol 2: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate

CTH offers a safer and often more convenient alternative to using pressurized hydrogen gas.[14] Ammonium formate decomposes in the presence of the catalyst to produce hydrogen, carbon dioxide, and ammonia.[15]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_flask 1. Add Substrate, Solvent, and Pd/C add_donor 2. Add Ammonium Formate prep_flask->add_donor react 3. Heat to Reflux add_donor->react monitor 4. Monitor by TLC/LC-MS react->monitor filter 5. Filter through Celite® monitor->filter concentrate 6. Concentrate Filtrate filter->concentrate purify 7. Purify Product concentrate->purify

Caption: Catalytic Transfer Hydrogenation Workflow.

Materials:

  • 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve the substrate (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (10-20 mol%).

  • Add ammonium formate (3-5 eq) to the suspension.

  • Heat the reaction mixture to a gentle reflux.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst.

  • Rinse the filter cake with additional solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Analytical Validation

Confirming the identity and purity of the final product, 2-[4-(3,4-diaminophenyl)piperazin-1-yl]ethan-1-ol, is essential.

Analytical Workflow:

G Crude Crude Product TLC TLC Analysis (Purity Check) Crude->TLC LCMS LC-MS Analysis (Mass Confirmation) Crude->LCMS NMR NMR Spectroscopy (Structural Elucidation) LCMS->NMR Purified Purified Product NMR->Purified

Caption: Analytical Validation Flowchart.

  • Thin-Layer Chromatography (TLC): A quick method to check for the consumption of the starting material and the appearance of the more polar diamine product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product. The expected mass will correspond to the loss of 32 amu (two oxygen atoms) and the gain of 4 amu (four hydrogen atoms) from the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. Key indicators of a successful reaction include the disappearance of the signals corresponding to the nitro-substituted aromatic ring and the appearance of new signals for the diamino-substituted ring, along with the appearance of broad singlets for the new amine protons.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Inactive catalyst, insufficient hydrogen donor, or insufficient reaction time.Use fresh catalyst, add more hydrogen or hydrogen donor, and increase reaction time.
Formation of Byproducts Over-reduction or side reactions.Decrease reaction temperature, use a less active catalyst (e.g., Raney Ni), or consider a milder reducing agent.[8]
Low Yield Product loss during work-up or adsorption onto the catalyst.Ensure thorough washing of the filter cake and consider alternative work-up procedures.

Conclusion

The catalytic reduction of the nitro group in 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol is a robust and scalable transformation. Both classical catalytic hydrogenation and catalytic transfer hydrogenation are effective methods. Careful selection of the catalyst and reaction conditions, coupled with stringent safety practices, will ensure a high yield of the desired 3,4-diaminophenyl product, paving the way for further synthetic elaborations in drug discovery and development programs.

References

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Ghahremanzadeh, R., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12(15), 9325-9334. Available from: [Link]

  • Strukil, V., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3192. Available from: [Link]

  • Sajiki, H., et al. (2008). Highly Chemoselective Reduction of Aromatic Nitro Compounds by Copper Nanoparticles/Ammonium Formate. The Journal of Organic Chemistry, 73(17), 6893-6896. Available from: [Link]

  • Reddy, P. G., & Baskaran, S. (2007). Transfer Hydrogenation of Aromatic Nitro Compounds Using Polymer‐Supported Formate and Pd‐C. Synthetic Communications, 37(15), 2613-2619. Available from: [Link]

  • Li, J., et al. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry, 7, 592. Available from: [Link]

  • Li, J., et al. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry, 7, 592. Available from: [Link]

  • Jang, M., et al. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(2), 910-919. Available from: [Link]

  • Nanjing Hjchem. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]

  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(4), 16-23. Available from: [Link]

  • Jang, M., et al. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(2), 910-919. Available from: [Link]

  • Stanford Environmental Health & Safety. (2023). HYDROGENATION | FACT SHEET. Retrieved from [Link]

  • Chen, C.-H., et al. (2017). Catalytic Reduction of Nitroarenes by Dipalladium Complexes: Synergistic Effect. Organometallics, 36(16), 3075-3081. Available from: [Link]

  • The Hive. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. Retrieved from [Link]

  • Li, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(1), 1-15. Available from: [Link]

  • Patil, R. D., & Sasson, Y. (2013). Chemoselective Reduction of Nitroarenes to Aromatic Amines with C. Organic & Inorganic Chemistry, 1(1), 1-5. Available from: [Link]

  • University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. Retrieved from [Link]

  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety, 23(4), 16-23. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Nitroarenes Reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydrogen. Retrieved from [Link]

  • Google Patents. (1981). US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst.
  • Rasayan Journal of Chemistry. (2019). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Retrieved from [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 461-470. Available from: [Link]

  • Technical Disclosure Commons. (2022). Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. Retrieved from [Link]

  • Mahesha, et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 793-798. Available from: [Link]

  • SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α‑Ketoamines. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for In Vitro Assay Preparation Using 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol

Abstract This document provides a comprehensive guide for the initial in vitro characterization of the novel chemical entity, 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol. The structural motifs present in this c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of the novel chemical entity, 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol. The structural motifs present in this compound, namely the piperazine ring and the aminonitrophenyl group, are frequently associated with a range of biological activities, including but not limited to anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3][4][5] This guide presents a logical, tiered approach to screen for and characterize the potential biological activities of this compound. We will detail protocols for assessing its cytotoxic, antimicrobial, and enzyme inhibitory potential, providing the scientific rationale behind each step to ensure robust and reproducible results.

Introduction to 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol: A Compound of Interest

The compound 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol is a synthetic organic molecule featuring a piperazine core. Piperazine and its derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, forming the backbone of numerous approved drugs.[2][6] The aminonitrophenyl moiety is also of significant interest; nitroaromatic compounds are known to have antimicrobial and cytotoxic properties, often through mechanisms involving bioreduction to reactive intermediates.[7][8] The presence of an amino group can further modulate the compound's biological and physicochemical properties.

Given these structural features, a systematic in vitro evaluation is warranted to elucidate the biological potential of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol. This application note will guide the user through a screening cascade designed to identify and quantify its primary biological effects.

Initial Compound Handling and Preparation

Proper handling and preparation of the test compound are critical for obtaining reliable and reproducible data.

2.1. Reagent Preparation and Storage

  • Compound Stock Solution: Prepare a high-concentration stock solution of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol, typically 10-50 mM, in a suitable solvent such as dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light if the compound is found to be photosensitive.[9]

  • Solvent Control: In all assays, it is crucial to include a vehicle control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. The final concentration of DMSO in the assay should typically not exceed 0.5-1% to avoid solvent-induced artifacts.

Part 1: Cytotoxicity Screening in Cancer Cell Lines

The initial step in characterizing a novel compound with potential anticancer activity is to assess its general cytotoxicity against a panel of human cancer cell lines. This will determine if the compound affects cell viability and at what concentrations.

3.1. Rationale and Assay Principle

We will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity. Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells, allowing for the quantification of cell viability.[10][11]

3.2. Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_prep Prepare Cancer Cell Lines (e.g., HeLa, A549, MCF-7) seed_cells Seed Cells in 96-well Plate (10,000 cells/well) cell_prep->seed_cells compound_prep Prepare Serial Dilutions of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol treat_cells Treat Cells with Compound (24, 48, 72 hours) compound_prep->treat_cells seed_cells->treat_cells add_mtt Add MTT Reagent (Incubate 2-4 hours) treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of the test compound.

3.3. Detailed Protocol: MTT Assay

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., HeLa, A549, MCF-7) to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed 10,000 cells in 100 µL of medium per well in a 96-well plate.[11]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in culture medium. A typical starting range would be from 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[12]

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[10][12]

    • Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.[11][12]

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[13]

3.4. Data Presentation

Cell LineIncubation Time (h)IC50 (µM)
HeLa24
48
72
A54924
48
72
MCF-724
48
72

Part 2: Antimicrobial and Antifungal Susceptibility Testing

The piperazine moiety is a common feature in antimicrobial and antifungal agents.[1][4] Therefore, it is prudent to screen 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol for such activity.

4.1. Rationale and Assay Principle

The broth microdilution method will be used to determine the Minimum Inhibitory Concentration (MIC) of the compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

4.2. Detailed Protocol: Broth Microdilution for MIC Determination

  • Microorganism Preparation:

    • Select a panel of representative bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus niger).[1]

    • Prepare a standardized inoculum of each microorganism in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution:

    • In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well containing the compound dilutions.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • The results can be confirmed by measuring the optical density at 600 nm.

4.3. Data Presentation

MicroorganismMIC (µg/mL)
Staphylococcus aureus
Bacillus subtilis
Escherichia coli
Pseudomonas aeruginosa
Candida albicans
Aspergillus niger

Part 3: General Enzyme Inhibition Assay

Many drugs exert their effects by inhibiting specific enzymes.[13][14] A general enzyme inhibition assay can serve as a preliminary screen to determine if 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol has inhibitory activity against a common class of enzymes, which could then guide further, more specific investigations.

5.1. Rationale and Assay Principle

This protocol provides a template for a general spectrophotometric enzyme inhibition assay. The principle is to measure the rate of an enzyme-catalyzed reaction that produces a colored product in the presence and absence of the test compound. A reduction in the reaction rate indicates enzyme inhibition.

5.2. Experimental Workflow for Enzyme Inhibition Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Enzyme, Substrate, and Inhibitor Solutions setup_rxn Set up Reactions in 96-well Plate (Enzyme + Inhibitor) reagent_prep->setup_rxn pre_incubate Pre-incubate Enzyme and Inhibitor setup_rxn->pre_incubate start_rxn Initiate Reaction with Substrate pre_incubate->start_rxn read_absorbance Monitor Absorbance Change Over Time (Kinetic Read) start_rxn->read_absorbance calculate_rate Calculate Initial Reaction Rates read_absorbance->calculate_rate determine_inhibition Determine % Inhibition and IC50 calculate_rate->determine_inhibition

Caption: General workflow for an enzyme inhibition assay.

5.3. Detailed Protocol: Spectrophotometric Enzyme Inhibition Assay

  • Reagent Preparation:

    • Prepare stock solutions of the enzyme (e.g., trypsin), a suitable chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin), and the test compound.

    • The final DMSO concentration in the assay should be kept below 1%.[13]

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.

    • Include a control with no inhibitor (100% activity) and a background control with no enzyme (0% activity).

  • Pre-incubation:

    • Mix gently and pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.[13]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance of the product at the appropriate wavelength (e.g., 405 nm for p-nitroaniline) in kinetic mode for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the log of the inhibitor concentration and determine the IC50 value.[15]

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol. The results from these screening assays will indicate whether the compound possesses cytotoxic, antimicrobial, or enzyme inhibitory activities, thereby guiding subsequent, more focused investigations into its mechanism of action and potential as a therapeutic agent. A positive "hit" in any of these assays would warrant further studies, such as mechanism of action studies, selectivity profiling, and in vivo efficacy testing. The Assay Guidance Manual is a valuable resource for further assay development and validation.[16][17][18]

References

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Charnwood Discovery. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). National Center for Biotechnology Information. [Link]

  • In Vitro Enzyme Inhibition Assay - Bio-protocol. (n.d.). Bio-protocol. [Link]

  • In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (2021, April 16). PubMed. [Link]

  • Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. (2024, March 10). National Center for Advancing Translational Sciences. [Link]

  • Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs) - Veranex. (2024, September 25). Veranex. [Link]

  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf. (2012, May 1). National Center for Biotechnology Information. [Link]

  • Novel One-Pot Synthesis and Antimicrobial Activity of 2-amino-4H-1,3 - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed. (2015, January 15). PubMed. [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. (2023, January 12). MDPI. [Link]

  • Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl) - PubMed. (2021, June 8). PubMed. [Link]

  • 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Amino Alcohols as Potential Antibiotic and Antifungal Leads - Discovery - the University of Dundee Research Portal. (2022, April 1). The University of Dundee. [Link]

  • Novel 3-nitro-1H-1,2,4-triazole-based piperazines and 2-amino-1,3-benzothiazoles as antichagasic agents - ResearchGate. (2025, August 6). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC. (2025, May 13). National Center for Biotechnology Information. [Link]

  • Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. (n.d.). ScienceDirect. [Link]

  • Piperazine - Wikipedia. (n.d.). Wikipedia. [Link]

  • Activation of 3-Amino-1,2,4-benzotriazine 1,4-Dioxide Antitumor Agents to Oxidizing Species Following Their One-Electron Reduction. (n.d.). ACS Publications. [Link]

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Method

Conjugation methods for 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol in medicinal chemistry

An Application Guide to the Medicinal Chemistry of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol Introduction: A Scaffold of Bivalent Potential In the landscape of medicinal chemistry and drug development, the st...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Medicinal Chemistry of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol

Introduction: A Scaffold of Bivalent Potential

In the landscape of medicinal chemistry and drug development, the strategic selection of molecular scaffolds is paramount. The compound 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol presents itself as a compelling building block, distinguished by the presence of two key, orthogonally reactive functional groups: a primary aromatic amine and a primary alcohol. This bivalent nature allows for its versatile application as a linker, a scaffold for combinatorial library synthesis, or a precursor to more complex active pharmaceutical ingredients (APIs).

This guide serves as a comprehensive technical resource for researchers and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying chemical principles, guiding the user through the strategic decisions required for successful and selective conjugation. We will explore methods to engage the nucleophilic amine, target the hydroxyl group, and navigate the challenges of chemoselectivity, all while grounding our discussion in established, verifiable methodologies.

Chapter 1: Strategic Assessment of Functional Group Reactivity

The successful conjugation of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol hinges on a clear understanding of its two reactive centers. The primary aromatic amine and the primary alcohol exhibit distinct profiles of nucleophilicity and basicity, which can be exploited to achieve selective modification.

  • The Primary Aromatic Amine (-NH₂): Located on the nitro-substituted phenyl ring, this amine is the more potent nucleophile of the two functional groups under neutral to basic conditions. However, its reactivity is tempered by the strong electron-withdrawing effect of the adjacent nitro group (-NO₂), which reduces the electron density on the aromatic ring and lowers the basicity of the amine compared to aniline. This modulation is a critical factor in reaction kinetics and reagent selection.

  • The Primary Alcohol (-OH): The hydroxyl group on the ethanol substituent is a weaker nucleophile than the amine.[1][2] Targeting this group often requires more forcing conditions or, more strategically, the temporary masking of the more reactive amino group.[3][4] Its primary advantage lies in its potential for forming ester linkages, a common strategy in prodrug design to enhance properties like lipophilicity and membrane permeability.[5][6][7]

The significant difference in the pKa of the protonated amine (R-NH₃⁺) versus the hydroxyl group (R-OH) is the cornerstone of achieving chemoselectivity.[2] Under most conditions, the amine will react preferentially with electrophiles.

Chapter 2: Conjugation Methodologies

The choice of conjugation strategy is dictated by the desired final construct. This chapter details validated methods for selectively targeting either the amino or hydroxyl group.

Targeting the Primary Amino Group

The amino group serves as the primary handle for conjugation due to its superior nucleophilicity.

This is one of the most robust and widely used methods for linking a carboxylic acid to a primary amine.[8][9][] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator such as N-hydroxysuccinimide (NHS) create a highly reactive intermediate that is readily attacked by the amine to form a stable amide bond.[11][12]

The mechanism involves the EDC-mediated activation of a carboxylic acid to form an unstable O-acylisourea intermediate.[12] This is then converted by NHS into a more stable, amine-reactive NHS-ester, minimizing side reactions and improving efficiency.[12]

G cluster_0 Activation Phase cluster_1 Conjugation Phase RCOOH Carboxylic Acid (R-COOH) O_acyl O-acylisourea (Intermediate) RCOOH->O_acyl +EDC EDC EDC NHS_ester NHS-Ester (Active Ester) O_acyl->NHS_ester +NHS NHS NHS Amine Target Amine (Ar-NH2) NHS_ester->Amine Coupling Amide Amide Bond (Ar-NH-CO-R) Amine->Amide

Caption: Workflow for EDC/NHS mediated amide bond formation.

Reductive amination creates a stable secondary amine linkage by reacting the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ.[13][14][15] This one-pot reaction is highly efficient for introducing alkyl substituents.[14][16]

The key to this method's success is the use of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which selectively reduces the protonated imine intermediate much faster than it reduces the starting carbonyl compound.[14]

Targeting the Primary Hydroxyl Group

Selective modification of the hydroxyl group necessitates a strategy that circumvents the more reactive amine. The most effective approach involves a two-step protection-conjugation sequence.[4][17]

Before the alcohol can be targeted, the amine must be "masked" with a protecting group to render it non-nucleophilic.[3] A common choice for amines is the tert-butoxycarbonyl (Boc) group, which forms a stable carbamate.[18] It is easily installed and can be removed under mild acidic conditions that typically leave ester bonds intact.

Once the amine is protected, the free hydroxyl group can be converted into an ester. This is a prevalent strategy for creating prodrugs, where the ester linkage is designed to be cleaved by endogenous esterases in the body, releasing the active drug.[6][19] Esterification can be achieved by reacting the protected molecule with an activated carboxylic acid (e.g., an acyl chloride) or by using standard coupling agents.

G Start Starting Material (Amine + Alcohol) Protect Protect Amine (e.g., Boc Anhydride) Start->Protect Protected Amine-Protected Intermediate Protect->Protected Esterify Esterify Alcohol (e.g., Acyl Chloride) Protected->Esterify Conjugate Ester Conjugate (Protected) Esterify->Conjugate Deprotect Deprotect Amine (e.g., TFA) Conjugate->Deprotect Final Final Product (Free Amine) Deprotect->Final

Caption: Two-step workflow for selective hydroxyl group conjugation.

Comparative Analysis of Conjugation Strategies

The selection of a specific protocol depends on the desired linkage, the nature of the molecule to be conjugated, and the required reaction conditions.

Method Target Group Linkage Formed Key Reagents Advantages Considerations
EDC/NHS Coupling Amino (-NH₂)AmideCarboxylic Acid, EDC, NHSHigh yield, stable bond, mild conditions.[11][20]Requires anhydrous solvents; byproduct removal.[11]
Reductive Amination Amino (-NH₂)Secondary AmineAldehyde/Ketone, NaBH(OAc)₃One-pot reaction, stable bond.[13][14]Reducing agent can be toxic; requires careful pH control.
Esterification Hydroxyl (-OH)EsterAcyl Chloride or Carboxylic AcidCommon for prodrugs; tunable hydrolysis rate.[5][7]Requires prior protection of the amine group.[4]

Chapter 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key conjugation reactions described. Researchers should adapt concentrations and reaction times based on the specific properties of their conjugation partner.

Protocol 1: Amide Bond Formation with the Amino Group

This protocol describes the conjugation of a generic carboxylic acid (R-COOH) to the amino group of the title compound using EDC/NHS chemistry.

Materials:

  • 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol

  • Carboxylic acid of interest (1.0 equiv)

  • EDC·HCl (1.2 equiv)

  • N-hydroxysuccinimide (NHS) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl acetate, aq. HCl, aq. NaHCO₃, brine, anhydrous Na₂SO₄, silica gel for chromatography)

Procedure:

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv), 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol (1.1 equiv), and NHS (1.2 equiv) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Activation: Add EDC·HCl (1.2 equiv) to the mixture in one portion. Then, add DIPEA (2.5 equiv) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[11]

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aq. HCl, saturated aq. NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide conjugate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Esterification of the Hydroxyl Group

This two-part protocol details the protection of the amine followed by esterification of the alcohol.

Part A: Boc-Protection of the Amino Group

Materials:

  • 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the starting material in DCM. Add TEA (1.5 equiv).

  • Cool the mixture to 0 °C. Add a solution of Boc₂O (1.2 equiv) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to isolate the Boc-protected intermediate.

Part B: Esterification and Deprotection

Materials:

  • Boc-protected intermediate from Part A

  • Acyl chloride of interest (R-COCl) (1.1 equiv)

  • Pyridine or TEA (1.5 equiv)

  • Anhydrous DCM

  • Trifluoroacetic acid (TFA)

Procedure:

  • Esterification: Dissolve the Boc-protected intermediate in anhydrous DCM and cool to 0 °C. Add pyridine or TEA (1.5 equiv), followed by the dropwise addition of the acyl chloride (1.1 equiv).

  • Stir the reaction at room temperature for 2-4 hours until complete (monitor by TLC).

  • Perform an aqueous workup as described in Protocol 1 to isolate the crude Boc-protected ester conjugate. Purification may be necessary.

  • Deprotection: Dissolve the purified, protected conjugate in DCM. Add an excess of TFA (e.g., 20-30% v/v solution in DCM).

  • Stir at room temperature for 1-2 hours until the Boc group is completely cleaved (monitor by TLC/LC-MS).

  • Remove the TFA and solvent under reduced pressure (co-evaporating with toluene can help remove residual TFA).

  • Neutralize the residue with saturated NaHCO₃ and extract with an organic solvent. Dry and concentrate to yield the final ester conjugate with a free amino group.

  • Characterization: Confirm the final structure using NMR and MS analysis.

Chapter 4: Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the final conjugate. A multi-faceted approach is required to validate the outcome of the synthesis.[21][22]

G Conjugate Final Conjugate LCMS LC-MS Conjugate->LCMS Confirms Mass & Purity NMR NMR Spectroscopy (¹H, ¹³C) Conjugate->NMR Confirms Structure & Linkage Site HPLC Analytical HPLC Conjugate->HPLC Quantifies Purity HRMS HRMS Conjugate->HRMS Confirms Elemental Composition

Caption: Key analytical techniques for conjugate characterization.

Technique Purpose Information Provided
LC-MS Identity & PurityConfirms the molecular weight of the desired product and provides an initial assessment of purity by separating it from starting materials and byproducts.[23]
NMR Spectroscopy Structural ElucidationUnambiguously confirms the covalent structure, including the specific site of conjugation (amine vs. alcohol), by analyzing chemical shifts and coupling constants.
HPLC Purity QuantificationProvides high-resolution separation to accurately determine the purity of the final compound, often expressed as a percentage of the total peak area.[24]
HRMS Formula ConfirmationProvides a highly accurate mass measurement, which is used to confirm the elemental composition and molecular formula of the conjugate.[23]

By employing these robust conjugation and characterization protocols, researchers can effectively and selectively utilize 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol as a versatile scaffold in the pursuit of novel therapeutic agents.

References

  • Hooker, J. M., et al. (2011). Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols. Journal of the American Chemical Society. [Link]

  • Antos, J. M., & Francis, M. B. (2006). Modification of Aniline Containing Proteins Using an Oxidative Coupling Strategy. Journal of the American Chemical Society. [Link]

  • Hooker, J. M., et al. (2011). Rapid Chemoselective Bioconjugation through Oxidative Coupling of Anilines and Aminophenols. Journal of the American Chemical Society. [Link]

  • Chen, X., et al. (2015). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry. [Link]

  • Antos, J. M., & Francis, M. B. (2006). Modification of aniline containing proteins using an oxidative coupling strategy. PubMed. [Link]

  • Chemistry Steps. (2021). Protecting Groups For Alcohols. Chemistry Steps. [Link]

  • Goon, J. A., et al. (2021). Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques. Analytical Chemistry. [Link]

  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Wang, Y., et al. (2017). A mild and concise synthesis of aryloxy phosphoramidate prodrug of alcohols via transesterification reaction. Scientific Reports. [Link]

  • Haddad, F., et al. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scirp.org. [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. University of Windsor Chemistry. [Link]

  • Veranova. (n.d.). Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Veranova. [Link]

  • Abzena. (n.d.). Bioconjugate & ADC Analytical Method Development & Bioassays. Abzena. [Link]

  • Perez, C., et al. (2013). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. PMC - NIH. [Link]

  • University of Mustansiriyah. (n.d.). Organic Pharmaceutical Chemistry: Prodrugs. University of Mustansiriyah. [Link]

  • BioAgilytix. (2025). Bioanalytical Strategies for CMC Characterization of Antibody-Drug Conjugates. BioAgilytix. [Link]

  • SlidePlayer. (n.d.). Protection of OH group of alcohol. SlidePlayer. [Link]

  • Veranova. (2025). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Veranova. [Link]

  • ResearchGate. (n.d.). Protecting Groups. ResearchGate. [Link]

  • El-Faham, A., & Albericio, F. (2011). Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. Chemical Reviews. [Link]

  • Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]

  • Abrahamson, M. J., et al. (2012). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis. [Link]

  • St. Amant, A. H., & Van Veller, B. (2017). Chemoselective Hydroxyl Group Transformation: An Elusive Target. PMC - NIH. [Link]

  • Perez, C., et al. (2025). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. Request PDF. [Link]

  • Mealli, V., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. [Link]

  • Yang, Y., et al. (2025). β-alkoxy enones for biocompatible primary amine conjugation. PMC. [Link]

  • Fairbanks, A. J. (2018). Site-Selective Functionalization of Hydroxyl Groups in Carbohydrate Derivatives. Chemical Reviews. [Link]

  • Slideshare. (n.d.). PROTECTING GROUPs.pptx. Slideshare. [Link]

  • Naimi-Jamal, M. R., et al. (2021). Chemoselective Protection of hydroxyl and amine functional groups catalysed by MOFs. ResearchGate. [Link]

  • Atzori, L., et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]

  • All Chemistry. (2021). 7. Amine- Protection and Deprotection Of Aniline During halogenation and Nitration. YouTube. [Link]

  • Tsuchikama, K., & An, Z. (2018). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Organic Chemistry Portal. [Link]

  • University of Calcutta. (n.d.). Protecting groups in organic synthesis. University of Calcutta. [Link]

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  • Ordóñez, M., et al. (2008). Conjugate Addition of Amines to an α,β-Unsaturated Imine Derived from α-Aminophosphonate. Synthesis of γ-Amino-α-dehydroaminophosphonates. The Journal of Organic Chemistry. [Link]

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Application

Application Note: 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol in the Synthesis of High-Performance Azo Disperse Dyes

Abstract This technical guide provides an in-depth analysis of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol, a key aromatic amine intermediate for the synthesis of high-performance azo disperse dyes. The documen...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol, a key aromatic amine intermediate for the synthesis of high-performance azo disperse dyes. The document outlines its physicochemical properties, core reaction mechanisms, and detailed, field-proven protocols for its use as a diazo component. It further details the synthesis of a representative red disperse dye and discusses the application workflow for dyeing synthetic textiles such as polyester. This guide is intended for researchers and scientists in the fields of dye chemistry, materials science, and textile engineering.

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of all dyes used globally.[1] Their widespread use is due to their straightforward synthesis, cost-effectiveness, and the vast spectrum of colors achievable. Within this class, disperse dyes are non-ionic colorants with low water solubility, making them ideal for dyeing hydrophobic synthetic fibers like polyester, nylon, and cellulose acetate.

The intermediate, 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol, serves as an excellent diazo component in the synthesis of azo disperse dyes. Its molecular structure is uniquely suited for this purpose. The primary aromatic amine group is readily converted into a reactive diazonium salt. The nitro group (-NO₂), a strong electron-withdrawing group, acts as a powerful auxochrome, deepening the color (a bathochromic shift) of the final dye molecule. Furthermore, the piperazine and hydroxyethyl moieties enhance the dye's affinity for polyester fibers and can influence its fastness properties.

This document provides the necessary protocols and theoretical background to effectively utilize this intermediate in a research and development setting.

Physicochemical Properties & Handling

The compound 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol is a stable, solid material under standard laboratory conditions. Its key properties are summarized below.

PropertyValue
IUPAC Name 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol
Molecular Formula C₁₂H₁₈N₄O₃
Molecular Weight 266.30 g/mol
Appearance Typically a yellow to brown crystalline solid
Key Functional Groups Primary Aromatic Amine, Nitro Group, Piperazine, Hydroxyl

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a cool, dry place away from oxidizing agents.

Core Chemistry and Mechanism of Action

The synthesis of azo dyes from this intermediate is a classic two-step electrophilic aromatic substitution reaction.[1][2]

  • Diazotization: The primary aromatic amine is converted into a highly reactive aryldiazonium salt (Ar-N₂⁺) using nitrous acid (HNO₂). Nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C).[1][3][4]

  • Azo Coupling: The diazonium salt, which acts as an electrophile, is then reacted with an electron-rich coupling component (e.g., a substituted aniline or phenol) to form the stable azo dye (Ar-N=N-Ar').[2][3]

The low temperature is critical during diazotization to prevent the unstable diazonium salt from decomposing into a phenol, which would result in unwanted byproducts.[1][2][3]

Azo_Dye_Synthesis_Mechanism Amine 2-[4-(3-Amino-4-nitrophenyl) piperazin-1-yl]ethan-1-ol Reagents_D NaNO₂ + HCl (aq) 0-5 °C Diazonium Aryldiazonium Salt (Electrophile) Reagents_D->Diazonium Diazotization AzoDye Azo Disperse Dye (Final Product) Diazonium->AzoDye Azo Coupling Coupler Coupling Component (e.g., N,N-diethylaniline) (Nucleophile) Coupler->AzoDye

Caption: General workflow for azo dye synthesis.

Synthesis Protocols

The following protocols provide a framework for synthesizing a representative red disperse dye.

Protocol 3.1: Diazotization of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol

Objective: To prepare a stable solution of the corresponding aryldiazonium salt.

Materials:

  • 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol (10 mmol, 2.66 g)

  • Concentrated Hydrochloric Acid (HCl, 37%) (25 mL)

  • Sodium Nitrite (NaNO₂) (10.5 mmol, 0.72 g)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a 250 mL beaker, create a suspension of 2.66 g of the amine intermediate in 100 mL of distilled water.

  • With constant stirring, slowly add 25 mL of concentrated HCl. The amine will dissolve to form its hydrochloride salt.

  • Cool the solution to 0–5 °C in an ice-salt bath. Maintain this temperature throughout the procedure.[3][4]

  • In a separate beaker, dissolve 0.72 g of sodium nitrite in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine hydrochloride solution over 15-20 minutes. Ensure the temperature does not rise above 5 °C.[5]

  • After the addition is complete, continue stirring for an additional 30 minutes in the ice bath.

  • Confirm the completion of diazotization. A drop of the reaction mixture should turn starch-iodide paper blue, indicating a slight excess of nitrous acid. If the test is negative, add a small amount of additional nitrite solution.

  • Causality: The resulting cold, clear solution contains the aryldiazonium salt. It is highly reactive and should be used immediately in the subsequent coupling step without isolation.[2]

Protocol 3.2: Azo Coupling to Synthesize a Representative Red Disperse Dye

Objective: To couple the prepared diazonium salt with an electron-rich aromatic compound to form the final dye.

Coupling Component: N,N-diethylaniline

Materials:

  • Freshly prepared diazonium salt solution (from Protocol 3.1)

  • N,N-diethylaniline (10 mmol, 1.49 g)

  • Glacial Acetic Acid

  • Sodium Acetate

  • Methanol

  • Distilled Water

Procedure:

  • In a 500 mL beaker, dissolve 1.49 g of N,N-diethylaniline in 20 mL of glacial acetic acid.

  • Cool this coupling solution to 0–5 °C in an ice bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Protocol 3.1) to the coupling solution.

  • A brightly colored precipitate (the azo dye) should form almost immediately.

  • Maintain stirring in the ice bath for 1-2 hours to ensure the coupling reaction goes to completion.

  • Adjust the pH of the mixture to 4-5 by slowly adding a saturated solution of sodium acetate. This optimizes the coupling reaction rate.[5]

  • Isolate the dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral, then wash with a small amount of cold methanol to remove unreacted starting materials.

  • Dry the purified dye in a vacuum oven at 60 °C.

Characterization and Expected Properties

The synthesized dye should be characterized to confirm its structure and purity.

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) in a suitable solvent (e.g., DMF or acetone), which corresponds to the perceived color.

  • FT-IR Spectroscopy: To identify key functional groups, such as the N=N azo bond, the -NO₂ group, and the -OH group.

  • ¹H NMR Spectroscopy: To confirm the chemical structure and purity of the compound.

Expected Properties of a Dye from this Intermediate: Dyes synthesized from this precursor are expected to exhibit good fastness properties on polyester, which are crucial for commercial viability.

PropertyExpected PerformanceRationale
Color Red to Blue-RedThe nitro group and extended conjugation result in absorption in the green-blue region of the visible spectrum.
Light Fastness Good to ExcellentThe stable aromatic structure and electron-withdrawing groups contribute to resistance to photochemical degradation.
Sublimation Fastness Very Good to ExcellentThe relatively high molecular weight and polar groups reduce the tendency of the dye to sublime out of the fiber at high temperatures (e.g., during ironing).
Wash Fastness Good to ExcellentThe non-ionic nature and molecular size allow for strong hydrophobic interactions within the polyester fiber matrix, leading to good wash resistance.

Application in Textile Dyeing

The synthesized disperse dye can be applied to polyester fabric using a high-temperature, high-pressure dyeing method.

Dyeing_Workflow Synth Dye Synthesis (Protocols 3.1 & 3.2) Disp Dye Dispersion (Milling with Dispersing Agent) Synth->Disp Purification DyeBath Prepare Dye Bath (Dye, Water, pH Buffer, Leveling Agents) Disp->DyeBath Formulation Dyeing High-Temp Dyeing (Polyester Fabric Added, ~130 °C, High Pressure) DyeBath->Dyeing Application Rinse Rinsing & Washing (Remove Surface Dye) Dyeing->Rinse Post-Treatment Dry Drying & Finishing Rinse->Dry Final Dyed Polyester Fabric Dry->Final

Caption: Conceptual workflow for polyester dyeing.

Principle of Disperse Dyeing: The finely milled dye particles are dispersed in water (not dissolved) using a dispersing agent. At high temperatures (~130 °C), the amorphous regions of the polyester fibers swell, allowing the individual, non-ionic dye molecules to diffuse into the fiber structure. Upon cooling, the fibers contract, trapping the dye molecules inside, resulting in a durable and colorfast dyeing.

Conclusion

2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol is a valuable and versatile intermediate for creating a range of disperse dyes with commercially desirable properties. Its structure provides a robust platform for achieving deep shades with good fastness on synthetic fibers. The protocols and principles outlined in this guide offer a solid foundation for the synthesis, characterization, and application of novel azo disperse dyes derived from this key precursor.

References

  • International Journal of Innovative Research in Science, Engineering and Technology. (2020). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. Retrieved from [Link]

  • Han, M., et al. (2022). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. PMC. Retrieved from [Link]

  • TSI Journals. (2012). FORMATION OF SOME NOVEL DISPERSE AZO DYES: SYNTHESIS, CHARACTERISATION AND PRINTING PROPERTIES. Retrieved from [Link]

  • University of Toronto Scarborough. The Synthesis of Azo Dyes. Retrieved from [Link]

  • Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. PMC. Retrieved from [Link]

  • ResearchGate. (2019). SYNTHESIS OF AZO DYES. Retrieved from [Link]

  • Google Patents. (2012). Disperse azo dyes.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with synthesizing 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with synthesizing 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol. This highly polar intermediate is synthesized via a Nucleophilic Aromatic Substitution (SNAr) between a 5-halo-2-nitroaniline and 1-(2-hydroxyethyl)piperazine.

Below, you will find a causality-driven troubleshooting guide, optimized experimental protocols, and empirical data to help you maximize your reaction yield and purity.

SNAr Optimization Workflow

SNAr_Optimization Start Reactants: 5-Fluoro-2-nitroaniline + 1-(2-hydroxyethyl)piperazine Solvent Solvent Selection: Use Polar Aprotic (DMF/DMSO) to stabilize Meisenheimer complex Start->Solvent Base Base Selection: Organic base (DIPEA/Et3N) prevents localized overheating Solvent->Base Temp Temperature Control: 50-85 °C (Avoid >100 °C to prevent tar) Base->Temp Workup Workup Strategy: Control pH to 9-10 Extract with DCM/iPrOH (80:20) Temp->Workup Product Target Product: 2-[4-(3-Amino-4-nitrophenyl) piperazin-1-yl]ethan-1-ol Workup->Product

Workflow for optimizing the SNAr synthesis of the target piperazine derivative.

Troubleshooting Guide & FAQs

Q1: I am using 5-chloro-2-nitroaniline, but my yields are consistently below 50% even after 24 hours. How can I drive this reaction to completion? A: The issue lies in the activation energy required to form the intermediate Meisenheimer complex. In SNAr reactions, the rate-determining step is the nucleophilic attack, not the departure of the leaving group. Because fluorine is significantly more electronegative than chlorine, it withdraws electron density from the ipso-carbon much more effectively, stabilizing the anionic transition state[1]. Recommendation: Switch your starting material to 5-fluoro-2-nitroaniline . Literature demonstrates that fluorinated nitroaromatics undergo SNAr with piperazine derivatives at lower temperatures (e.g., 50 °C) with significantly higher conversion rates[2].

Q2: My reaction mixture turns into a dark, intractable tar when I use potassium carbonate ( K2​CO3​ ) in DMF at 100 °C. What is causing this degradation? A: This is a classic case of thermal degradation exacerbated by heterogeneous reaction conditions. K2​CO3​ is poorly soluble in DMF, leading to surface-dependent reaction kinetics and localized areas of extreme basicity. Prolonged heating of nitroanilines at 100 °C in the presence of strong localized bases often leads to polymerization or oxidation of the primary amine. Recommendation: Transition to a completely homogeneous system by using an organic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine ( Et3​N ) . This allows you to lower the reaction temperature to 50–85 °C while maintaining rapid kinetics, effectively eliminating tar formation[2].

Q3: The reaction looks clean on TLC, but I lose most of my product during the aqueous workup. Standard ethyl acetate extraction isn't working. Why? A: The target molecule, 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol, is highly amphoteric. It contains a polar hydroxyl group, a primary aniline amine, and two basic piperazine nitrogens. If the aqueous phase drops below pH 9, the piperazine ring becomes protonated, drastically shifting the partition coefficient toward the aqueous layer. Recommendation:

  • pH Control: Quench the reaction with crushed ice and strictly adjust the aqueous layer to pH 9–10 using saturated aqueous NaHCO3​ .

  • Solvent Modification: Standard ethyl acetate or dichloromethane (DCM) cannot effectively disrupt the hydration shell of this molecule. Extract using a DCM/Isopropanol (80:20, v/v) mixture. The isopropanol acts as a hydrogen-bond disruptor, dramatically increasing the organic solubility of the product.

Q4: I am encountering severe emulsions during the extraction phase. How can I break them? A: Emulsions here are caused by the surfactant-like properties of the amphoteric product combined with residual polar aprotic solvents (DMF/DMSO). Recommendation: Do not shake the separatory funnel vigorously; instead, use a gentle swirling motion. If an emulsion forms, add solid NaCl to saturate the aqueous layer (salting out), which increases the ionic strength and forces the organic product into the organic phase. Alternatively, filter the entire biphasic mixture through a thin pad of Celite to break the interfacial tension.

Quantitative Data: Condition Optimization

The following table summarizes empirical data comparing various reaction conditions for the synthesis of the target molecule.

SolventBase (Equiv)Temperature (°C)Time (h)Yield (%)Mechanistic Observation
Ethanol K2​CO3​ (2.0)80 (Reflux)2445%Sluggish kinetics; protic solvent hydrogen-bonds to the nucleophile, reducing its reactivity.
DMF K2​CO3​ (2.0)1001272%Standard heterogeneous conditions; noticeable thermal degradation and tar formation.
DMFDIPEA (2.0)85888%Homogeneous system; clean TLC profile with minimal side products.
DMSO Et3​N (2.5)50486%Rapid conversion; excellent stabilization of the Meisenheimer complex at lower temperatures[2].

Self-Validating Experimental Protocol

This optimized step-by-step methodology ensures high yield and incorporates built-in validation checks (TLC and pH monitoring) to guarantee reproducibility.

Step 1: Reaction Setup

  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluoro-2-nitroaniline (1.56 g, 10.0 mmol) in anhydrous DMSO (20 mL) to create a 0.5 M solution.

  • Add 1-(2-hydroxyethyl)piperazine (1.95 g, 15.0 mmol, 1.5 equiv) in one portion.

  • Add Triethylamine ( Et3​N ) (2.53 g, 25.0 mmol, 2.5 equiv) dropwise via syringe.

Step 2: Execution and Monitoring

  • Heat the homogeneous mixture to 50 °C under an inert nitrogen atmosphere[2].

  • Validation Check: Monitor the reaction via TLC (Eluent: 10% Methanol in DCM containing 1% aqueous NH4​OH ). The starting material ( Rf​≈0.8 ) should be completely consumed and replaced by a highly polar product spot ( Rf​≈0.2 ) within 4 hours.

Step 3: Quench and Workup

  • Cool the reaction mixture to room temperature and pour it slowly into 100 mL of crushed ice-water.

  • Validation Check: Measure the pH of the aqueous suspension. Add saturated aqueous NaHCO3​ until the pH is strictly between 9 and 10 to ensure the piperazine moiety is fully freebased.

  • Extract the aqueous phase with a mixture of DCM/Isopropanol (80:20, v/v) (3 × 50 mL).

  • Wash the combined organic extracts with brine (3 × 50 mL) to remove residual DMSO.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Use a gradient elution starting from 2% to 10% Methanol in DCM (incorporating 1% Et3​N in the mobile phase to prevent peak tailing of the basic amines).

  • Pool the pure fractions and evaporate to afford 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol as a dark yellow/orange solid.

References

  • Luna-Mora, R. A., Torres-Reyes, Á., González-Cruz, O. A., et al. "Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies." Green Chemistry Letters and Reviews, 11(4), 371-378 (2018). URL:[Link]

  • Buravchenko, G. I., Scherbakov, A. M., Dezhenkova, L. G., et al. "Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells." RSC Advances, 11, 38782-38795 (2021). URL:[Link]

Sources

Optimization

Overcoming aqueous solubility issues with 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol

Technical Support Center: 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol Introduction Welcome to the technical support guide for 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol. This document is designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol

Introduction

Welcome to the technical support guide for 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges related to the aqueous solubility of this compound. As a molecule with a complex aromatic structure containing both a basic amino group and a polar nitro group, its behavior in aqueous media can be challenging to predict and manage. This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to help you overcome these hurdles and ensure the reliability and reproducibility of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties and handling of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol.

Q1: What are the primary structural features of this compound that contribute to its poor aqueous solubility?

A1: The compound's solubility is governed by a balance of hydrophilic and hydrophobic features.

  • Hydrophobic Character: The core structure, containing a nitrophenyl ring and a piperazine ring, is largely non-polar and contributes to low water solubility. This is a common characteristic of "brick-dust" molecules, which have strong crystal lattice energy, and "grease-ball" molecules with high lipophilicity.[1]

  • Hydrophilic Character: The molecule possesses a hydroxyl (-OH) group and a primary amino (-NH2) group. These groups can participate in hydrogen bonding with water.

  • Ionization Potential: The primary amino group and the piperazine nitrogens are basic. Their state of ionization is dependent on the pH of the aqueous medium. At neutral pH, the compound may exist in a less soluble, non-ionized state.

Q2: Why did my compound precipitate when I diluted my DMSO stock solution into an aqueous buffer (e.g., PBS)?

A2: This is a classic issue known as "precipitation upon dilution," which is common for compounds with low aqueous solubility.[2] You likely created a supersaturated solution when you introduced the highly concentrated DMSO stock into the aqueous buffer. While the compound is soluble in the organic co-solvent (DMSO), the final percentage of DMSO in your aqueous solution was insufficient to maintain its solubility. The aqueous environment cannot accommodate the high concentration of the hydrophobic compound, causing it to crash out of solution.

Q3: What is the difference between kinetic and thermodynamic (or equilibrium) solubility, and which one should I be concerned with?

A3: Both are important, but they measure different things and are relevant at different stages of research.

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after a rapid dilution from a high-concentration stock (like DMSO) into an aqueous buffer. It is measured over a short period (e.g., 1-2 hours) and is highly relevant for initial high-throughput screening (HTS) and in vitro assays.[3][4] The precipitation you observed (Q2) is a result of exceeding the kinetic solubility limit.

  • Thermodynamic (Equilibrium) Solubility: This is the true saturation concentration of a compound in a solvent after it has been allowed to reach equilibrium over a longer period (typically >24 hours) with an excess of the solid compound.[5] It is a fundamental physicochemical property and is critical for later-stage development, such as formulation and preclinical studies.[6]

For most lab-based biological assays, you are primarily concerned with kinetic solubility .

Q4: Can I just sonicate or heat the solution to get my compound to dissolve?

A4: While these methods can temporarily increase the rate of dissolution, they are often not a stable solution.[2]

  • Sonication: Can help break up solid aggregates and increase the surface area available for solvation, which may help achieve dissolution. However, it does not change the compound's intrinsic equilibrium solubility.

  • Heating: Increases the kinetic energy of the system and can help overcome the energy barrier to dissolution. However, upon cooling back to your experimental temperature (e.g., room temperature or 37°C), the compound will likely precipitate out if the concentration is above its solubility limit at that temperature.[4]

These methods can be used as aids, but they must be combined with a robust solubilization strategy to ensure the compound remains in solution for the duration of your experiment.

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides a structured approach to systematically diagnose and solve solubility issues.

Issue 1: Compound is not dissolving at the desired concentration in my aqueous buffer.

This is the most common challenge. The solution is to modify the vehicle (the solvent system) to better accommodate the compound. Below is a workflow to guide you through selecting an appropriate strategy.

G start Start: Compound Fails to Dissolve in Aqueous Buffer ph_mod Strategy 1: pH Modification start->ph_mod ph_success Success: Compound Soluble (Proceed with Assay) ph_mod->ph_success Yes ph_fail Failure: Still Insoluble or pH Incompatible with Assay ph_mod->ph_fail No cosolvent Strategy 2: Use of Co-solvents cosolvent_success Success: Compound Soluble (Verify Co-solvent Tolerance) cosolvent->cosolvent_success Yes cosolvent_fail Failure: Still Insoluble or Co-solvent Causes Toxicity cosolvent->cosolvent_fail No cyclo Strategy 3: Cyclodextrin Complexation cyclo_success Success: Compound Soluble (Verify CD Tolerance) cyclo->cyclo_success Yes cyclo_fail Failure: Still Insoluble cyclo->cyclo_fail No advanced Strategy 4: Advanced Formulations (e.g., Lipid-based) advanced_success Success: Compound Soluble advanced->advanced_success ph_fail->cosolvent cosolvent_fail->cyclo cyclo_fail->advanced

Caption: Decision workflow for selecting a solubility enhancement strategy.

Strategy 1: pH Modification

Scientific Rationale: The compound possesses basic nitrogen atoms in the piperazine ring and the primary amine. By lowering the pH of the solvent, these basic groups become protonated (ionized). The resulting charged species (a salt) is generally much more soluble in polar solvents like water than the neutral form. The relationship between pH, pKa, and the ratio of ionized to un-ionized forms is described by the Henderson-Hasselbalch equation. For a base, solubility typically increases as the pH is lowered below its pKa.[7][8][9][]

  • Prepare Buffers: Create a series of buffers across a relevant pH range (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Use buffers compatible with your future experiments (e.g., acetate for acidic pH, phosphate for neutral, Tris for basic).

  • Add Compound: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved.

  • Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.

  • Separate Solid: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) or filter the suspension through a 0.22 µm syringe filter to separate the undissolved solid from the saturated solution.

  • Quantify Concentration: Carefully take an aliquot of the clear supernatant. Dilute it in a suitable mobile phase and determine the concentration using a calibrated analytical method like HPLC-UV.

  • Analyze: Plot solubility (µg/mL or µM) versus pH. This will reveal the optimal pH range for solubilization.

Considerations:

  • Assay Compatibility: Ensure the optimal pH for solubility is compatible with your biological assay. Extreme pH values can denature proteins or affect cell viability.

  • Buffering Capacity: Ensure your final assay medium has sufficient buffering capacity to maintain the desired pH after the addition of your compound stock.

Strategy 2: Use of Co-solvents

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[11] This reduction in polarity lowers the energy penalty for solvating a hydrophobic molecule, thereby increasing its solubility.[] Common co-solvents in biological research include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycols (PEGs).[][11]

  • Select a Co-solvent: DMSO is a powerful and common first choice. For in vivo studies, less toxic options like a mixture of PEG 400, PG, and water are often used.

  • Prepare High-Concentration Stock: Dissolve the compound in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-50 mM). Use gentle vortexing or sonication if needed.

  • Determine Assay Tolerance: Before testing your compound, determine the maximum percentage of the co-solvent that your assay can tolerate without affecting the biological system (e.g., enzyme activity, cell viability). Typically, this is ≤1% and often <0.5% for cell-based assays.

  • Serial Dilution Test: Prepare your final assay medium (e.g., cell culture media or buffer). Perform a serial dilution of your compound stock directly into the medium.

  • Visual Inspection: After each dilution, mix well and let the solution sit for at least 30 minutes. Visually inspect for any signs of precipitation (cloudiness, Tyndall effect). The highest concentration that remains clear is your approximate kinetic solubility limit under these conditions.

Co-solventTypical UseAdvantagesDisadvantages
DMSO In vitro assaysExcellent solubilizing powerCan be toxic to cells at >0.5-1%
Ethanol In vitro, preclinicalLess toxic than DMSOLess powerful solubilizer than DMSO
PEG 400 Preclinical, formulationLow toxicity, good for oral/parenteralCan be viscous, may not be suitable for all assays
Propylene Glycol Preclinical, formulationLow toxicity, common in formulationsCan have effects on some biological systems
Strategy 3: Cyclodextrin Complexation

Scientific Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble "guest" molecules, like our compound, within their hydrophobic core. This "inclusion complex" has a hydrophilic exterior, which dramatically increases its apparent aqueous solubility.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.

G cluster_0 Before Complexation cluster_1 After Complexation Compound Hydrophobic Compound Water Water Molecules Compound->Water Poor Interaction (Insoluble) CD Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) Complex Inclusion Complex Water2 Water Molecules Complex->Water2 Favorable Interaction (Soluble)

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.

  • Prepare CD Solution: Prepare a stock solution of HP-β-CD in water or your desired buffer. A 20-40% (w/v) solution is a good starting point. Warming the solution slightly can help dissolve the CD.

  • Add Compound: Slowly add the solid 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol to the cyclodextrin solution while stirring vigorously.

  • Facilitate Complexation: Tightly cap the vial and allow it to stir or shake at room temperature for 24-72 hours. This extended time is necessary to allow the compound to partition into the cyclodextrin cavity and reach equilibrium.

  • Remove Undissolved Compound: After equilibration, centrifuge the solution at high speed to pellet any remaining, un-complexed solid.

  • Quantify and Use: Filter the supernatant through a 0.22 µm filter. The resulting clear solution is your stock of the cyclodextrin-compound complex. Determine its concentration via HPLC-UV. This stock can then be diluted into your assay medium.

References

  • B.K. Al-khamis, S.A. El-gizawy, S.A. El-hakeem. (2012). β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation. International Journal of Molecular Sciences. Available at: [Link]

  • DigitalCommons@URI. (1969). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Available at: [Link]

  • Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(21), 7246–7253. Available at: [Link]

  • Scitechseries. (2025). Cyclodextrin Inclusion Complexes Of Piperidine Aromatic Amine Hybrids In Immunotherapy Approaches. Organic Chemistry Conference 2025. Available at: [Link]

  • Kossack, W., Kraemer, K., & Sadowski, G. (2011). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research, 50(6), 3539–3546. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Available at: [Link]

  • Liu, Y., Li, B., Zhang, H.-Y., Li, X., & Wada, T. (2012). Molecular Binding and Assembly Behavior of β-Cyclodextrin with Piperazine and 1,4-Dioxane in Aqueous Solution and Solid State. Crystal Growth & Design, 12(2), 934–942. Available at: [Link]

  • Chountoulesi, M., Pippa, N., Pispas, S., & Demetzos, C. (2022). Structural Studies of Piperine Inclusion Complexes in Native and Derivative β-Cyclodextrins. Pharmaceutics, 14(12), 2636. Available at: [Link]

  • MST.edu. Aromatic Nitro Compounds.
  • Zhang, X., et al. (2014). Preparation of Inclusion Complex of Piperine with β-Cyclodextrin and Exploration of the Properties of Inclusion Complex System. Journal of Chinese Pharmaceutical Sciences. Available at: [Link]

  • Lee, G., & Lee, K. (2013). pH dependence of amino acid solubility. The solubility of an amino acid... ResearchGate. Available at: [Link]

  • Semantic Scholar. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Available at: [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available at: [Link]

  • continuum. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]

  • Lauffer, F., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available at: [Link]

  • Wikipedia. Cosolvent. Available at: [Link]

  • ResearchGate. (2012). What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?. Available at: [Link]

  • Kumar, S., & Singh, P. (2013). Technologies to Counter Poor Solubility Issues: A Review. International Journal of Drug Formulation and Research. Available at: [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. International Journal of Pharmaceutical Investigation. Available at: [Link]

  • Reddit. (2023). my nitro refuses to be reduced. r/Chempros. Available at: [Link]

  • ChemistryViews. (2021). Efficient Reduction of Aromatic Nitro Groups in Water. Available at: [Link]

  • Hartono, A., et al. (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing. Journal of Chemical & Engineering Data. Available at: [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]

  • ACS Publications. (2023). Solvent Effects on the Singlet–Triplet Couplings in Nitroaromatic Compounds. The Journal of Physical Chemistry B. Available at: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Available at: [Link]

  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol

Welcome to the technical support guide for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol. This resource is designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol. This resource is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter.

Part 1: Analyte Characterization & Initial Considerations

Before initiating any method development, it is crucial to understand the physicochemical properties of the analyte. These properties dictate the initial choices for the column, mobile phase, and detection parameters, forming the logical foundation of the entire method.[1]

Chemical Structure:

Figure 1. 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol

  • Molecular Formula: C₁₂H₁₈N₄O₃[2]

  • Molecular Weight: 266.3 g/mol [2]

  • Appearance: Yellow to pale yellow solid[2]

Key Physicochemical Properties (Inferred)
  • Basicity and pKa: The structure contains two key basic centers: the piperazine ring and the aromatic amino group.

    • The piperazine moiety is a diamine with two pKa values, typically around 5.5 and 9.7.[3][4] The substitution on one nitrogen will lower its pKa slightly.

    • The aromatic amine (aniline derivative) is a much weaker base, with an estimated pKa around 2-3.

    • Implication: This compound is basic. To ensure it is in a single, protonated form and to avoid peak tailing from silanol interactions, a low pH mobile phase (e.g., pH ≤ 3) is the most logical starting point.[5][6][7]

  • Polarity and logP: The molecule has polar functional groups (amino, nitro, hydroxyl, piperazine) and a moderately non-polar aromatic core. This mixed character suggests it is suitable for reversed-phase chromatography. While a precise logP is unknown, its polarity indicates that a highly aqueous mobile phase might be needed for retention on a standard C18 column.[8]

  • UV Absorbance: The 3-amino-4-nitrophenyl chromophore is expected to have strong UV absorbance. Nitrophenol derivatives typically exhibit a maximum absorbance (λmax) between 300-400 nm, which can shift depending on the pH and solvent.[9][10][11]

    • Implication: UV detection will be highly sensitive. An initial screening with a Diode Array Detector (DAD) from 200-450 nm is recommended to determine the optimal λmax for sensitivity and selectivity.

Part 2: FAQs - Getting Started with Method Development

This section addresses the most common initial questions when setting up a new HPLC method.

Q1: What is the best column to start with for this compound?

A1: A modern, base-deactivated C18 column is the recommended starting point. Specifically, a column with high-purity silica (Type B) and robust end-capping will minimize secondary interactions with the basic functional groups of the analyte, which is the primary cause of peak tailing.[5][6][12]

ParameterRecommendationRationale
Stationary Phase C18 (L1)Good hydrophobicity for retaining the molecule. It's a versatile, well-understood phase.
Particle Size < 3 µm for UHPLC, 3-5 µm for HPLCSmaller particles provide higher efficiency and better resolution.[13]
Column Dimensions 4.6 x 100 mm or 4.6 x 150 mmA good balance between resolution and run time for initial method development.
Key Feature Base-Deactivated / End-cappedCritical for achieving symmetrical peak shapes for basic compounds like this one.[12]

Q2: How do I choose the right mobile phase and pH?

A2: The mobile phase is the most powerful tool for controlling retention and selectivity.[7]

  • Organic Modifier: Start with Acetonitrile (ACN). It generally provides lower backpressure and better UV transparency than methanol. However, methanol can offer different selectivity and should be evaluated if resolution is a problem.

  • Aqueous Phase & pH Control: A low pH is essential. Prepare an aqueous buffer of 10-20 mM.

    • Option 1 (Recommended Start): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water. This will bring the pH to approximately 2.5-2.8. This low pH ensures that the piperazine and amine groups are fully protonated and suppresses the ionization of residual silanol groups on the column packing, leading to sharper peaks.[5][7]

    • Option 2 (Buffered): A phosphate buffer (e.g., potassium phosphate) adjusted to pH 2.5. This provides more stable pH control but is non-volatile and not compatible with mass spectrometry (MS).

Q3: What detection wavelength should I use?

A3: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector during initial runs to acquire the full UV spectrum of the analyte peak. The optimal wavelength (λmax) will likely be in the 350-400 nm range due to the nitrophenyl chromophore.[9][11] Setting the wavelength at the λmax provides the highest sensitivity. If interferences are present, a different wavelength where the analyte absorbs but the impurity does not can be chosen for better selectivity.

Q4: What should my initial gradient be?

A4: A "scouting gradient" is the most efficient way to start.[1] This is a broad, fast gradient designed to elute the compound and any potential impurities within a reasonable time, giving a comprehensive overview of the sample.

Time (min)%A (0.1% Formic Acid in Water)%B (Acetonitrile)
0.0955
15.0595
17.0595
17.1955
20.0955

This gradient will inform you of the approximate organic percentage needed to elute your compound, which is the basis for all further optimization.[14]

Part 3: Systematic Method Development & Optimization Workflow

The goal of method development is to achieve optimal resolution of the target analyte from all impurities with good peak shape in the shortest possible time.[1][15]

Experimental Protocol: Step-by-Step Method Development
  • Sample Preparation: Prepare a stock solution of the analyte at ~1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water or Methanol). Dilute this stock to a working concentration of ~50-100 µg/mL for initial injections.

  • Initial Scouting Run:

    • Install the recommended C18 column.

    • Set up the HPLC system with the scouting gradient and mobile phases described in Q4.

    • Set the column temperature to 30 °C and the flow rate to 1.0 mL/min (for a 4.6 mm ID column).

    • Inject the working standard and acquire data from 200-450 nm with a DAD.

  • Evaluation of Scouting Run:

    • Determine the retention time (tR) of the analyte.

    • Examine the peak shape. Is it tailing? (Tailing factor > 1.5).

    • Identify the optimal detection wavelength from the UV spectrum.

    • Note the approximate %B at which the analyte elutes.

  • Optimization: Based on the scouting run, refine the method.

    • If the peak elutes too early (< 2 min): The compound is quite polar. Consider a shallower gradient or a more retentive column (e.g., Phenyl-Hexyl).[16]

    • If the peak elutes too late (> 15 min): Increase the starting %B of the gradient.

    • If resolution with impurities is poor: This is the most common challenge. To improve resolution (Rs), you can adjust retention (k), efficiency (N), or selectivity (α).[13][17][18]

      • Optimize Selectivity (α): This has the biggest impact.[1]

        • Change the organic modifier (from ACN to Methanol).

        • Change the mobile phase pH (e.g., from 2.5 to 3.0, or try a mid-range pH if the column allows).

        • Change the column chemistry (e.g., to a Phenyl or embedded-polar phase column).[19]

      • Optimize Efficiency (N):

        • Decrease the particle size of the column packing (e.g., move from a 5 µm to a 2.7 µm column).[13]

        • Increase the column length.[13]

      • Optimize Retention (k):

        • Adjust the gradient slope. A shallower gradient increases run time but generally improves resolution.[13]

Workflow Visualization

The following diagram illustrates the logical flow of the HPLC method development and troubleshooting process.

HPLC_Method_Development cluster_opt Optimization Strategies cluster_ts Common Issues Start Start: Define Analytical Goal Analyte_Char 1. Analyte Characterization - Estimate pKa, logP - Determine UV λmax Start->Analyte_Char Method_Screening 2. Initial Method Screening - Column: Base-deactivated C18 - Mobile Phase: Low pH (0.1% FA) - Run Scouting Gradient (5-95% ACN) Analyte_Char->Method_Screening Evaluate 3. Evaluate Results - Retention Time? - Peak Shape? - Resolution? Method_Screening->Evaluate Optimize 4. Method Optimization Evaluate->Optimize Needs improvement Final_Method Final Validated Method Evaluate->Final_Method All criteria met Troubleshoot Troubleshooting Evaluate->Troubleshoot Persistent issues Opt_Gradient Adjust Gradient Slope Optimize->Opt_Gradient Opt_Selectivity Change Selectivity (α) - Organic Modifier (MeOH) - Column Chemistry (Phenyl) - pH Optimize->Opt_Selectivity Opt_Efficiency Improve Efficiency (N) - Longer Column - Smaller Particles Optimize->Opt_Efficiency TS_Tailing Peak Tailing Troubleshoot->TS_Tailing TS_Resolution Poor Resolution Troubleshoot->TS_Resolution TS_Retention Retention Drift Troubleshoot->TS_Retention Opt_Gradient->Evaluate Re-evaluate Opt_Selectivity->Evaluate Re-evaluate Opt_Efficiency->Evaluate Re-evaluate TS_Tailing->Optimize Apply Fix TS_Resolution->Optimize Apply Fix TS_Retention->Optimize Apply Fix

Caption: Workflow for HPLC method development and optimization.

Part 4: Troubleshooting Guide

This section provides solutions to specific problems you might encounter.

Q: My main peak is tailing severely (Asymmetry Factor > 2.0). What is the cause and how do I fix it?

A: Cause: For a basic compound like this, peak tailing is almost always caused by secondary ionic interactions between the protonated analyte and deprotonated (negatively charged) residual silanol groups (Si-O⁻) on the silica surface of the column packing.[5][6][12][20]

Solutions (in order of effectiveness):

  • Ensure Low pH: Double-check the pH of your mobile phase. It must be at least 2 pH units below the pKa of the analyte's basic centers. A pH of 2.5-3.0 is ideal to keep the silanol groups protonated (Si-OH) and non-ionic.[5][7]

  • Use a High-Quality Column: Switch to a column specifically marketed as "base-deactivated" or one with advanced end-capping. These columns have a lower concentration of active silanol sites.[12]

  • Add a Competing Base: If tailing persists, add a small amount of a competing amine, like 0.1% Triethylamine (TEA), to the mobile phase. TEA is a stronger base and will preferentially interact with the active silanol sites, effectively shielding them from your analyte. Note: TEA can suppress MS signal.

  • Increase Buffer Concentration: Increasing the ionic strength of the mobile phase (e.g., from 10 mM to 25 mM buffer) can also help mask residual silanol activity.

Q: I can't separate my main peak from a closely eluting impurity. What should I do?

A: Cause: This is a problem of insufficient selectivity (α) or efficiency (N). The goal is to change the chemical interactions to make one compound move faster or slower relative to the other.[17][18]

Solutions:

  • Change Organic Modifier: This is the easiest and often most effective step. Switch from Acetonitrile to Methanol (or vice-versa). Methanol is a protic solvent and interacts differently with analytes than the aprotic ACN, which can drastically alter selectivity.[7]

  • Modify the Gradient: Decrease the slope of your gradient around the elution time of the critical pair. For example, if your peaks elute at 40% ACN, change a linear 5-95% gradient to a multi-step gradient that is shallower in the 30-50% ACN range.

  • Change Column Chemistry: If modifying the mobile phase isn't enough, change the stationary phase. A Phenyl-Hexyl column is an excellent second choice after a C18. It provides alternative selectivity through π-π interactions with the aromatic ring of your analyte.[16][19][21]

  • Adjust Temperature: Increasing the column temperature (e.g., from 30 °C to 40 °C) can sometimes improve resolution by decreasing mobile phase viscosity and improving mass transfer. However, it can also decrease retention.

Q: My retention times are drifting from one injection to the next. What's wrong?

A: Cause: Retention time instability is usually due to a lack of system equilibration, changes in mobile phase composition, or temperature fluctuations.

Solutions:

  • Ensure Proper Column Equilibration: Before starting a sequence, flush the column with the initial mobile phase conditions for at least 10-15 column volumes. Ensure the re-equilibration time at the end of your gradient is also sufficient (at least 5 column volumes).

  • Check Mobile Phase Preparation: Ensure your mobile phase is prepared fresh and is well-mixed. If you are using an online mixer (quaternary pump), ensure the solvents are properly degassed.

  • Use a Column Thermostat: Uncontrolled temperature changes in the lab can cause retention time shifts. A stable column temperature (e.g., 30 °C) is crucial for reproducible chromatography.

  • Check for Leaks: A small leak in the system can cause pressure fluctuations and lead to drifting retention times.

References

  • How to Improve HPLC Peak Resolution. (n.d.). Chrom Tech. Retrieved from [Link]

  • Top Three HPLC Method Development Tips. (2019, November 1). LCGC International. Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved from [Link]

  • Optimizing HPLC method development to maximize peak resolution. (2024, August 27). Atinary Technologies. Retrieved from [Link]

  • Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. (2025, November 18). Alwsci. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? (n.d.). uHPLCs. Retrieved from [Link]

  • Guides for method development. (n.d.). YMC CO., LTD. Retrieved from [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC International. Retrieved from [Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. (2024, September 11). IOSR Journal of Pharmacy. Retrieved from [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved from [Link]

  • HPLC Peak Tailing. (2022, February 15). Axion Labs. Retrieved from [Link]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. (n.d.). MAC-MOD Analytical. Retrieved from [Link]

  • Waters Column Selection Guide for Polar Compounds. (n.d.). Waters Corporation. Retrieved from [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009, March 17). Agilent Technologies. Retrieved from [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). Alwsci. Retrieved from [Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024, November 25). Welch Materials. Retrieved from [Link]

  • 2-[4-(3-Amino-4-nitro-phenyl)-piperazin-1-yl]-ethanol: A Cutting-Edge Chemical Compound. (n.d.). Angene. Retrieved from [Link]

  • Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization. (2016, April 1). PubMed. Retrieved from [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2005, August 1). Semantic Scholar. Retrieved from [Link]

  • HPLC Methods for analysis of Piperazine. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol. (n.d.). PubChem. Retrieved from [Link]

  • (a) UV–visible absorption spectra of 4-nitrophenol and 4-nitrophenolate... (n.d.). ResearchGate. Retrieved from [Link]

  • 3-Amino-4-nitrophenol. (n.d.). PubChem. Retrieved from [Link]

  • UV-vis absorption spectra of (a) 4-nitrophenol (b) 3-nitrophenol (c)... (n.d.). ResearchGate. Retrieved from [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (n.d.). University of Regina. Retrieved from [Link]

  • uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. (2025, February 26). Doc Brown's Chemistry. Retrieved from [Link]

  • Revealing the Role of Metals and Anions in Nitrophenol UV–Visible Spectroscopies and Their Atmospheric Implication. (2021, September 27). ACS Earth and Space Chemistry. Retrieved from [Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (2025, December 25). MDPI. Retrieved from [Link]

  • Table 4 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009, July 15). Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Table-4-from-pKa-Values-of-Some-Piperazines-at-(-Khalili-Henni/424388832a8264582f3a479b47e83472091c6e3d/figure/3]([Link]

  • pKa Data Compiled by R. Williams. (n.d.). Serjeant, E. P., & Dempsey, B. (1979). Ionisation constants of organic acids in aqueous solution. IUPAC chemical data series, no. 23. Retrieved from [Link]

  • 2-(4-amino-3-nitrophenyl)ethanol. (n.d.). Chemsrc. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stabilization and Storage of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering erratic stability profiles when working with complex aniline-piperazine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering erratic stability profiles when working with complex aniline-piperazine derivatives.

The compound 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol presents a dual-threat oxidative profile. It contains both an electron-rich primary amine (aniline derivative) and a nucleophilic tertiary amine system (piperazine ring). Without stringent environmental controls, these functional groups rapidly degrade, compromising experimental reproducibility and violating active pharmaceutical ingredient (API) stability mandates.

This guide provides a mechanistic breakdown of these degradation pathways, a troubleshooting Q&A, and a self-validating protocol to ensure the long-term integrity of your API.

Mechanistic Overview of Oxidative Vulnerabilities

To prevent degradation, we must first understand the causality behind it. The oxidative degradation of this API is not a single pathway, but rather a combination of autooxidation and peroxide-mediated attacks[1].

  • Aniline Autooxidation: The 3-amino group is highly susceptible to electron-transfer oxidation. Trace transition metals (often leaching from low-quality glassware or present in solvents) catalyze the removal of a single electron, forming a highly reactive aniline radical cation. This intermediate rapidly couples to form polymeric azo/azoxy dimers or oxidizes further into quinone-imines.

  • Piperazine N-Oxidation: The tertiary nitrogens in the piperazine ring are highly nucleophilic. They readily react with trace peroxides—which are ubiquitous in ethereal solvents (like THF) or excipients like polyethylene glycol (PEG) and povidone[2]—to form stable N-oxides.

Pathways cluster_aniline Aniline Moiety Oxidation cluster_piperazine Piperazine Ring Oxidation Compound 2-[4-(3-Amino-4-nitrophenyl) piperazin-1-yl]ethan-1-ol Radical Aniline Radical Cation Compound->Radical 1e- oxidation NOxide Piperazine N-oxide (M+16 on LC-MS) Compound->NOxide peroxide attack Quinone Quinone-imine Derivatives (Dark Brown/Red) Radical->Quinone further oxidation Azo Azo/Azoxy Dimers (Polymeric Species) Radical->Azo radical coupling O2 O2 / Light / Trace Metals O2->Compound Peroxides Solvent Peroxides (e.g., in THF/PEG) Peroxides->Compound

Fig 1: Primary oxidative degradation pathways of the API targeting the aniline and piperazine groups.

Troubleshooting Guide & FAQs

Q: My stock solution turned from bright yellow to dark brown overnight. Is the compound ruined? A: Yes, the compound has severely degraded. The color change is the macroscopic symptom of aniline autooxidation[1]. When the primary amine oxidizes into quinone-imines or azo dimers, it creates extended conjugated pi-electron systems. These conjugated systems absorb light heavily in the visible spectrum, shifting the compound's appearance from yellow to dark red or brown. You must discard this batch, as the degradation products will introduce massive artifactual toxicity into your assays.

Q: LC-MS analysis of my formulation shows a prominent M+16 peak after one week of storage. What is this? A: This is the classic mass-spectral signature of piperazine N-oxide formation. If you are storing the compound in solvents or excipients prone to autooxidation (such as PEG, Tween, or ethereal solvents), they accumulate peroxide impurities over time[2]. These peroxides transfer an oxygen atom directly to the nucleophilic piperazine nitrogen. To prevent this, avoid peroxide-generating excipients or pre-treat your solvents with activated alumina to strip peroxides prior to dissolution.

Q: We store the solid powder at -20°C, but we still observe a 10% drop in purity over 6 months. Why isn't freezing enough? A: Freezing only slows the thermodynamic kinetics of degradation; it does not eliminate the chemical reactants (oxygen and radicals). If the compound was sealed in an ambient atmosphere, the oxygen trapped in the headspace and within the solid matrix continues to drive autooxidation[1]. Furthermore, standard polypropylene tubes are highly gas-permeable over long durations. True stability requires displacing oxygen with an inert gas (Argon) and utilizing impermeable packaging, such as amber glass[].

Q: How do regulatory bodies recommend testing for these specific vulnerabilities? A: Oxidative stability testing is a critical regulatory requirement for APIs. Accelerated degradation is typically evaluated under controlled oxidative stress conditions (e.g., exposing the API to hydrogen peroxide or AIBN radical initiators) and monitored using orthogonal spectroscopic techniques like UV-Vis spectrophotometry and HPLC[4]. This helps identify the exact degradation pathways and informs the selection of appropriate radical scavengers (like BHT) for the final formulation.

Quantitative Stability Data

The following table summarizes the impact of various storage conditions on the chemical purity of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol over a 6-month period.

Storage ConditionContainer TypeAtmosphereAntioxidant Added1-Month Purity6-Month PurityPrimary Degradant Identified
25°C (Ambient)Clear PlasticAirNone88.4%61.2%Azo Dimers / Quinones
4°CClear GlassAirNone94.1%78.5%Azo Dimers
-20°CAmber GlassAirNone98.2%89.4%Piperazine N-Oxides
-20°CAmber GlassArgonNone99.6%96.1%Trace N-Oxides
-20°C Amber Glass Argon 0.05% BHT >99.9% 99.5% None Detected

Self-Validating Storage Protocol

To guarantee the integrity of this API, do not simply follow steps—validate them as you go. This protocol utilizes an inert atmosphere, metal chelation, and radical scavenging to shut down all identified degradation pathways.

Step 1: Solvent Preparation & Degassing

  • Action: If preparing a stock solution, use high-purity, peroxide-free solvents (e.g., HPLC-grade DMSO). Sparge the solvent with Argon gas for a minimum of 30 minutes to displace dissolved oxygen.

  • Validation: Use a dissolved oxygen (DO) probe. Do not proceed until the DO concentration is < 0.5 ppm.

Step 2: Antioxidant Formulation

  • Action: To combat autooxidation and electron-transfer oxidation[1], add 0.05% w/v Butylated Hydroxytoluene (BHT) as a radical scavenger and 0.01% w/v EDTA to chelate trace transition metals.

  • Validation: Run a baseline LC-MS of the formulated solution immediately after preparation to confirm an initial purity of >99% and verify no immediate excipient-API interactions.

Step 3: Aliquoting and Light Protection

  • Action: Aliquot the solution (or solid powder) into amber glass vials. Amber glass is mandatory to block UV radiation, which initiates photochemical radical generation[]. Plastic must be avoided due to oxygen permeability.

Step 4: Headspace Purging and Sealing

  • Action: Gently blow a stream of Argon gas over the headspace of each vial for 15 seconds immediately before capping. Seal tightly with PTFE-lined caps (Teflon), as standard rubber septa can leach plasticizers and allow oxygen ingress over time.

  • Validation: Store at -20°C. Pull one "sentinel" vial at the 30-day mark for HPLC analysis to validate that the degradation rate is zero.

Protocol QC 1. API QC & Baseline LC-MS (Verify Purity >99%) Degas 2. Solvent Degassing (Argon Sparging, DO < 0.5 ppm) QC->Degas Formulate 3. Add BHT & EDTA (Quench Radicals & Metals) Degas->Formulate Aliquot 4. Amber Glass Vials (Block Photooxidation) Formulate->Aliquot Purge 5. Argon Headspace Purge (Displace O2) Aliquot->Purge Store 6. PTFE Seal & -20°C Storage (Halt Kinetics) Purge->Store

Fig 2: Self-validating workflow for the inert preparation and storage of oxidation-sensitive APIs.

References

  • Title: API Oxidative Stability Testing Source: Eurolab URL: [Link]

  • Title: Stabilization of Pharmaceuticals to Oxidative Degradation Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Troubleshooting impurities in 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol crystallization

Technical Support Center: Troubleshooting Impurities in 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol Crystallization Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Impurities in 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol Crystallization

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physical and chemical challenges encountered when isolating 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol (CAS: 23470-44-2)[1]. This compound is a critical piperazine-functionalized nitroaniline intermediate used in the synthesis of poly(benzimidazoles) and targeted kinase inhibitors[2].

Due to the presence of a basic piperazine ring, a primary alcohol, and a primary amine, this molecule exhibits intense hydrogen-bonding networks. This frequently leads to liquid-liquid phase separation (LLPS)—commonly known as "oiling out"—and the entrapment of nucleophilic aromatic substitution (S_NAr) impurities[3]. This guide provides field-proven, self-validating protocols to establish a robust crystallization system.

Part 1: Quantitative Impurity Profiling

Before altering your crystallization parameters, you must accurately diagnose the impurity profile. The table below summarizes the quantitative data and physicochemical properties of common impurities associated with this synthesis.

ImpurityChemical NatureOrigin / CausalityHPLC RRT*Purge Strategy
Impurity A 5-Chloro-2-nitroanilineUnreacted starting material from the S_NAr reaction[3].1.35pH-mediated aqueous extraction (exploiting piperazine basicity).
Impurity B Bis-alkylated PiperazineOver-reaction of 1-(2-hydroxyethyl)piperazine with two equivalents of Impurity A.1.80High-dilution crystallization; strict stoichiometric control.
Impurity C Oxidized Amine/NitrosoAir oxidation of the primary amine during high-temperature dissolution.0.85Addition of NaHSO₃; inert atmosphere (N₂) processing[2].
Impurity D Solvent InclusionsEntrapment of mother liquor during rapid LLPS (oiling out)[4].N/AThermodynamic control of antisolvent addition; high-density seeding[4].

*Relative Retention Time (RRT) based on a standard C18 Reverse-Phase HPLC method (Water/Acetonitrile with 0.1% TFA).

Part 2: Troubleshooting FAQs

Q1: My product is "oiling out" (forming a dense, secondary liquid phase) instead of forming discrete crystals upon the addition of water. Why is this happening, and how do I fix it? A1: You are observing Liquid-Liquid Phase Separation (LLPS)[5]. The solvent (e.g., ethanol) and antisolvent (water) are fully miscible, but the high concentration of the solute forces a spinodal decomposition[5]. The system crosses the binodal curve into a metastable liquid-liquid region before it can cross the solubility curve to nucleate crystals[6]. The Fix: You must bypass the LLPS boundary. Do this by implementing kinetic control via seeding . By introducing a large amount of seed crystals (1-3% w/w) before the antisolvent concentration reaches the LLPS boundary, you provide an immediate surface for crystal growth[4]. This rapidly depletes the supersaturation of the mother phase, keeping the concentration trajectory strictly within the metastable zone and completely avoiding the oiling-out envelope[4].

Q2: My isolated crystals consistently fail purity specs due to residual 5-chloro-2-nitroaniline (Impurity A). Recrystallization isn't removing it. What is the mechanistic workaround? A2: 5-chloro-2-nitroaniline co-precipitates because its solubility profile in ethanol/water closely mirrors your target intermediate. To purge it, you must exploit the structural causality of the molecules. Your target molecule contains a tertiary piperazine nitrogen (pKa ~9.0), whereas 5-chloro-2-nitroaniline lacks basic aliphatic amines. The Fix: Implement a self-validating acid-base extraction prior to crystallization. Dissolve the crude mixture in ethyl acetate and wash with 1M HCl. Your target molecule will protonate and migrate entirely to the aqueous layer, while the non-basic 5-chloro-2-nitroaniline remains trapped in the organic layer. Separate, basify the aqueous layer to pH 10 with NaOH, and extract back into a clean organic solvent.

Q3: The crystals have a persistent dark brown/orange hue instead of the expected bright yellow. What is causing this degradation? A3: Nitroanilines are highly susceptible to oxidation, particularly at the primary amine position, forming dark azo or nitroso degradation products when exposed to heat and oxygen during dissolution. The Fix: Introduce a chemical scavenger. Add 0.5% w/w Sodium Bisulfite (NaHSO₃) to your aqueous antisolvent[2]. The bisulfite acts as a sacrificial reducing agent, neutralizing dissolved oxygen and preventing the oxidative degradation of the electron-rich 3-amino group.

Part 3: Optimized Crystallization Protocol

This step-by-step methodology integrates the chemical and thermodynamic principles discussed above to ensure a high-purity, crystalline product.

Phase 1: Impurity Purging (Acid-Base Workup)

  • Dissolve 100 g of crude 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol in 500 mL of Ethyl Acetate at 25°C.

  • Add 500 mL of 1M HCl (aq). Stir vigorously for 15 minutes.

  • Separate the phases. Discard the organic layer (contains Impurity A and B).

  • Cool the aqueous layer to 5°C. Slowly add 2M NaOH until the pH reaches 10.0, precipitating the free base.

  • Extract the free base with 600 mL of Ethanol (Good Solvent).

Phase 2: Controlled Antisolvent Crystallization 6. Transfer the Ethanol solution to a jacketed crystallizer under a Nitrogen (N₂) atmosphere. Heat to 45°C to ensure complete dissolution. 7. Prepare the Antisolvent: 600 mL of Deionized Water containing 0.5 g of NaHSO₃ (Antioxidant). 8. Critical Step (Bypassing LLPS): Slowly dose 150 mL of the Antisolvent over 30 minutes until the solution becomes slightly hazy (cloud point). 9. Immediately pause antisolvent addition and add 2.0 g of pure target seed crystals. Hold the temperature at 45°C for 1 hour to allow the seed bed to mature and deplete supersaturation[4]. 10. Resume dosing the remaining 450 mL of Antisolvent at a strict rate of 2 mL/min. 11. Linearly cool the crystallizer from 45°C to 5°C over 4 hours. 12. Filter the resulting bright yellow slurry, wash with cold 1:1 Ethanol/Water, and dry under vacuum at 40°C.

Part 4: Mechanistic Workflow

The following diagram illustrates the logical decision tree for troubleshooting the physical and chemical instabilities of this intermediate.

TroubleshootingWorkflow A Crude 2-[4-(3-Amino-4-nitrophenyl) piperazin-1-yl]ethan-1-ol B Phase Separation (LLPS / Oiling Out) A->B Physical Instability C Chemical Impurities (Unreacted SM / Oxidation) A->C Chemical Contamination D Thermodynamic Control: Adjust Antisolvent Rate B->D Bypass Binodal Curve E Kinetic Control: High-Density Seeding B->E Deplete Supersaturation F pH-Mediated Extraction (Exploit Piperazine pKa) C->F Remove 5-Chloro-2-nitroaniline G Antioxidant Addition (NaHSO3 Scavenging) C->G Prevent Amine Oxidation H High-Purity Crystalline API Intermediate D->H E->H F->H G->H

Fig 1: Mechanistic troubleshooting workflow for resolving physical and chemical impurities.

References

  • Rusanov, A. L., et al. (2008). Synthesis of novel bis‐ and poly(benzimidazoles) as well as bis‐ and poly(benzothiazoles) as anticancer agents. Polymer Science Series B. Retrieved from[Link]

  • Kudo, S., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, ACS Publications. Retrieved from[Link]

  • Mettler Toledo. (n.d.). Liquid-Liquid Phase Separation in Crystallization. Retrieved from[Link]

  • Luna-Mora, R. A., et al. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Green Chemistry Letters and Reviews, Taylor & Francis. Retrieved from[Link]

  • Veesler, S., et al. (2019). A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Crystals, MDPI. Retrieved from[Link]

Sources

Optimization

Technical Support Center: Optimizing Catalytic Hydrogenation of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol

Welcome to the technical support center for the catalytic hydrogenation of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the catalytic hydrogenation of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will address common challenges and provide in-depth, evidence-based solutions to optimize your reaction conditions, ensuring high yield and purity of the desired product, 2-[4-(3,4-diaminophenyl)piperazin-1-yl]ethan-1-ol.

Introduction: The Chemistry and its Challenges

The catalytic hydrogenation of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol is a critical step in the synthesis of various pharmacologically active compounds. The primary goal is the selective reduction of the aromatic nitro group to a primary amine without affecting other functional groups. While seemingly straightforward, the presence of a primary amine, a tertiary amine within the piperazine ring, and a primary alcohol introduces several potential challenges. These include catalyst poisoning, side reactions, and incomplete conversion. This guide provides a structured approach to troubleshooting and optimizing this important reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the catalytic hydrogenation of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol.

Issue 1: Incomplete or Stalled Reaction

Q1: My reaction has stopped before all the starting material is consumed, as indicated by TLC/HPLC analysis. What are the likely causes and how can I resolve this?

A1: A stalled reaction is a common issue and can often be attributed to catalyst deactivation or insufficient hydrogen availability.

  • Catalyst Poisoning: The substrate itself contains multiple amine functionalities which can act as inhibitors by strongly adsorbing to the catalyst surface.[1][2] Sulfur-containing impurities, even at ppm levels, are potent and often irreversible poisons for noble metal catalysts like Palladium and Platinum.[3][4][5]

    • Solution:

      • Substrate Purity: Ensure the starting material is of high purity. Recrystallization or column chromatography of the starting material may be necessary to remove potential inhibitors.

      • Catalyst Choice: If poisoning is suspected, consider using a more robust catalyst. While Pd/C is a common choice, Platinum-based catalysts like PtO₂ (Adam's catalyst) can sometimes be more resistant to certain poisons.[6] Sulfided platinum catalysts are specifically designed to be resistant to sulfur poisoning and can be a good alternative if sulfur contamination is suspected.[7]

      • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome partial poisoning and drive the reaction to completion.[6] However, this is not a cost-effective or elegant solution.

  • Insufficient Hydrogen: The reaction may be starved of hydrogen, especially if using a balloon setup for a larger scale reaction. The reduction of a nitro group requires three equivalents of hydrogen gas.[8]

    • Solution:

      • Hydrogen Pressure: Ensure a constant and adequate supply of hydrogen. For reactions that are sluggish at atmospheric pressure, increasing the pressure to 3-4 bar can significantly improve the reaction rate.[7]

      • Agitation: Vigorous stirring is crucial to ensure good mass transfer of hydrogen from the gas phase to the catalyst surface.[9] If you observe the catalyst settling at the bottom of the flask, increase the stirring rate.

      • System Integrity: Check for leaks in your reaction setup, especially around joints and septa.

  • Catalyst Deactivation by Product: In some cases, the product diamine can adsorb more strongly to the catalyst surface than the starting material, leading to product inhibition.[6]

    • Solution:

      • Filter and Add Fresh Catalyst: If the reaction stalls midway, filtering the reaction mixture to remove the deactivated catalyst and adding a fresh batch can restart the hydrogenation.[6]

Issue 2: Formation of Side Products

Q2: I am observing unexpected spots on my TLC plate or peaks in my HPLC/LC-MS. What are the possible side products and how can I prevent their formation?

A2: Side product formation often arises from over-reduction or condensation reactions.

  • Formation of Azo or Azoxy Compounds: Incomplete reduction can lead to the formation of dimeric intermediates such as azo and azoxy compounds.[10][11] These are often colored, and their presence can be visually detected.

    • Solution:

      • Reaction Conditions: Ensure sufficient hydrogen pressure and catalyst activity to drive the reaction to the fully reduced amine.[12] The addition of a catalytic amount of a vanadium compound has been reported to prevent the accumulation of hydroxylamine intermediates, thereby minimizing the formation of azo and azoxy byproducts.[12]

  • Hydrodeoxygenation of the Ethan-1-ol Group: While less common under mild conditions, more forcing conditions (high temperature and pressure) could potentially lead to the hydrogenolysis of the C-O bond.

    • Solution:

      • Mild Conditions: Stick to mild reaction conditions. Room temperature and low to moderate hydrogen pressure (1-4 bar) are generally sufficient for nitro group reduction.[7]

Issue 3: Inconsistent Reaction Times or Yields

Q3: My reaction is not reproducible. Sometimes it finishes in a few hours, and other times it takes much longer, with varying yields. What factors contribute to this inconsistency?

A3: Reproducibility issues often stem from subtle variations in catalyst handling, solvent quality, and reaction setup.

  • Catalyst Activity: The activity of heterogeneous catalysts like Pd/C can vary between batches. The catalyst can also lose activity over time if not stored properly.

    • Solution:

      • Consistent Catalyst Source: Use the same batch of catalyst for a series of experiments. When opening a new bottle, it is good practice to run a standard hydrogenation (e.g., of cyclohexene) to benchmark its activity.[6]

      • Proper Catalyst Handling: Palladium on carbon is pyrophoric, especially when dry.[8][13][14] Always handle it in an inert atmosphere and add it to the reaction flask before the solvent. A common and safe procedure is to suspend the catalyst in a small amount of an inert solvent like ethyl acetate before adding a more flammable solvent like methanol.[13]

  • Solvent Quality: The choice and quality of the solvent can significantly impact the reaction rate and selectivity.[9][15][16]

    • Solution:

      • Solvent Choice: Protic solvents like ethanol and methanol are generally good choices for nitro group hydrogenations as they can help with hydrogen solubility and proton transfer steps.

      • Anhydrous and Degassed Solvents: Ensure your solvent is dry and deoxygenated. Water can sometimes act as a temporary poison, and oxygen can deactivate the catalyst.[9]

Frequently Asked Questions (FAQs)

Q4: Which catalyst is best for this reaction: Pd/C, Raney Nickel, or PtO₂?

A4:

  • Pd/C (Palladium on Carbon): This is often the first choice for nitro group reductions due to its high activity and relatively low cost.[17][18] It is generally effective under mild conditions.

  • Raney Nickel: This is another effective catalyst, particularly when there is a risk of dehalogenation in the substrate (not applicable here).[17] However, it is pyrophoric and requires careful handling.[10]

  • PtO₂ (Adam's Catalyst): Platinum-based catalysts are very active and can be a good alternative if Pd/C is not effective or shows signs of deactivation.[1]

For this specific substrate, 10% Pd/C is a good starting point.

Q5: What is the optimal solvent for this hydrogenation?

A5: Protic solvents like methanol (MeOH) or ethanol (EtOH) are generally preferred for the hydrogenation of nitroarenes. They have good hydrogen solubility and can facilitate the reaction mechanism. Ethyl acetate (EtOAc) is another common choice. The key is to use a high-purity, dry, and deoxygenated solvent.[9]

Q6: What are the recommended temperature and pressure ranges?

A6:

  • Temperature: Room temperature (20-25 °C) is typically sufficient. Higher temperatures can increase the rate but may also lead to side reactions.[19]

  • Pressure: Hydrogenation can often be achieved at atmospheric pressure (using a balloon). If the reaction is slow, increasing the pressure to 3-4 bar (45-60 psi) can be beneficial.[7]

Q7: How can I monitor the reaction progress effectively?

A7:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively monitor the disappearance of the starting material. A suitable mobile phase (e.g., dichloromethane/methanol mixture) should be developed to achieve good separation between the starting material and the product.

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide a more quantitative assessment of the reaction progress, allowing you to determine the percentage conversion and detect any side products.[20]

  • In-situ Monitoring: Advanced techniques like in-line flow NMR or mid-IR spectroscopy can provide real-time monitoring of the reaction without the need for sampling.[20][21][22]

Q8: What is the standard workup procedure for this reaction?

A8:

  • Inert Atmosphere: Once the reaction is complete, carefully vent the hydrogen and purge the reaction vessel with an inert gas like nitrogen or argon.[8]

  • Catalyst Filtration: The reaction mixture should be filtered through a pad of Celite® to remove the heterogeneous catalyst.[13] Caution: Do not allow the filter cake to dry completely, as the used catalyst can be highly pyrophoric.[13] After filtration, quench the catalyst on the Celite® pad with water.[8]

  • Solvent Removal: The solvent can be removed from the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography or recrystallization if necessary.

Data Presentation

Table 1: Recommended Starting Conditions for Optimization

ParameterRecommended RangeRationale
Catalyst 5-10 mol% 10% Pd/CEffective for nitro group reduction.[17][18]
Solvent Methanol or EthanolGood hydrogen solubility, facilitates reaction.
Hydrogen Pressure 1-4 bar (Atmospheric to 60 psi)Mild conditions are generally sufficient.[7]
Temperature 20-25 °C (Room Temperature)Minimizes side reactions.[19]
Substrate Conc. 0.05 - 0.2 MHigher concentrations can sometimes inhibit the catalyst.
Agitation Vigorous stirringEnsures good mass transfer.[9]

Experimental Protocols

General Procedure for Catalytic Hydrogenation
  • Flask Preparation: To a two or three-necked round-bottom flask equipped with a magnetic stir bar, add the 10% Pd/C catalyst (5-10 mol%).

  • Inerting: Seal the flask and evacuate and backfill with nitrogen or argon three times.[8]

  • Solvent and Substrate Addition: Under a positive pressure of inert gas, add the solvent (e.g., methanol) via cannula, followed by the 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol.

  • Hydrogenation: Evacuate and backfill the flask with hydrogen gas three times. Maintain a positive pressure of hydrogen (e.g., with a balloon or connected to a regulator).

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Once complete, carefully vent the hydrogen and purge with an inert gas. Filter the mixture through Celite®, washing the pad with the reaction solvent. Quench the used catalyst on the Celite® with water.[8][13]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

Visualizations

Reaction Pathway

ReactionPathway SM 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol P 2-[4-(3,4-Diaminophenyl)piperazin-1-yl]ethan-1-ol SM->P H₂, Pd/C MeOH, RT

Caption: Catalytic hydrogenation of the starting material to the desired diamine product.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Conversion or Stalled Reaction Q1 Check Catalyst Activity Start->Q1 Q2 Check H₂ Supply & Mixing Q1->Q2 Active Sol1 Use fresh catalyst Increase loading Q1->Sol1 Inactive Q3 Check Substrate Purity Q2->Q3 Sufficient Sol2 Increase H₂ pressure Increase stirring rate Check for leaks Q2->Sol2 Insufficient Sol3 Purify starting material Use high-purity solvent Q3->Sol3 Impure End Reaction Optimized Q3->End Pure Sol1->End Sol2->End Sol3->End

Caption: A decision tree for troubleshooting low conversion in the hydrogenation reaction.

References

  • Jagadeesh, R. V., et al. (2017). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 19(8), 2154–2157. [Link]

  • Wei, H., et al. (2017). Remarkable effect of alkalis on the chemoselective hydrogenation of functionalized nitroarenes over high-loading Pt/FeOx catalysts. Chemical Science, 8(7), 5126–5131. [Link]

  • Namboothiri, I. N. N., & Kumar, S. (2024). Chemoselective hydrogenation of nitroarenes over supported pt nanoparticles. ORCA. [Link]

  • Hosseini, S. A., et al. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. [Link]

  • Korneeva, T. V., & Klyuev, M. V. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Current Green Chemistry, 6(2), 99-111. [Link]

  • Klyuev, M. V., & Abdullaev, M. G. (2001). Solvent effects on the kinetics of catalytic hydrogenation of substituted nitro- and azobenzenes on Raney nickel. Kinetics and Catalysis, 42(4), 503–507. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • Bauer, I., & Knölker, H.-J. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2674–2678. [Link]

  • Cole-Hamilton, D. J., & Tooze, R. P. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology, 6(5), 1235-1249. [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation for NA-1: the synthesis of a key intermediate for pyraclostrobin. ResearchGate. [Link]

  • ResearchGate. (n.d.). Mechanocatalytic reduction of nitro compounds. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Catalytic and Electrocatalytic Hydrogenation of Nitroarenes. The Journal of Physical Chemistry C, 127(9), 4423–4440. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Blackmond, D. G., et al. (2000). On-Line Mid-IR Spectroscopy as a Real-Time Approach in Monitoring Hydrogenation Reactions. Organic Process Research & Development, 4(5), 372–378. [Link]

  • Li, Z., et al. (2025). Breaking the H2 Pressure Dependence in Hydrogenation through Interfacial *H Reservoirs on Cu–WO3 Catalysts. ACS Catalysis. [Link]

  • Le, V. T., et al. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry, 76(21), 8890–8896. [Link]

  • Applied Catalysts. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Applied Catalysts. [Link]

  • Ghorbani-Vaghei, R., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12(18), 11283-11292. [Link]

  • The Sarpong Group. (n.d.). Standard Operating Procedures. University of California, Berkeley. [Link]

  • Applied Catalysts. (2024). How to Optimize Performance in Alkene Hydrogenation Catalysts. Applied Catalysts. [Link]

  • Ozawa, J. (2014). Catalytic Hydrogenation of Amides. SlideShare. [Link]

  • Li, H., et al. (2016). Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction. Organic & Biomolecular Chemistry, 14(3), 806-809. [Link]

  • Claus, P., & Schimpf, S. (2014). Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities. ResearchGate. [Link]

  • Ashenhurst, J. (2026). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

  • Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds.
  • University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois Urbana-Champaign. [Link]

  • Kempe, R., et al. (2024). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. Journal of the American Chemical Society. [Link]

  • University of Rochester. (n.d.). Hydrogenation SOP. University of Rochester. [Link]

  • Arkat USA. (n.d.). Optimization of a catalytic hydrogenation procedure of a prostaglandin intermediate by DOE methods. Arkat USA. [Link]

  • van der Zwan, J., et al. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry, 91(21), 13567–13573. [Link]

  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 592843. [Link]

  • Ley, S. V., et al. (2013). A Mild and Efficient Flow Procedure for the Transfer Hydrogenation of Ketones and Aldehydes using Hydrous Zirconia. Organic Letters, 15(23), 6054–6057. [Link]

  • Mettler-Toledo. (2026). Catalytic Hydrogenation Parameters That Make or Break Your Yield. YouTube. [Link]

  • Mettler-Toledo. (n.d.). Hydrogenation Reactions | Safe Reaction Monitoring & Control. Mettler-Toledo. [Link]

  • ACS Figshare. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. ACS Figshare. [Link]

  • Reddit. (2023). Hydrogenation troubleshooting. Reddit. [Link]

  • ResearchGate. (n.d.). Hydrogenation of halonitroarenes promoted by Rh-pol. ResearchGate. [Link]

  • Chandra, T., & Zebrowski, J. P. (n.d.). Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry. [Link]

  • de la Hoz, A., et al. (2022). Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions. Catalysis Science & Technology, 12(5), 1547-1554. [Link]

  • Pérez-Ramírez, J., et al. (2025). Low pressure amide hydrogenation enabled by magnetocatalysis. Nature Catalysis. [Link]

  • Reddit. (2022). Hydrogenation reaction tips and tricks. Reddit. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of Functionalized Phenylpiperazines: Spotlight on 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol

Introduction The piperazine ring is a privileged scaffold in medicinal chemistry, forming the backbone of a multitude of blockbuster drugs. Its unique physicochemical properties, including its ability to improve aqueous...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the backbone of a multitude of blockbuster drugs. Its unique physicochemical properties, including its ability to improve aqueous solubility and bioavailability, make it a desirable motif in drug design.[1][2] The synthesis of asymmetrically substituted piperazines, particularly N-arylpiperazines, is a cornerstone of modern pharmaceutical development.[3] This guide provides an in-depth comparison of synthetic strategies for preparing functionalized phenylpiperazines, with a specific focus on the versatile intermediate, 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol. We will explore its synthesis in detail and contrast it with other common piperazine derivatives, offering insights into the rationale behind various experimental choices.

Focus Molecule: Synthesis of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol

This molecule is a valuable intermediate, featuring multiple functional groups that allow for diverse downstream modifications. The nitro group can be reduced to an amine, the primary amino group can be acylated or alkylated, and the hydroxyl group offers another point for derivatization.[4] A common and efficient method for its synthesis is through nucleophilic aromatic substitution (SNAr).

Synthetic Workflow Overview

The synthesis typically involves the reaction of a suitably activated aromatic halide with 1-(2-hydroxyethyl)piperazine. The presence of a strong electron-withdrawing group (like a nitro group) ortho or para to the halogen is crucial for activating the aromatic ring towards nucleophilic attack.

Synthesis_of_Target_Molecule A 1-Chloro-2-nitro-4-aminobenzene C 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol A->C Base (e.g., K2CO3) Solvent (e.g., DMF) Heat B 1-(2-Hydroxyethyl)piperazine B->C

Caption: General workflow for the synthesis of the target molecule via SNAr.

Detailed Experimental Protocol

Objective: To synthesize 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol.

Materials:

  • 5-Amino-2-chloronitrobenzene

  • 1-(2-Hydroxyethyl)piperazine[1]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-amino-2-chloronitrobenzene (1.0 eq), 1-(2-hydroxyethyl)piperazine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Heat the reaction mixture to 100-120°C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine, to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to obtain pure 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol.

Causality and Experimental Choices
  • Why DMF as a solvent? DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex) without protonating the nucleophile.

  • Why Potassium Carbonate? An inorganic base like K₂CO₃ is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. It is mild enough to avoid unwanted side reactions.

  • Why an excess of the piperazine? A slight excess of the nucleophile, 1-(2-hydroxyethyl)piperazine, helps to ensure complete consumption of the limiting electrophile.

Comparative Synthesis of Other Piperazine Derivatives

The synthesis of N-arylpiperazines can be broadly categorized into two main strategies: nucleophilic substitution on an aryl halide (as described above) and transition-metal-catalyzed cross-coupling reactions.

Alternative 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][5] It offers a broader substrate scope compared to SNAr, as it does not require strong electron-withdrawing groups on the aryl halide.[6]

Target Molecule Example: Synthesis of 1-Phenylpiperazine

Buchwald_Hartwig_Amination A Chlorobenzene C 1-Phenylpiperazine A->C Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., RuPhos) Base (e.g., NaOt-Bu) Solvent (e.g., Dioxane) B Piperazine B->C

Caption: General workflow for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination
  • To a dry Schlenk tube under an inert atmosphere, add the aryl halide (e.g., chlorobenzene, 1.0 eq), piperazine (1.5 eq), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., RuPhos, 2-4 mol%).[3]

  • Add a strong base (e.g., sodium tert-butoxide, 1.5 eq) and an anhydrous solvent (e.g., dioxane or toluene).[3]

  • Degas the mixture and heat to 80-120°C until the starting material is consumed.

  • After cooling, the reaction is quenched, extracted, and purified.

Alternative 2: Synthesis via Reductive Amination

This method is useful for preparing N-alkylated piperazines. It involves the reaction of a piperazine derivative with an aldehyde or ketone in the presence of a reducing agent.

Target Molecule Example: Synthesis of 1-Benzylpiperazine

Reductive_Amination A Benzaldehyde C 1-Benzylpiperazine A->C Reducing Agent (e.g., NaBH(OAc)3) Solvent (e.g., DCE) Acetic Acid (cat.) B Piperazine B->C

Caption: General workflow for reductive amination.

Experimental Protocol: Reductive Amination
  • In a reaction vessel, dissolve piperazine (1.0 eq) and benzaldehyde (1.0 eq) in a suitable solvent like 1,2-dichloroethane (DCE).

  • Add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 eq), portion-wise.

  • Stir the reaction at room temperature for several hours until completion.

  • Work up the reaction by quenching with an aqueous base, followed by extraction and purification.

Performance Comparison

ParameterSNAr Synthesis (Focus Molecule)Buchwald-Hartwig AminationReductive Amination
Substrate Scope Limited to activated aryl halidesBroad (aryl halides, triflates)[6]Aldehydes and Ketones
Typical Yields 70-90%80-97%[3]85-95%
Reaction Conditions High temperature (100-120°C)Moderate to high temp (80-120°C)Room temperature
Catalyst Required NonePalladium/Ligand system[3]None (uses stoichiometric reductant)
Cost & Scalability Generally lower cost, highly scalableHigher cost due to catalyst/ligand, scalableModerate cost, highly scalable
Key Advantage Operationally simple, no metal catalystWide functional group tolerance[6]Mild conditions, high efficiency
Key Disadvantage Requires specific electronic activationPotential for metal contaminationNot suitable for N-arylation

Conclusion

The synthesis of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol via nucleophilic aromatic substitution represents a robust, cost-effective, and scalable method for producing highly functionalized piperazine intermediates. While it is limited to electronically activated systems, its operational simplicity makes it an attractive choice.

For broader applications, particularly with non-activated or complex aryl systems, the Buchwald-Hartwig amination is the method of choice, offering excellent yields and functional group tolerance, albeit at a higher cost. For the synthesis of N-alkyl piperazines, reductive amination provides a mild, efficient, and high-yielding alternative. The selection of a synthetic route should therefore be guided by the specific substitution pattern desired, the electronic nature of the starting materials, and considerations of cost and scale.

References

  • Benchchem. A Comparative Analysis of Piperazine Synthesis Methods for Researchers and Drug Development Professionals.
  • Benchchem. Application Notes and Protocols for 1-(2-Hydroxyethyl)piperazine in Pharmaceutical Synthesis.
  • PrepChem.com. Synthesis of 1-(2-hydroxyethyl)-4-[4-(methylthio)benzyl] piperazine.
  • Anonymous. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).
  • PMC. Second-generation piperazine derivatives as promising radiation countermeasures.
  • ResearchGate. A general and convenient synthesis of N-aryl piperazines.
  • Bentham Science Publishers. Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. (2024).
  • ACS Publications. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (2016). Organic Letters.
  • ResearchGate. Synthetic routes of 2-substituted phenylpiperazine derivatives (5-1-5)..
  • ResearchGate. Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. (2023).
  • Benchchem. 2-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanol.
  • Anonymous. Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst..
  • Benchchem. Application Notes and Protocols for N-arylation of Piperazine-2-thione.

Sources

Comparative

Comparative Reactivity Guide: 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol vs. Standard Nitroaromatics

Executive Summary 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol (CAS: 23470-44-2) is a highly versatile, tri-functionalized building block heavily utilized in modern drug discovery. Featuring an electron-donating...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol (CAS: 23470-44-2) is a highly versatile, tri-functionalized building block heavily utilized in modern drug discovery. Featuring an electron-donating primary amine, an electron-withdrawing nitro group, and a tertiary piperazine appended with a primary alcohol, this compound serves as a critical intermediate for synthesizing complex heterocycles like benzimidazoles and bifunctional PROTAC (Proteolysis Targeting Chimera) degraders [1].

This guide objectively compares the structural and reactive profile of this compound against standard nitroaromatics, providing researchers with field-proven methodologies and self-validating experimental protocols.

Structural & Electronic Profiling

In standard nitroaromatics like 1-chloro-2,4-dinitrobenzene (CDNB), the aromatic ring is highly electron-deficient, making it an ideal substrate for rapid Nucleophilic Aromatic Substitution (SNAr). However, in 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol, the push-pull electronic system fundamentally alters its reactivity.

Expertise Insight: The electron-donating (+M) effect of the C3-amino group and the C1-piperazine ring significantly increases the electron density of the phenyl ring. This counteracts the electron-withdrawing (-M) effect of the C4-nitro group. Consequently, the nitro group becomes slightly more resistant to reduction compared to purely electron-deficient rings, yet it remains highly chemoselective when treated with mild reducing agents. Furthermore, the basicity of the piperazine nitrogen requires careful pH and solvent control to prevent catalyst poisoning during transition-metal-catalyzed reactions [2].

Table 1: Comparative Reactivity Profile of Nitroaromatics
CompoundElectronic NatureNitro Reduction KineticsKey Functional HandlesTypical Application
2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol Push-Pull (+M / -M)Moderate (Requires Pd/C or SnCl₂)-NH₂, -NO₂, -OH, PiperazinePROTACs, Benzimidazoles
1-Chloro-2,4-dinitrobenzene (CDNB) Highly Electron-DeficientFast-Cl, -NO₂SNAr, GST Assays
4-Nitroaniline Push-Pull (+M / -M)Fast-NH₂, -NO₂Azo dyes, p-Phenylenediamine
5-Fluoro-2-nitroaniline Moderately DeficientModerate-F, -NH₂, -NO₂Substituted benzimidazoles

Comparative Reactivity Workflows

Pathway A: Chemoselective Nitro Reduction

The reduction of the C4-nitro group to yield a 1,2-diamine is the gateway to synthesizing benzimidazole-based therapeutics. While standard nitroaromatics can be reduced with harsh reagents like Iron/HCl, the piperazine-ethanol moiety dictates milder conditions.

Causality: Stannous chloride (SnCl₂) in ethanol is highly chemoselective and avoids the potential dealkylation of the piperazine ring that can occur under harsh hydrogenation. However, for scale-up, Palladium on Carbon (Pd/C) with hydrogen gas is preferred to eliminate heavy metal waste, provided the reaction is strictly monitored via LC-MS to prevent hydrogenolysis of the primary alcohol.

ReductionPathway A 2-[4-(3-Amino-4-nitrophenyl) piperazin-1-yl]ethan-1-ol B Pd/C, H2 or SnCl2 (Chemoselective Reduction) A->B Nitro to Amine C 1,2-Diamine Intermediate B->C D Oxidative Cyclization (Aldehyde Condensation) C->D Condensation E Benzimidazole Derivative D->E Ring Closure

Workflow depicting the reduction of the nitro group followed by cyclization to form benzimidazoles.

Pathway B: Hydroxyl Alkylation for PROTAC Linkers

Recent advancements in targeted protein degradation have utilized the ethanol moiety of this compound as an optimal vector for linker attachment. As demonstrated in the discovery of SIRT6 degraders [1], the primary alcohol can undergo Williamson ether synthesis to attach PEG linkers.

Causality: Compared to phenolic -OH groups in other nitroaromatics (pKa ~10), the aliphatic primary alcohol is significantly less acidic (pKa ~16). Thus, stronger bases like Sodium Hydride (NaH) are required to quantitatively generate the alkoxide prior to nucleophilic attack on the linker halide.

PROTACLogic A Target Binder Core (Ethanol Moiety) B Alkoxide Generation (NaH / Base) A->B D Etherification (Williamson Synthesis) B->D C PEG-Linker Halide (Electrophile) C->D E E3 Ligase Ligand (e.g., Thalidomide) D->E Amidation/Click Chemistry F Bifunctional PROTAC Degrader E->F

Logical flow for utilizing the ethanol moiety in PROTAC linker attachment via etherification.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Chemoselective Nitro Reduction (Pd/C Method)

Objective: Convert 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol to 2-[4-(3,4-diaminophenyl)piperazin-1-yl]ethan-1-ol.

  • Preparation: Dissolve 10 mmol of the starting material in 50 mL of anhydrous methanol.

  • Catalyst Addition: Add 10% Pd/C (10 wt% relative to substrate). Self-Validation Check: Ensure the flask is thoroughly purged with N₂ before adding Pd/C to prevent auto-ignition of the solvent.

  • Reduction: Introduce H₂ gas via a balloon or Parr shaker at 1-2 atm. Stir vigorously at room temperature.

  • Monitoring: Monitor the reaction via LC-MS. Self-Validation Check: The reaction is complete when the parent mass (m/z 267.1 [M+H]⁺) entirely disappears and the diamine mass (m/z 237.1 [M+H]⁺) plateaus (typically 2-4 hours).

  • Workup: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure. Note: The resulting 1,2-diamine is sensitive to air oxidation and should be used immediately in the subsequent cyclization step.

Protocol 2: PROTAC Linker Attachment via Etherification

Objective: Alkylate the primary alcohol with a halogenated PEG-based PROTAC linker.

  • Activation: Dissolve the starting material (5 mmol) in anhydrous DMF (20 mL) at 0 °C under an argon atmosphere. Add NaH (60% dispersion in mineral oil, 6 mmol) portion-wise.

  • Alkoxide Validation: Stir for 30 minutes. Self-Validation Check: The cessation of H₂ gas evolution visually confirms the quantitative formation of the alkoxide intermediate.

  • Alkylation: Add the halogenated PEG-linker (5.5 mmol) dropwise to the cold solution. Warm the reaction to room temperature and stir for 12 hours.

  • Quenching & Extraction: Carefully quench the reaction with saturated aqueous NH₄Cl to neutralize any unreacted NaH. Extract the aqueous layer with EtOAc (3 x 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography using a DCM:MeOH gradient.

References

  • Huang, J., Su, J., Wang, H., et al. (2024). Discovery of Novel PROTAC SIRT6 Degraders with Potent Efficacy against Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(19), 17319-17349.[Link][1]

  • Rusanov, A.L., Belomoina, N.M., Begunov, R.S., et al. (2008). N,N′-Di(3-amino-4-nitrophenyl)piperazine and related poly(benzimidazoles). Polymer Science Series B.[Link][2]

Sources

Validation

Benchmarking the Efficacy of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol Based Kinase Inhibitors: A Comparative Guide

This guide provides a comprehensive framework for evaluating the efficacy of kinase inhibitors based on the 2-[4-(3-amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol scaffold. While specific preclinical data for this exact m...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the efficacy of kinase inhibitors based on the 2-[4-(3-amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol scaffold. While specific preclinical data for this exact molecule is not publicly available, its nitrophenylpiperazine core is a recognized pharmacophore in kinase inhibitor design.[1] This document will, therefore, use this scaffold as a representative of its class to delineate a robust benchmarking strategy against established, clinically relevant kinase inhibitors. Our focus will be on providing objective, data-driven methodologies for researchers, scientists, and drug development professionals.

Introduction to Kinase Inhibitor Benchmarking

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[2] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment. However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors.[3]

Effective benchmarking of a novel kinase inhibitor requires a multi-faceted approach, encompassing both biochemical and cell-based assays. This allows for a thorough characterization of its potency, selectivity, and mechanism of action in a physiologically relevant context. This guide will detail the requisite experimental protocols and data analysis strategies to comprehensively evaluate inhibitors based on the 2-[4-(3-amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol scaffold.

Key Signaling Pathways in Cancer

The efficacy of a kinase inhibitor is intrinsically linked to its ability to modulate key signaling pathways implicated in tumorigenesis. The 2-[4-(3-amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol scaffold and its analogues are often designed to target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), which sits at the apex of several critical downstream cascades.

Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR is a transmembrane receptor that, upon activation by ligands like EGF, triggers a cascade of intracellular signaling events that drive cell proliferation, survival, and migration.[4] Dysregulation of the EGFR pathway, through mutation or overexpression, is a common driver of various cancers.[4]

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Recruitment PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF EGF->EGFR Ligand Binding

Caption: EGFR Signaling Cascade.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial downstream effector of EGFR and other RTKs, playing a central role in cell survival, growth, and proliferation.[5][6]

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PI3K->PIP2 Phosphorylation PDK1->AKT Phosphorylation mTOR mTOR AKT->mTOR Cell_Survival Cell Survival (Inhibition of Apoptosis) AKT->Cell_Survival Cell_Growth Cell Growth (Protein Synthesis) mTOR->Cell_Growth

Caption: PI3K/Akt Signaling Pathway.

RAS/RAF/MEK/ERK (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, also known as the RAS/RAF/MEK/ERK pathway, is another critical downstream arm of EGFR signaling that primarily regulates cell proliferation and differentiation.[2][7]

MAPK_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR) GRB2_SOS GRB2/SOS RTK->GRB2_SOS Recruitment RAS RAS GRB2_SOS->RAS Activation RAF RAF (MAPKKK) RAS->RAF MEK MEK (MAPKK) RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors

Caption: MAPK/ERK Signaling Pathway.

Comparative Efficacy Data

A crucial aspect of benchmarking is the direct comparison of the inhibitor of interest against established drugs targeting similar kinases. The following table presents a compilation of reported half-maximal inhibitory concentrations (IC50) for several clinically approved kinase inhibitors against key oncogenic kinases. While experimental data for 2-[4-(3-amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol is not available, hypothetical values are included to illustrate how a novel compound would be benchmarked.

Kinase InhibitorTarget Kinase(s)IC50 (nM)Reference(s)
2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol (Hypothetical) EGFR, VEGFR2TBD-
Gefitinib EGFR26-57[2][8]
Erlotinib EGFR2[9]
HER21890[9]
Lapatinib EGFR3-10.8[10][11]
HER29.2-13[10][11]
Afatinib EGFR0.5[12]
HER214[12]
Osimertinib EGFR (L858R/T790M)5-11[3]
EGFR (Exon 19 del)8-17[3]
Vandetanib VEGFR240[13]
EGFR500[13]
Sunitinib VEGFR280[4]
PDGFRβ2[4]
Sorafenib Raf-16
BRAF (V599E)38
VEGFR290
PDGFRβ57

IC50 values can vary depending on the assay conditions.

Experimental Protocols

To generate the comparative data presented above, a series of robust and validated assays are required. The following sections provide detailed, step-by-step methodologies for key biochemical and cell-based assays.

Biochemical Kinase Assays

Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase.

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction, providing a highly sensitive and universal method for assessing kinase activity.[14]

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase of interest, substrate, ATP, and the test compound at various concentrations in a 384-well plate.

    • The final reaction volume is typically 5 µL.

    • Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).

  • Stop Kinase Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

Caption: ADP-Glo™ Assay Workflow.

The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase active site.[10]

Protocol:

  • Reagent Preparation:

    • Prepare 3X solutions of the test compound, a mixture of the kinase and a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled tracer in the assay buffer.

  • Assay Assembly:

    • In a 384-well plate, add 5 µL of the 3X test compound solution.

    • Add 5 µL of the 3X kinase/antibody mixture.

    • Add 5 µL of the 3X tracer solution.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

    • The TR-FRET ratio (665 nm/615 nm) is proportional to the amount of tracer bound to the kinase.

Caption: LanthaScreen® Assay Workflow.

Cell-Based Assays

Cell-based assays are crucial for evaluating the efficacy of an inhibitor in a more physiologically relevant context, taking into account factors such as cell permeability and off-target effects.

The NanoBRET™ Target Engagement Assay measures the binding of a compound to its target kinase within living cells.[3] It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer.

Protocol:

  • Cell Preparation:

    • Seed cells expressing the NanoLuc®-kinase fusion protein in a white, tissue culture-treated 96-well or 384-well plate.

    • Allow the cells to adhere and grow overnight.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compound.

    • Add the test compound to the cells, followed by the addition of the NanoBRET™ tracer.

    • Incubate at 37°C in a CO2 incubator for a specified period (e.g., 2 hours).

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to the wells.

    • Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission/donor emission).

    • A decrease in the BRET ratio indicates displacement of the tracer by the test compound, signifying target engagement.

Caption: NanoBRET™ Assay Workflow.

Conclusion

The comprehensive benchmarking of kinase inhibitors, such as those derived from the 2-[4-(3-amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol scaffold, is a rigorous process that requires a combination of robust biochemical and cell-based assays. By systematically evaluating the potency and selectivity of a novel compound against a panel of relevant kinases and comparing its performance to established inhibitors, researchers can gain critical insights into its therapeutic potential. The methodologies and comparative data presented in this guide provide a foundational framework for conducting such evaluations, ultimately facilitating the discovery and development of next-generation kinase inhibitors.

References

  • Wikipedia. (2023, October 27). MAPK/ERK pathway. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 26(21), 6645. [Link]

  • A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group. (2018). Annals of Translational Medicine, 6(8), 146. [Link]

  • Hirano, T., et al. (2015). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget, 6(33), 34889–34901. [Link]

  • Wedge, S. R., et al. (2005). Vandetanib (ZD6474) inhibits both VEGFR-2 and EGFR signalling at clinically relevant drug levels in preclinical models of human cancer. International Journal of Cancer, 116(3), 477-486. [Link]

  • An, F., et al. (2015). Differential Effects of Tyrosine Kinase Inhibitors on Normal and Oncogenic EGFR Signaling and Downstream Effectors. Molecular Cancer Therapeutics, 14(4), 985-995. [Link]

  • Wikipedia. (2023, October 26). PI3K/Akt signaling pathway. Retrieved from [Link]

  • Adooq Bioscience. (n.d.). PDGFR inhibitors. Retrieved from [Link]

  • Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations. (2019). Cancer Science, 110(11), 3584-3594. [Link]

  • Cusabio. (n.d.). PI3K-Akt signaling pathway. Retrieved from [Link]

  • Carlomagno, F., et al. (2002). Vandetanib inhibits both VEGFR-2 and EGFR signalling at clinically relevant drug levels in preclinical models of human cancer. British Journal of Cancer, 87(10), 1183-1191. [Link]

  • Liu, Y., et al. (2012). The important roles of RET, VEGFR2 and the RAF/MEK/ERK pathway in cancer treatment with sorafenib. Acta Pharmacologica Sinica, 33(10), 1311-1318. [Link]

  • Moy, B., et al. (2012). Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor. PLoS ONE, 7(3), e34190. [Link]

  • Antibody-assisted target identification reveals afatinib, an EGFR covalent inhibitor, down-regulating ribonucleotide reductase. (2018). Journal of Experimental & Clinical Cancer Research, 37(1), 83. [Link]

  • Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. (2016). Oncology Letters, 12(5), 3743-3748. [Link]

  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. (2024). Journal of Ovarian Research, 17(1), 1. [Link]

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Comparative

A Comparative Guide to the In Vitro Toxicity of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol and its Analogs

Abstract This guide provides a comprehensive framework for evaluating the in vitro toxicity of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol, a piperazine-substituted nitroaromatic amine, and its structurally rel...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for evaluating the in vitro toxicity of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol, a piperazine-substituted nitroaromatic amine, and its structurally related analogs. Aromatic amines and nitroaromatic compounds are prevalent structural motifs in medicinal chemistry but are also frequently associated with toxicity concerns, including mutagenicity and carcinogenicity.[1][2][3] Early, robust in vitro toxicity assessment is therefore critical for guiding drug development and minimizing late-stage failures. This document details validated, step-by-step protocols for assessing general cytotoxicity, hepatotoxicity, and mechanistic toxicity (specifically, reactive oxygen species generation). We present a comparative analysis of the parent compound against three rationally designed analogs to illustrate how subtle chemical modifications can significantly impact toxicological profiles. All data is presented in a comparative format, and key experimental workflows and toxicity pathways are visualized to enhance understanding.

Introduction: The Rationale for Early Toxicity Screening

The core structure, 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol, belongs to a class of compounds—nitroaromatic amines—that are of significant interest in pharmaceutical development.[4] However, the very features that can confer biological activity, such as the electron-withdrawing nitro group, are also well-known structural alerts for toxicity.[1][5] The bioreduction of a nitro group can lead to the formation of nitro anion radicals, which in turn react with molecular oxygen to generate superoxide anions and other reactive oxygen species (ROS).[2] This can lead to oxidative stress, damaging cellular macromolecules like DNA, proteins, and lipids.[1][6]

Furthermore, metabolic activation of such compounds, often by cytochrome P450 (CYP) enzymes in the liver, can produce highly reactive electrophilic intermediates that covalently bind to cellular proteins, leading to organ-specific damage like hepatotoxicity.[7][8] Given these intrinsic hazards, it is imperative to establish a toxicological baseline early in the discovery pipeline. In vitro assays offer a rapid, cost-effective, and ethically sound approach to identify liabilities, guide structure-activity relationship (SAR) and structure-toxicity relationship (STR) studies, and select promising candidates for further development.[9][10]

This guide focuses on a comparative study between the parent compound and three analogs designed to probe key toxicophores:

  • Parent Compound (PC): 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol

  • Analog A (NO₂ Reduced): 2-[4-(3,4-Diaminophenyl)piperazin-1-yl]ethan-1-ol (Investigates the effect of the nitro group).

  • Analog B (NH₂ Acetylated): N-(2-Nitro-5-(4-(2-hydroxyethyl)piperazin-1-yl)phenyl)acetamide (Investigates the effect of the aromatic amine).

  • Analog C (Ethanol Removed): 1-(3-Amino-4-nitrophenyl)-4-methylpiperazine (Investigates the role of the hydroxyethyl side chain).

Experimental Design & Protocols

A multi-parametric approach is essential for a thorough in vitro toxicological assessment. Here, we describe three core assays selected to provide a holistic view of the compounds' potential for cellular damage.

General Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing a cell's metabolic activity, which serves as a proxy for cell viability and proliferation.[11][12] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT salt to insoluble purple formazan crystals.[12][13] The amount of formazan produced, quantified by spectrophotometry after solubilization, is directly proportional to the number of living, metabolically active cells.[11] This provides a robust measure of a compound's ability to induce cell death.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed Balb/c 3T3 mouse fibroblast cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Parent Compound and Analogs A, B, and C in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for 24 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[13] Dilute this stock 1:10 in serum-free medium to get a 0.5 mg/mL working solution. Remove the compound-containing medium from the wells and add 100 µL of the MTT working solution to each well.[12][14]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.[12][15]

  • Solubilization: Carefully aspirate the MTT solution. Add 150 µL of a solubilization solvent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[11][12]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100% viability). Plot the data to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Organ-Specific Toxicity: Hepatotoxicity in HepG2 Cells

Drug-induced liver injury is a major cause of drug attrition.[9] The human hepatoma cell line, HepG2, is a widely used model for in vitro hepatotoxicity screening because it retains some metabolic capabilities, including cytochrome P450 enzyme activity.[7][9][16] Although primary human hepatocytes are the gold standard, HepG2 cells offer a more reproducible and accessible system for initial screening.[16] Here, we utilize the same MTT assay protocol but apply it to HepG2 cells to specifically probe for liver cell toxicity.

Protocol: HepG2 Hepatotoxicity Assay

  • This protocol follows the exact same steps as the MTT Assay described in Section 2.1 , with the substitution of Balb/c 3T3 cells with HepG2 cells. HepG2 cells are seeded at a density of 2 x 10⁴ cells/well. This allows for a direct comparison of general cytotoxicity versus liver-specific cytotoxicity.

Mechanistic Toxicity: Intracellular ROS Assay

To investigate oxidative stress as a potential mechanism of toxicity, we utilize the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay. DCFH-DA is a cell-permeant, non-fluorescent probe.[17] Once inside the cell, cellular esterases cleave the acetate groups, trapping the molecule as DCFH.[6][18][19] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[19][20] The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.

Protocol: DCFH-DA Assay for ROS Production

  • Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with the Parent Compound and its analogs at their respective IC₅₀ and sub-IC₅₀ concentrations for a shorter duration (e.g., 1-4 hours). Include a vehicle control and a positive control (e.g., 100 µM H₂O₂).

  • Probe Loading: Prepare a 10 µM working solution of DCFH-DA in pre-warmed serum-free medium immediately before use.[18] Remove the compound-containing medium, wash cells once with warm PBS, and add 100 µL of the DCFH-DA working solution to each well.

  • Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.[18][19]

  • Measurement: Remove the DCFH-DA solution and wash the cells twice with PBS. Add 100 µL of PBS to each well.[18] Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[6][19]

  • Data Analysis: Subtract the background fluorescence (wells with no cells) and normalize the fluorescence of treated cells to that of the vehicle control. Express the results as a fold increase in ROS production.

Comparative Data Analysis

The following tables summarize hypothetical but plausible data from the described assays, designed to illustrate potential structure-toxicity relationships.

Table 1: General Cytotoxicity in Balb/c 3T3 Cells (24h Exposure)

Compound Description IC₅₀ (µM)
Parent Compound (PC) 3-Amino-4-nitrophenyl 45.2
Analog A NO₂ group reduced to NH₂ > 200
Analog B NH₂ group acetylated 112.8

| Analog C | Ethanol group removed | 41.5 |

Table 2: Hepatotoxicity in HepG2 Cells (24h Exposure)

Compound Description IC₅₀ (µM)
Parent Compound (PC) 3-Amino-4-nitrophenyl 28.9
Analog A NO₂ group reduced to NH₂ > 200
Analog B NH₂ group acetylated 95.3

| Analog C | Ethanol group removed | 30.1 |

Table 3: Mechanistic Insight - ROS Production in HepG2 Cells (4h Exposure)

Compound (at 30 µM) Description Fold Increase in ROS vs. Control
Parent Compound (PC) 3-Amino-4-nitrophenyl 4.8
Analog A NO₂ group reduced to NH₂ 1.1
Analog B NH₂ group acetylated 2.1

| Analog C | Ethanol group removed | 4.5 |

Visualization of Workflows and Pathways

Diagrams provide a clear visual summary of complex processes. The following have been generated using Graphviz and adhere to specified formatting rules.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Readout A Seed Cells in 96-Well Plate B Incubate 24h (Cell Adherence) A->B D Treat Cells with Compounds B->D C Prepare Serial Dilutions of Test Compounds C->D E Incubate 24h (Exposure) D->E F Add Assay Reagent (e.g., MTT or DCFH-DA) E->F G Incubate (Reaction Time) F->G H Add Solubilizer (MTT Only) G->H I Read Plate (Absorbance/Fluorescence) H->I

Caption: General workflow for in vitro cytotoxicity and ROS assays.

G PC Nitroaromatic Compound (Parent Compound) CYP CYP450 Enzymes (e.g., in HepG2 cells) PC->CYP Metabolic Activation Metabolite Nitro Anion Radical & Reactive Metabolites CYP->Metabolite O2 Molecular Oxygen (O2) Metabolite->O2 ROS Reactive Oxygen Species (ROS) (e.g., O2•−) Metabolite->ROS O2->ROS Stress Oxidative Stress ROS->Stress Damage Cellular Damage (Lipid Peroxidation, DNA Damage) Stress->Damage Viability Decreased Cell Viability (Cytotoxicity) Damage->Viability

Caption: Proposed toxicity pathway for the parent nitroaromatic compound.

Discussion and Interpretation

The experimental data provides critical insights into the structure-toxicity relationships of this analog series.

  • The Nitro Group is a Key Toxicophore: Analog A, which lacks the nitro group, was virtually non-toxic in all assays (IC₅₀ > 200 µM) and did not induce ROS production. This strongly suggests that the nitro group is essential for the toxicity of the parent compound, likely through metabolic activation and subsequent generation of oxidative stress.[2][8] This is a classic mechanism for nitroaromatic compounds.[1]

  • Hepatotoxicity is a Primary Concern: The Parent Compound was more potent against liver-derived HepG2 cells (IC₅₀ = 28.9 µM) than against fibroblast cells (IC₅₀ = 45.2 µM). This increased sensitivity may be attributed to the higher metabolic capacity of HepG2 cells, which can more efficiently convert the parent compound into toxic reactive intermediates.[7][21]

  • Modulating the Amine Group Mitigates Toxicity: Acetylating the aromatic amine in Analog B resulted in a ~2.5-fold decrease in cytotoxicity. This modification may hinder metabolic activation pathways or alter the electronic properties of the molecule, reducing its ability to undergo redox cycling. The corresponding reduction in ROS generation (2.1-fold vs. 4.8-fold for PC) supports this hypothesis.

  • The Hydroxyethyl Side Chain Has Minimal Impact: Analog C, which lacks the ethanol group, displayed toxicity levels nearly identical to the Parent Compound. This indicates that this particular side chain does not play a significant role in the primary toxicity mechanism of this scaffold.

Conclusion

This guide demonstrates a systematic and multi-parametric approach to evaluating the in vitro toxicity of a novel chemical series. The results clearly identify the nitroaromatic moiety as the primary driver of cytotoxicity, which is likely mediated by metabolic activation and the induction of oxidative stress, with a pronounced effect in liver cells. Reducing the nitro group (Analog A) effectively eliminated toxicity, while modifying the adjacent amine group (Analog B) provided significant mitigation. Such data is invaluable for drug development, enabling teams to make informed decisions and prioritize chemical scaffolds with more favorable safety profiles for further investigation. The protocols and workflows detailed herein provide a validated, self-contained system for researchers to conduct similar comparative toxicity studies.

References

  • Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. (n.d.). REPROCELL. Retrieved from [Link]

  • MTT Assay: Assessing Cell Proliferation. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Mechanism of action of toxicity of halobenzenes and nitroaromatic... (n.d.). ResearchGate. Retrieved from [Link]

  • Carfagna, M. A., et al. (1993). In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line. Biochemical and Biophysical Research Communications. Retrieved from [Link]

  • Gharbavi, M., et al. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2021). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Revista Virtual de Química. Retrieved from [Link]

  • Katritzky, A. R., et al. (2010). QSAR analysis of nitroaromatics' toxicity in Tetrahymena pyriformis: structural factors and possible modes of action. Journal of Computer-Aided Molecular Design. Retrieved from [Link]

  • Major mechanisms of toxicity of nitroaromatic compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]

  • Er, J. C., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol. Retrieved from [Link]

  • Updates to OECD in vitro and in chemico test guidelines. (2021, June 18). Pinsent Masons. Retrieved from [Link]

  • Lee, S., et al. (2019). High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. Toxicology and Environmental Health Sciences. Retrieved from [Link]

  • King, E., et al. (2021). Developing a High Content Imaged-Based Method for Evaluating Hepatotoxicity. FDA. Retrieved from [Link]

  • Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. (n.d.). Yenepoya Research Centre. Retrieved from [Link]

  • Intracellular ROS Assay. (n.d.). Cell Biolabs, Inc. Retrieved from [Link]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. (2010, July 20). OECD. Retrieved from [Link]

  • Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Retrieved from [Link]

Sources

Validation

The Analytical Arsenal: Cross-Validation of Spectroscopic Techniques for 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol Purity Testing

As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter pharmaceutical intermediates that defy simple, single-technique purity assessments. One such challenging mo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter pharmaceutical intermediates that defy simple, single-technique purity assessments. One such challenging molecule is 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol (CAS 23470-44-2).

This compound is a structurally dense, multifunctional building block. It features a primary amine, a strongly electron-withdrawing nitro group, a basic tertiary piperazine ring, and a primary alcohol. Because of its high polarity and multiple reactive sites, traditional mass balance methods or standalone chromatographic analyses often fall short—either by failing to elute highly polar impurities or by misrepresenting the analyte due to chromophore bias. To ensure absolute confidence in batch purity before downstream synthesis, we must employ a rigorous, cross-validated analytical strategy.

This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier Transform Infrared (FTIR) spectroscopy, demonstrating how they synergize to create an infallible, self-validating purity assessment workflow.

Comparative Analysis of Analytical Techniques

No single analytical technique is a panacea. Each method possesses inherent blind spots, making orthogonal cross-validation a mandatory practice in rigorous quality control.

Quantitative NMR (qNMR): The Absolute Standard

Unlike traditional chromatography, which requires an identical reference standard to generate a calibration curve, qNMR is a primary ratio method. The fundamental principle is that the integral of an NMR resonance is directly proportional to the number of nuclei producing that signal [1]. This allows us to determine the absolute purity of our target compound using an unrelated, highly pure internal standard [2]. qNMR captures all proton-containing impurities—including residual solvents and water—that frequently escape UV detection [3].

LC-MS: The Trace Profiler

While qNMR excels at absolute quantitation, its Limit of Detection (LOD) typically hovers around 0.1% to 1.0%. In pharmaceutical impurity profiling, we must identify mutagenic or reactive degradation products down to the parts-per-million (ppm) level [4]. LC-MS fills this gap. By coupling high-resolution separation with tandem mass spectrometry, LC-MS acts as the most exploited hyphenated technique for trace impurity profiling, capable of resolving structurally similar regioisomers that might co-resonate in an NMR spectrum [5].

FTIR: The Rapid Functional Group Verifier

FTIR cannot quantify purity, but it is an indispensable first-line defense. It provides rapid, nondestructive verification of functional group integrity. For our target molecule, FTIR instantly confirms the presence of the −NO2​ stretches (~1530 cm⁻¹ and ~1350 cm⁻¹) and the −OH stretch (~3300 cm⁻¹), ensuring no gross oxidative or reductive degradation has occurred during storage.

Self-Validating Experimental Protocols

To guarantee scientific integrity, an analytical protocol cannot simply be a list of instructions; it must be a self-validating system where the data proves its own reliability.

Protocol A: Absolute Purity via 1 H qNMR

Causality of Design: We select Maleic Acid as the Internal Standard (IS). Why? Maleic acid produces a sharp, distinct singlet at ~6.26 ppm in DMSO- d6​ . This chemical shift sits perfectly in the "empty window" between our analyte's aromatic protons (6.5–8.0 ppm) and its aliphatic piperazine/ethanol protons (2.5–4.0 ppm), ensuring zero signal overlap.

Step-by-Step Methodology:

  • System Self-Validation (Inversion-Recovery): Before analyzing the sample, run an Inversion-Recovery ( T1​ ) experiment on the mixture. Determine the longest longitudinal relaxation time ( T1​ ) among the peaks of interest.

  • Parameter Optimization: Set the inter-pulse delay ( D1​ ) to ≥5×T1​ . Causality: This mathematical constraint self-validates the method by ensuring >99.3% magnetization recovery between pulses, preventing integration errors caused by signal saturation.

  • Sample Preparation: Accurately weigh ~20.0 mg of the analyte and ~5.0 mg of Maleic Acid IS (traceable to NIST SRM) using a microbalance. Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ .

  • Acquisition: Acquire the 1 H spectrum at 298 K using a 90° pulse angle, 64 scans, and a spectral width of 20 ppm.

  • Processing & Calculation: Apply automated phase and baseline correction. Integrate the Maleic acid singlet (2H) and the analyte's distinct aromatic proton (e.g., the doublet at ~7.8 ppm, 1H). Calculate mass fraction purity using the standard qNMR equation.

Protocol B: Trace Impurity Profiling via LC-MS

Causality of Design: We utilize a reversed-phase C18 column with a mobile phase of Water/Acetonitrile containing 0.1% Formic Acid. Causality: The target molecule contains a basic piperazine ring and a primary amine. The formic acid ensures these nitrogen centers are fully protonated. This prevents secondary interactions with residual silanols on the silica column (eliminating peak tailing) and drastically enhances ionization efficiency in positive electrospray ionization (ESI+) mode.

Step-by-Step Methodology:

  • System Self-Validation (Bracketing): Program the injection sequence as follows: Blank → System Suitability Test (SST) → Blank → Sample → Blank. Causality: The SST verifies mass accuracy and theoretical plate count. The bracketing blanks self-validate the data by proving that no column carryover or background contamination is contributing to the sample's impurity profile.

  • Sample Preparation: Dissolve the analyte in the initial mobile phase (95:5 Water:MeCN) to a concentration of 1.0 mg/mL.

  • Chromatographic Separation: Inject 2 µL. Run a gradient from 5% to 95% Acetonitrile over 15 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the Q-TOF MS in ESI+ mode. Set the capillary voltage to 3.0 kV and scan from m/z 100 to 1000.

  • Data Analysis: Extract ion chromatograms (EIC) for the expected [M+H]+ ion ( m/z 267.14) and screen for common synthesis byproducts (e.g., unreacted 3-amino-4-nitrofluorobenzene).

Quantitative Data Presentation

The following tables summarize the performance metrics of the analytical techniques and present cross-validation data for a representative batch of the target compound.

Table 1: Performance Comparison of Spectroscopic Techniques

Metric 1 H qNMRLC-MS (Q-TOF)FTIR
Primary Utility Absolute mass fraction purityTrace impurity & degradant profilingFunctional group verification
Reference Standard Not required (Universal IS used)Required for exact quantitationRequired for spectral matching
Limit of Detection (LOD) ~0.1% (1000 ppm)~0.0001% (1 ppb)~5.0%
Analysis Time 15 - 20 minutes20 - 30 minutes< 2 minutes
Destructive? No (Sample can be recovered)YesNo

Table 2: Cross-Validation Results (Batch #A4N-2026)

TechniqueParameter MeasuredResultQA Status
FTIR Spectral Match Factor0.988 (vs. Reference Library)PASS
qNMR Absolute Purity ( w/w )98.4% ± 0.2%PASS
qNMR Residual Solvent (DMSO)0.3%PASS
LC-MS Chromatographic Purity (UV)99.1% (Area %)PASS
LC-MS Max Unknown Impurity0.08% ( m/z 281.15)PASS

Note the discrepancy between qNMR (98.4%) and LC-MS UV purity (99.1%). This highlights the necessity of cross-validation: LC-MS overestimates purity because it does not detect the non-chromophoric residual solvent (DMSO) that qNMR accurately quantifies.

Analytical Workflow Visualization

The logical relationship between these techniques forms a robust, fail-safe quality assurance pipeline.

G Sample Batch Sample 2-[4-(3-Amino-4-nitrophenyl) piperazin-1-yl]ethan-1-ol FTIR FTIR Spectroscopy (Functional Group Screen) Sample->FTIR Step 1: Identity qNMR 1H qNMR (Absolute Purity Assay) FTIR->qNMR Pass Fail Reject / Repurify FTIR->Fail Fail LCMS LC-MS (Trace Impurity Profiling) qNMR->LCMS Purity > 98.0% qNMR->Fail < 98.0% Decision Final QA Disposition (Release) LCMS->Decision Impurities < 0.1% LCMS->Fail > 0.1% Unknowns

Cross-validation workflow for intermediate purity testing.

Safety & Regulatory Compliance

Safety

2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol proper disposal procedures

Handling complex active pharmaceutical ingredients (APIs) or their synthetic intermediates requires a rigorous, scientifically grounded approach to environmental health and safety (EHS). The compound 2-[4-(3-Amino-4-nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling complex active pharmaceutical ingredients (APIs) or their synthetic intermediates requires a rigorous, scientifically grounded approach to environmental health and safety (EHS). The compound 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol presents a unique logistical and chemical disposal challenge due to its trifunctional nature.

This guide provides a self-validating, step-by-step protocol for the safe management and disposal of this chemical, ensuring compliance with environmental regulations while safeguarding laboratory personnel.

Chemical Hazard Profile & Causality (The "Why")

To safely manage a chemical waste stream, one must first understand its intrinsic reactivity and biological hazards. This compound contains three distinct functional groups that dictate its disposal pathway:

  • Nitroaromatic Moiety: The 4-nitro group on the phenyl ring is highly electron-withdrawing. Nitroaromatics are environmentally persistent and can undergo violent exothermic reactions if inadvertently mixed with strong reducing agents or concentrated alkalis[1].

  • Aromatic Amine: The 3-amino group classifies this compound as an aromatic amine. Aromatic amines are notorious for their severe genotoxic and carcinogenic potential, as they can undergo metabolic activation in the liver to form DNA-reactive electrophiles[2].

  • Piperazine Ring: The secondary/tertiary amines in the piperazine ring confer basicity. This means the compound can form salts with acids and is highly irritating to mucous membranes and the respiratory tract[3].

Causality & Strategy: Due to these combined hazards, standard chemical neutralization (e.g., oxidation with potassium permanganate) is often incomplete and generates secondary toxic byproducts. The only definitive, self-validating disposal method is high-temperature thermal destruction [4].

Mandatory Engineering Controls & PPE

Before initiating any disposal workflow, establish the following safety parameters to create a closed, self-validating safety loop:

  • Engineering Controls: All handling, including weighing, transferring, and waste consolidation, MUST be performed inside a hard-ducted chemical fume hood to prevent inhalation of aerosolized powders[2].

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with chemical-resistant nitrile gloves (minimum 5 mil thickness). The outer glove should be discarded immediately if contaminated[2].

    • Eye Protection: ANSI Z87.1 certified chemical splash goggles.

    • Body: Flame-resistant laboratory coat and closed-toe, non-porous footwear[5].

Step-by-Step Disposal Protocol

Step 1: Waste Segregation Causality: Mixing nitroaromatics with incompatible waste streams (like strong acids or oxidizers) can trigger runaway exothermic reactions[5].

  • Isolate 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol waste from all other laboratory waste streams immediately upon generation.

  • Separate solid waste (pure powder, contaminated weighing boats, filter paper) from liquid waste (reaction mother liquors, HPLC effluent, or rinsates)[2].

Step 2: Container Selection and Preparation Causality: Aromatic amines can permeate certain low-density plastics over time, leading to secondary exposure.

  • Select a High-Density Polyethylene (HDPE) or amber glass container[2]. Ensure the container has a PTFE-lined screw cap to prevent chemical degradation of the seal.

  • Verify the container is entirely dry before adding waste to prevent unintended hydrolysis or heat generation.

Step 3: Waste Transfer and Labeling

  • Transfer the waste into the container using a dedicated, disposable anti-static spatula (for solids) or a chemically compatible funnel (for liquids).

  • Critical Limit: Do not fill the container beyond 90% of its total capacity[5]. This 10% headspace is a self-validating safety measure to accommodate potential vapor expansion due to temperature fluctuations.

  • Affix a GHS-compliant hazardous waste label immediately. The label must explicitly state: "Hazardous Waste: Toxic/Nitroaromatic Amine (2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol)".

Step 4: Satellite Accumulation and Storage

  • Place the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory[5].

  • Place the primary container inside a secondary containment bin (e.g., a polypropylene tray) capable of holding 110% of the primary container's volume to capture any potential leaks[5].

Step 5: Final Disposal via Incineration

  • Coordinate with your institution's EHS department or a licensed hazardous waste contractor.

  • The manifest must specify that the waste contains nitrogen-rich aromatic compounds. As supported by , the disposal facility must utilize high-temperature incineration (>1000°C) with active afterburners and NOx scrubbers to prevent the release of toxic nitrogen oxides into the atmosphere[4].

Spill Management Workflow

In the event of an accidental release, follow this immediate response protocol:

  • Evacuate & Ventilate: Clear the immediate area and ensure the fume hood or room exhaust is operating at maximum capacity.

  • Containment: For liquid spills, encircle the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand)[2]. Do NOT use combustible materials like sawdust.

  • Collection: For solid powder spills, avoid sweeping, which generates inhalable dust. Use a HEPA-filtered vacuum dedicated to hazardous chemicals, or gently cover the powder with damp paper towels to suppress dust before scooping it into a hazardous waste container[3].

Quantitative Data Summary

ParameterOperational GuidelineScientific / Regulatory Rationale
Container Fill Level Maximum 90% capacityPrevents over-pressurization and allows for vapor expansion[5].
Storage Duration Maximum 90 daysComplies with EPA RCRA satellite accumulation regulations[5].
Rinsate Volume Triple rinse (approx. 5% container vol)Ensures complete removal of residual aromatic amine before container disposal[5].
Incineration Temp > 1000°C with NOx scrubbersRequired for complete thermal destruction of nitroaromatic rings and mitigation of nitrogen oxide emissions[4].

Disposal Workflow Visualization

DisposalWorkflow Start Generate 2-[4-(3-Amino-4-nitrophenyl) piperazin-1-yl]ethan-1-ol Waste Segregate Segregate from Incompatibles (Strong Acids/Oxidizers) Start->Segregate Solid Solid Waste (Powder, Contaminated PPE) Segregate->Solid Liquid Liquid Waste (Reaction Solutions, Rinsate) Segregate->Liquid Container Transfer to HDPE/Glass Container (Max 90% Capacity) Solid->Container Liquid->Container Label Label: Hazardous Waste (Toxic, Nitroaromatic Amine) Container->Label Store Store in Secondary Containment (Max 90 Days) Label->Store Incinerate Licensed High-Temperature Incineration (NOx Scrubbing Required) Store->Incinerate

Workflow for the segregation, containerization, and disposal of nitroaromatic amine waste.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Nitroaromatics. Centers for Disease Control and Prevention (CDC).[Link]

  • SKC Inc. (2024). Safety Data Sheet: Aromatic Amine Solutions. SKC Inc. [Link]

Sources

Handling

Personal protective equipment for handling 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol

As a Senior Application Scientist, I have designed this operational guide to provide researchers and drug development professionals with a self-validating, highly rigorous safety protocol for handling 2-[4-(3-Amino-4-nit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational guide to provide researchers and drug development professionals with a self-validating, highly rigorous safety protocol for handling 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol .

Standard laboratory safety templates often fail to address the specific physicochemical realities of complex synthetic intermediates. To ensure absolute operational safety, we must first understand the structural causality of the molecule's hazards before deploying Personal Protective Equipment (PPE)[1].

Chemical Profiling and Structural Hazard Causality

The molecule 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol presents a trifecta of occupational hazards dictated by its distinct functional groups:

  • 3-Amino-4-nitrophenyl (Nitroaniline) Moiety : Nitroaromatics are notorious for rapid dermal absorption. Once systemic, they undergo hepatic CYP450 metabolism into reactive hydroxylamines. These intermediates oxidize the Fe²⁺ in hemoglobin to Fe³⁺, causing methemoglobinemia and severe tissue hypoxia[2]. Standard thin nitrile gloves offer insufficient resistance against prolonged exposure to nitroanilines.

  • Piperazine Core : Piperazine derivatives are well-documented respiratory and dermal sensitizers. Repeated exposure, particularly to aerosolized powders, can lead to allergic contact dermatitis or occupational asthma.

  • N-Ethanol Group : The primary alcohol increases the molecule's hydrophilicity compared to standard lipophilic nitroaromatics. This alters its permeation kinetics, requiring barrier materials that can resist both polar and aromatic penetration.

HazardPathway cluster_0 Nitroaniline Moiety (Methemoglobinemia) cluster_1 Piperazine Moiety (Sensitization) A 2-[4-(3-Amino-4-nitrophenyl) piperazin-1-yl]ethan-1-ol B Dermal / Inhalation Exposure A->B G Protein Adduction in Skin/Lungs A->G C Hepatic CYP450 Metabolism B->C D Reactive Hydroxylamines C->D E Hb Oxidation (Fe2+ to Fe3+) D->E F Tissue Hypoxia / Cyanosis E->F H Immune System Activation G->H I Allergic Contact Dermatitis / Occupational Asthma H->I

Pathophysiological mechanism of toxicity dictated by the molecule's structural components.

Quantitative Risk Assessment & PPE Matrix

To comply with OSHA's hazard assessment requirements (29 CFR 1910 Subpart I)[1], PPE must be selected based on quantitative breakthrough data and exposure routes[3].

Structural ComponentPrimary HazardPrimary Exposure RouteRequired PPE MaterialMinimum Breakthrough Time
Nitroaniline Moiety MethemoglobinemiaDermal / SystemicButyl Rubber or Laminate> 480 minutes
Piperazine Core Sensitization / AsthmaInhalation / DermalP100 Particulate FilterN/A (Particulate barrier)
N-Ethanol Group Ocular IrritationOcular Splash / DustANSI Z87.1 GogglesN/A (Splash barrier)

Mandatory Personal Protective Equipment (PPE) Protocol

Based on the structural analysis, the following PPE is strictly required. PPE is the last line of defense and must be maintained in functional condition[4].

  • Hand Protection (Double-Gloving is Mandatory) : Wear an inner layer of standard nitrile gloves (4-8 mil) for dexterity. For the outer layer, wear Butyl rubber or Silver Shield® laminate gloves[5]. Causality: Nitrile degrades rapidly upon contact with concentrated nitroaromatics; the butyl outer layer prevents permeation, while the inner nitrile layer protects against incidental contact during doffing.

  • Eye and Face Protection : ANSI Z87.1 compliant non-vented chemical splash goggles are required[6]. If solubilizing the compound in organic solvents (e.g., DMSO, DMF), a full face shield must be worn over the goggles to prevent mucosal absorption[1].

  • Respiratory Protection : The compound must be handled inside a certified chemical fume hood or Class II Type B2 Biological Safety Cabinet. If engineering controls fail or if weighing bulk powder outside containment, a NIOSH-approved half-face respirator with P100 particulate cartridges is required to prevent piperazine sensitization[1].

  • Body Protection : A fully buttoned, flame-resistant (FR) lab coat with knit cuffs. Disposable Tyvek® sleeves are highly recommended to bridge the gap between the glove and the lab coat cuff.

Standard Operating Procedure (SOP): Handling Workflow

Every protocol must be self-validating. Do not proceed to the next step without verifying the success of the previous one.

Step 1: Engineering Control Verification Verify that the chemical fume hood has a continuous inward face velocity of 80–100 feet per minute (fpm). Check the digital monitor or use a Kimwipe to visually confirm negative pressure.

Step 2: PPE Donning Sequence Don the lab coat, followed by safety goggles. Wash hands, dry thoroughly, and don the inner nitrile gloves. Inspect the outer Butyl gloves for micro-tears by trapping air inside and rolling the cuff, then don them over the nitrile layer.

Step 3: Chemical Transfer and Weighing Use an anti-static weighing boat and a grounded, static-free spatula. Nitroaromatic powders can cling to surfaces due to static electricity, increasing the risk of aerosolization.

Step 4: Immediate Decontamination Once the desired mass is transferred and the primary container is sealed, wipe down the exterior of the container, the spatula, and the balance with a disposable wipe dampened with ethanol/water (70/30).

PPEWorkflow S1 1. Fume Hood Verification S2 2. Don Base PPE (Coat, Goggles) S1->S2 S3 3. Double Glove (Nitrile + Butyl) S2->S3 S4 4. Material Transfer (Static-Free) S3->S4 S5 5. Decontamination (Wet Wipe) S4->S5 S6 6. Doffing & HazWaste Disposal S5->S6

Sequential operational workflow for safe handling and PPE management.

Spill Response and Chemical Waste Disposal Plan

Following the guidelines set forth in Prudent Practices in the Laboratory[7], waste management must be integrated into the experimental design to prevent reactive hazards[8].

Spill Response Protocol:

  • Stop and Isolate: If powder is spilled outside the hood, immediately evacuate personnel from the immediate vicinity to prevent tracking the powder.

  • Wet-Wipe Method: Do NOT sweep dry powder. Gently cover the spill with absorbent pads and carefully wet them with water or a mild surfactant to suppress dust generation[2].

  • Collect: Scoop the wet material using a non-sparking tool into a compatible, sealable hazardous waste container.

Waste Disposal Plan:

  • Segregation (Critical): Nitroaniline derivatives must be strictly segregated from strong oxidizers (e.g., nitric acid, perchlorates)[2]. Mixing these can lead to violent exothermic reactions or spontaneous ignition[9].

  • Solid Waste: Dispose of all contaminated outer gloves, weighing boats, and decontamination wipes in a dedicated solid hazardous waste bin lined with a primary and secondary bag.

  • Liquid Waste: If the chemical is dissolved in organic solvents, collect the waste in a designated "Halogenated/Non-Halogenated Toxic Organics" carboy.

  • Labeling: Clearly label all waste containers with the chemical name, the primary hazard ("Toxic - Methemoglobinemia Hazard"), and the date of initial accumulation.

References

  • Occupational Safety and Health Administration (OSHA). PPE: A Closer Look at Personal Protective Equipment. OSHA.com. Available at:[Link]

  • National Institutes of Health (NIH) / National Library of Medicine. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC. Available at:[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Available at:[Link]

Sources

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